molecular formula C5H3Br2NO B188541 2,6-Dibromo-3-hydroxypyridine CAS No. 6602-33-1

2,6-Dibromo-3-hydroxypyridine

Katalognummer: B188541
CAS-Nummer: 6602-33-1
Molekulargewicht: 252.89 g/mol
InChI-Schlüssel: RKOLKIWJSXSHLV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,6-Dibromo-3-hydroxypyridine is a useful research compound. Its molecular formula is C5H3Br2NO and its molecular weight is 252.89 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2,6-dibromopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2NO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOLKIWJSXSHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30216238
Record name 2,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6602-33-1
Record name 2,6-Dibromo-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6602-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromopyridin-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dibromopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30216238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromopyridin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.862
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its structure, featuring a hydroxyl group and two bromine atoms on the pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a reactive handle for further functionalization, while the bromine atoms can be utilized in various cross-coupling reactions to introduce diverse substituents. This guide provides a comprehensive overview of the plausible synthesis routes for this compound, including detailed experimental protocols and a discussion of the underlying chemical principles.

Proposed Synthesis Route: Direct Dibromination of 3-Hydroxypyridine

The most direct and plausible route to this compound is the electrophilic bromination of the readily available starting material, 3-hydroxypyridine. The hydroxyl group at the 3-position is an activating group, meaning it increases the electron density of the pyridine ring and directs incoming electrophiles to specific positions. In the case of 3-hydroxypyridine, the ortho positions (2 and 4) and the para position (6) are activated towards electrophilic substitution.

To achieve the desired 2,6-disubstituted product, careful control of the reaction conditions, particularly the stoichiometry of the brominating agent, is crucial to minimize the formation of the mono-brominated and tri-brominated byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on analogous bromination reactions of activated pyridines. Optimization may be required to achieve the desired yield and purity.

Materials:

  • 3-Hydroxypyridine

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Sodium thiosulfate solution (saturated)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Rotary evaporator

  • Separatory funnel

  • Glassware for filtration and chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-hydroxypyridine (1.0 eq) in glacial acetic acid. Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Slowly add a solution of bromine (2.0 - 2.2 eq) in glacial acetic acid to the cooled solution of 3-hydroxypyridine over a period of 1-2 hours, while maintaining the temperature below 10 °C. Alternatively, N-Bromosuccinimide (2.0 - 2.2 eq) can be added portion-wise.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a saturated solution of sodium thiosulfate to quench any unreacted bromine. The color of the solution should change from reddish-brown to colorless.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product will likely be a mixture of mono-, di-, and possibly tri-brominated pyridines. Purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the desired this compound should be collected and the solvent evaporated to yield the pure product.

Quantitative Data Summary:

ParameterValue
Starting Material3-Hydroxypyridine
Brominating AgentBromine (Br₂) or N-Bromosuccinimide (NBS)
Stoichiometry (Brominating Agent)2.0 - 2.2 equivalents
SolventGlacial Acetic Acid
Reaction Temperature0 °C to room temperature
Reaction Time12 - 24 hours
Theoretical YieldDependent on starting material quantity
Expected Purity (after chromatography)>95%

Logical Relationship of the Synthesis

The following diagram illustrates the logical workflow for the synthesis of this compound from 3-hydroxypyridine.

Synthesis_Workflow Start 3-Hydroxypyridine Bromination Bromination (Br2 or NBS in Acetic Acid) Start->Bromination Reaction Reaction (0°C to RT, 12-24h) Bromination->Reaction Quench Quenching (Na2S2O3) Reaction->Quench Neutralize Neutralization (NaHCO3) Quench->Neutralize Extract Extraction (Ethyl Acetate) Neutralize->Extract Dry Drying (MgSO4) Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (Column Chromatography) Concentrate->Purify Product This compound Purify->Product

Synthesis Workflow for this compound

Signaling Pathways and Biological Relevance

While this guide focuses on the synthesis of this compound, it is important to understand its potential applications. Halogenated pyridines are prevalent scaffolds in many biologically active compounds. The introduction of bromine atoms can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and oral bioavailability. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, interacting with biological targets such as enzymes and receptors.

The this compound core can be envisioned as a starting point for the development of inhibitors for various signaling pathways implicated in diseases like cancer, inflammation, and neurodegenerative disorders. The bromine atoms can serve as handles for further chemical modifications, such as Suzuki or Stille cross-coupling reactions, to introduce a wide range of substituents and explore structure-activity relationships (SAR).

The logical relationship for its potential use in drug discovery is outlined below.

Drug_Discovery_Logic Core This compound Core Modification Chemical Modification (e.g., Cross-Coupling) Core->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

A Technical Guide to the Physicochemical Properties of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on the pyridine ring, make it a versatile synthetic intermediate for the preparation of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates its central role as a building block in synthetic chemistry.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Appearance White to light yellow powder/crystal
Melting Point 164 - 168 °C[1]
Boiling Point Data not readily available
Solubility Soluble in methanol
pKa Data not readily available
LogP Data not readily available

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound is crucial for its application in research and development. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube, which is sealed at one end.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is gradually increased at a slow, controlled rate.

  • Observation: The temperature at which the solid first begins to melt and the temperature at which the entire sample becomes a liquid are recorded. This range is reported as the melting point. A narrow melting range is indicative of a high degree of purity.

Determination of Acid Dissociation Constant (pKa)

The pKa value provides insight into the ionization state of a molecule at a given pH, which is critical for understanding its biological behavior.

Methodology: Potentiometric Titration

  • Sample Preparation: A solution of this compound of known concentration is prepared in a suitable solvent system, often a mixture of water and an organic co-solvent to ensure solubility.

  • Apparatus: A calibrated pH meter with a suitable electrode and a burette for the addition of a titrant.

  • Procedure: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is measured after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method

  • System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

  • Procedure: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously to allow for the partitioning of the compound between the two immiscible liquids until equilibrium is reached.

  • Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Role in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds.[1] Its functional groups offer multiple reaction sites for further chemical transformations.

G cluster_0 Starting Material cluster_1 Synthetic Transformations cluster_2 Bioactive Molecules 2_6_Dibromo_3_hydroxypyridine This compound Suzuki_Coupling Suzuki Coupling 2_6_Dibromo_3_hydroxypyridine->Suzuki_Coupling C-Br bonds Buchwald_Hartwig_Amination Buchwald-Hartwig Amination 2_6_Dibromo_3_hydroxypyridine->Buchwald_Hartwig_Amination C-Br bonds Etherification Etherification 2_6_Dibromo_3_hydroxypyridine->Etherification O-H bond Pharmaceuticals Pharmaceuticals Suzuki_Coupling->Pharmaceuticals Agrochemicals Agrochemicals Suzuki_Coupling->Agrochemicals Buchwald_Hartwig_Amination->Pharmaceuticals Buchwald_Hartwig_Amination->Agrochemicals Etherification->Pharmaceuticals Etherification->Agrochemicals

Caption: Synthetic utility of this compound.

The diagram above illustrates the versatility of this compound as a synthetic intermediate. The bromine atoms are amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the 2 and 6 positions of the pyridine ring. The hydroxyl group can be readily functionalized, for example, through etherification, to further modify the molecule's properties. These transformations enable the synthesis of a wide array of complex molecules with potential applications as pharmaceuticals and agrochemicals.[1] The pyridine scaffold itself is a common feature in many approved drugs, highlighting the importance of intermediates like this compound in drug discovery.[2][3][4]

References

An In-depth Technical Guide to 2,6-Dibromo-3-hydroxypyridine (CAS 6602-33-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dibromo-3-hydroxypyridine is a halogenated pyridine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique structural features, including the presence of two bromine atoms and a hydroxyl group on a pyridine ring, make it a versatile precursor for the synthesis of a variety of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its emerging role in the development of biologically active molecules, particularly as a scaffold for kinase inhibitors.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with two bromine atoms at positions 2 and 6, and a hydroxyl group at position 3.

Chemical Identifiers and Properties

PropertyValueReference(s)
CAS Number 6602-33-1[1][2][3]
Molecular Formula C₅H₃Br₂NO[1][2]
Molecular Weight 252.89 g/mol [1][2]
IUPAC Name This compound[1]
Synonyms 2,6-Dibromo-3-pyridinol[2]
Canonical SMILES C1=C(C(=NC(=C1)Br)Br)O
InChI Key RKOLKIWJSXSHLV-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValueReference(s)
Physical State Solid, White to light yellow powder/crystal[2]
Melting Point 164-168 °C[2]
Boiling Point 338.9±37.0 °C (Predicted)
Density 2.535±0.06 g/cm³ (Predicted)
Solubility Soluble in methanol.[2]
Purity ≥97%[2]

Synthesis and Experimental Protocols

General Synthetic Approach: Electrophilic Bromination of 3-Hydroxypyridine

A common method for the bromination of aromatic compounds is the use of a brominating agent in the presence of a suitable solvent and catalyst.

  • Starting Material: 3-Hydroxypyridine

  • Brominating Agent: Molecular bromine (Br₂) or N-Bromosuccinimide (NBS).

  • Solvent: A solvent that is inert to the reaction conditions, such as acetic acid, methanol, or a chlorinated solvent.

  • Catalyst: A Lewis acid catalyst (e.g., FeCl₃, AlCl₃) may be employed to enhance the electrophilicity of the bromine.

Illustrative Experimental Workflow

The following diagram outlines a general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification and Analysis start Dissolve 3-Hydroxypyridine in an appropriate solvent add_br2 Add brominating agent (e.g., Br₂) dropwise at a controlled temperature start->add_br2 react Stir the reaction mixture at a specific temperature for a set duration add_br2->react quench Quench the reaction with a reducing agent (e.g., sodium thiosulfate) react->quench extract Extract the product with an organic solvent quench->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product (e.g., by recrystallization or column chromatography) concentrate->purify characterize Characterize the final product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using standard analytical techniques.

Analytical Methods

TechniqueExpected Observations
¹H NMR The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring. The chemical shifts and coupling patterns would be consistent with the substitution pattern.
¹³C NMR The carbon NMR spectrum would display signals for the five distinct carbon atoms in the molecule.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 252.89), with a characteristic isotopic pattern due to the presence of two bromine atoms.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the O-H and C-N bonds, as well as vibrations associated with the aromatic ring.
Purity (Titration) Neutralization titration can be used to determine the purity of the final product.[2]

Biological Activity and Applications in Drug Discovery

While direct studies on the biological activity of this compound are limited, its significance lies in its role as a key intermediate for the synthesis of pharmacologically active compounds. The introduction of bromine atoms can enhance the biological activity of the parent pyridine molecule.[4] Brominated pyridines have been investigated for their potential anticancer and antimicrobial properties.[4]

Precursor to Kinase Inhibitors

A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This class of compounds is of great interest in medicinal chemistry as they are known to act as potent inhibitors of various protein kinases.[5] Kinases are crucial enzymes involved in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.

The following diagram illustrates the logical relationship of this compound as a precursor in the synthesis of kinase inhibitors.

G A This compound (CAS 6602-33-1) B Chemical Synthesis (Multi-step reactions) A->B Precursor C Pyrido[2,3-d]pyrimidine Derivatives B->C Product D Kinase Inhibition C->D Mechanism of Action E Therapeutic Applications (e.g., Anticancer) D->E Potential Outcome

Caption: Role of this compound in kinase inhibitor synthesis.

The ability to functionalize the this compound scaffold allows for the generation of diverse libraries of pyrido[2,3-d]pyrimidines, which can then be screened for their inhibitory activity against specific kinase targets. This makes this compound a valuable tool for drug discovery and development programs focused on kinase-driven diseases.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319).[2]

  • Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.[2]

  • Storage: Store in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chemical intermediate with significant potential in the synthesis of complex heterocyclic molecules. Its well-defined structure and reactivity make it an important building block for the development of novel pharmaceutical agents, particularly in the area of kinase inhibitors. Further research into the direct biological activities of this compound and the development of detailed, optimized synthetic protocols will continue to enhance its value to the scientific and drug development communities.

References

2,6-Dibromo-3-pyridinol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of 2,6-Dibromo-3-pyridinol

For researchers, scientists, and professionals in drug development, ensuring the stability and integrity of chemical compounds is paramount. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for 2,6-Dibromo-3-pyridinol (CAS RN: 6602-33-1), a versatile intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1]

Chemical and Physical Properties

Understanding the fundamental properties of 2,6-Dibromo-3-pyridinol is the first step in establishing appropriate handling and storage protocols. The compound is a solid, appearing as a white to light yellow powder or crystal.[2][3]

PropertyValueSource
CAS Number 6602-33-1[1][2][3][4]
Molecular Formula C₅H₃Br₂NO[2]
Molecular Weight 252.89 g/mol [2]
Appearance White to Light yellow powder to crystal[2][3]
Melting Point 164.0 to 168.0 °C[2][3]; 166 °C[2][3]
Purity >97.0% (Titration)[1][2][3]
Synonyms 2,6-Dibromo-3-hydroxypyridine[1][2][3]
Solubility Soluble in Methanol[2]

Stability Profile

The stability of 2,6-Dibromo-3-pyridinol is influenced by environmental factors such as temperature, light, and the presence of incompatible substances.

General Stability

Safety data for closely related compounds suggests that halogenated pyridinols are generally stable under normal, recommended storage conditions.[5][6][7] However, specific stressors can lead to degradation.

Conditions to Avoid

To maintain the compound's integrity, exposure to the following should be minimized:

  • Heat and Ignition Sources : Avoid high temperatures, sparks, and open flames.[6][8][9][10]

  • Incompatible Materials : Direct contact with strong oxidizing agents and strong acids should be prevented.[5][6][8][9]

  • Sunlight : Storage away from direct sunlight is recommended, implying potential photosensitivity.[8]

Hazardous Decomposition Products

In the event of a fire or thermal decomposition, 2,6-Dibromo-3-pyridinol may break down into hazardous substances.[5][6][11] These include:

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)[5][6]

  • Nitrogen oxides (NOx)[5][6]

  • Hydrogen bromide (HBr) gas / Hydrogen halides[5][6][9][11]

cluster_main Potential Degradation Pathway cluster_products Decomposition Products parent 2,6-Dibromo-3-pyridinol (C₅H₃Br₂NO) stress Stress Conditions (e.g., Heat, Combustion) parent->stress subjected to CO CO CO2 CO₂ NOx NOx HBr HBr stress->CO stress->CO2 stress->NOx stress->HBr

Caption: General decomposition of 2,6-Dibromo-3-pyridinol under stress.

Recommended Storage Conditions

Proper storage is critical for preserving the purity and stability of 2,6-Dibromo-3-pyridinol. Recommendations vary slightly among suppliers, but a consistent theme of a controlled, isolated environment emerges.

ParameterRecommendationSource(s)
Temperature Room Temperature (Recommended in a cool place, <15°C)[2]
Keep refrigerated[5]
Cool, dry place[6][8][10]
Atmosphere Dry, well-ventilated area[5][6][8][10]
Container Tightly closed container[5][6][7][8][9][10][11][12]
Light Store away from direct sunlight (dark place)[2][8]
Segregation Store segregated from incompatible chemicals (e.g., strong oxidizers)[8]

Consolidated Recommendation: For optimal stability, 2,6-Dibromo-3-pyridinol should be stored in a tightly sealed container in a refrigerated, dry, dark, and well-ventilated area. The storage location should be separate from strong oxidizing agents and acids.

Experimental Protocol: Stability Testing

While specific stability studies for 2,6-Dibromo-3-pyridinol are not publicly available, a standard protocol based on ICH guidelines can be established to assess its stability under various conditions.

Objective

To evaluate the stability of 2,6-Dibromo-3-pyridinol under long-term and accelerated storage conditions to determine its re-test period or shelf life.

Materials and Equipment
  • 2,6-Dibromo-3-pyridinol (minimum of three batches)

  • Container closure systems identical to those proposed for marketing

  • Calibrated stability chambers

  • Validated stability-indicating HPLC method (for assay and impurity profiling)

  • Karl Fischer titrator (for water content)

  • pH meter

  • Spectrophotometer

Experimental Procedure

1. Initial Analysis (Time Zero):

  • Perform a complete analysis on all batches, including appearance, assay, purity (by HPLC), water content, and melting point.

2. Long-Term Stability Testing:

  • Storage Condition: 25 °C ± 2 °C / 60% RH ± 5% RH.

  • Testing Frequency: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[13][14][15]

  • Duration: Continue for a period sufficient to cover the proposed re-test period (e.g., 24 months).[14]

3. Accelerated Stability Testing:

  • Storage Condition: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency: Minimum of three time points, including initial and final (e.g., 0, 3, and 6 months).[15]

  • Evaluation: If a "significant change" occurs, additional testing at an intermediate condition (30 °C ± 2 °C / 65% RH ± 5% RH) should be conducted.[13][14][15] A significant change is typically defined as a 5% change in assay from its initial value or failure to meet any other specification.

4. Stress Testing (Forced Degradation):

  • Expose the compound to heat (e.g., 60°C), light (ICH Q1B photostability testing), acid/base hydrolysis (e.g., 0.1N HCl, 0.1N NaOH), and oxidation (e.g., 3% H₂O₂).

  • The goal is to generate a modest level of degradation (10-30%) to demonstrate the specificity of the analytical method and identify potential degradation products.[13]

Data Evaluation

Analyze the data for trends over time. The stability profile is established by evaluating the assay values, impurity levels, and physical characteristics at each time point. This information is used to propose a re-test period, during which the compound is expected to remain within its quality specifications under the defined storage conditions.

cluster_workflow Handling and Storage Workflow for 2,6-Dibromo-3-pyridinol receive Receive Compound inspect Inspect Container for Damage receive->inspect log Log into Inventory (Date Received) inspect->log OK sds Review Safety Data Sheet (SDS) for Handling Precautions log->sds storage_decision Select Storage Location sds->storage_decision storage_area Store in Tightly Sealed Container in Designated Area: - Cool / Refrigerated - Dry & Well-Ventilated - Dark (Away from Light) - Segregated from Incompatibles storage_decision->storage_area

Caption: Decision workflow for proper handling and storage.

Conclusion

2,6-Dibromo-3-pyridinol is a stable compound when handled and stored correctly. The key to maintaining its long-term integrity lies in preventing exposure to heat, light, and incompatible materials such as strong oxidizing agents. The recommended storage condition is in a tightly sealed container within a cool (preferably refrigerated), dry, dark, and well-ventilated environment. Adherence to these guidelines and the principles of formal stability testing will ensure the compound's quality and reliability for research and development applications.

References

Spectroscopic Data for 2,6-Dibromo-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2,6-Dibromo-3-hydroxypyridine (CAS No. 6602-33-1). Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous compounds. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are based on the analysis of substituent effects on the pyridine ring. The two bromine atoms are expected to have a significant deshielding effect on the adjacent carbon and hydrogen atoms, while the hydroxyl group will also influence the electronic environment of the ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)Assignment
~ 7.4 - 7.6Doublet~ 8.0H-4
~ 7.1 - 7.3Doublet~ 8.0H-5
~ 5.0 - 6.0Broad Singlet-O-H

Note: Solvent is assumed to be DMSO-d₆. The chemical shift of the hydroxyl proton is highly dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~ 150 - 155C-3
~ 140 - 145C-5
~ 135 - 140C-2
~ 125 - 130C-6
~ 120 - 125C-4

Note: Solvent is assumed to be DMSO-d₆.

Infrared (IR) Spectroscopy

The predicted IR absorption frequencies are based on the characteristic vibrations of the functional groups present in this compound.

Table 3: Predicted Key IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3200 - 3600 (broad)O-H StretchHydroxyl
3000 - 3100 (weak)C-H StretchAromatic
1550 - 1600C=C StretchAromatic Ring
1400 - 1500C=N StretchAromatic Ring
1200 - 1300C-O StretchPhenolic
550 - 700C-Br StretchBromo
Mass Spectrometry (MS)

The predicted mass spectrometry data includes the molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms. The natural abundance of bromine isotopes is approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br.

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
251[M]⁺Corresponding to C₅H₃⁷⁹Br₂NO
253[M+2]⁺Corresponding to C₅H₃⁷⁹Br⁸¹BrNO
255[M+4]⁺Corresponding to C₅H₃⁸¹Br₂NO
172/174[M-Br]⁺Loss of a bromine radical
144/146[M-Br-CO]⁺Subsequent loss of carbon monoxide

The expected intensity ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks is approximately 1:2:1.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

    • For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion peak and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation and Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis and Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a chemical compound.

The Emerging Therapeutic Potential of 2,6-Dibromo-3-hydroxypyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous FDA-approved drugs. The strategic functionalization of the pyridine ring can profoundly influence its biological activity. This technical guide focuses on the potential biological activities of a specific class of substituted pyridines: 2,6-Dibromo-3-hydroxypyridine and its analogs. These compounds, characterized by a hydroxyl group and two bromine atoms on the pyridine core, present a unique electronic and steric profile that makes them intriguing candidates for drug discovery. This document provides an in-depth overview of their potential anticancer and antimicrobial activities, detailed experimental protocols for their synthesis and evaluation, and insights into the signaling pathways they may modulate.

Core Synthesis and Derivatization

The this compound scaffold serves as a versatile starting material for the synthesis of a diverse library of analogs. The reactivity of the bromine and hydroxyl groups allows for various chemical modifications. A general synthetic approach involves the initial synthesis of the core structure, followed by derivatization.

Synthesis of the this compound Core

A common method for the synthesis of the this compound core involves the bromination of 3-hydroxypyridine.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-Hydroxypyridine, Sodium Hydroxide (NaOH), Bromine (Br₂), Hydrochloric Acid (HCl), Diethyl ether.

  • Procedure:

    • An aqueous solution of sodium hydroxide is prepared and cooled to a low temperature (-10 to 0 °C) in an ice-salt bath.

    • Liquid bromine is added dropwise to the cooled NaOH solution.

    • 3-Hydroxypyridine is dissolved in a separate aqueous NaOH solution.

    • The 3-hydroxypyridine solution is then added dropwise to the bromine solution while maintaining the temperature between 10-15 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 2.5 to 3 hours.

    • The pH of the solution is adjusted to 7 using an acid.

    • The crude product is then purified by recrystallization to yield this compound.

Derivatization Strategies

The this compound core can be further modified at the hydroxyl group or by substitution of the bromine atoms to generate a library of analogs.

  • O-Alkylation/O-Arylation: The hydroxyl group can be readily alkylated or arylated to introduce a variety of substituents, altering the compound's lipophilicity and hydrogen bonding capacity.

  • Cross-Coupling Reactions: The bromine atoms are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, allowing for the introduction of aryl, heteroaryl, or amino moieties.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a 2,6-Dihalo-3-hydroxypyridine Derivative

  • Materials: 2,6-Dihalo-3-hydroxypyridine derivative, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., 1,4-dioxane/water mixture).

  • Procedure:

    • In a microwave reactor vial, combine the 2,6-dihalo-3-hydroxypyridine derivative (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (3.0 mmol).

    • Add the solvent mixture to the vial.

    • Seal the vial and heat it in a microwave reactor at 100°C for 15-20 minutes.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Potential Biological Activities

While specific data on a broad range of this compound analogs is emerging, the existing literature on related pyridine derivatives suggests significant potential in two key therapeutic areas: oncology and infectious diseases.

Anticancer Activity

Numerous pyridine derivatives have demonstrated potent anticancer activity against various cancer cell lines. The introduction of halogen atoms, such as bromine, can enhance this activity. The cytotoxic effects of these compounds are often evaluated using in vitro cell viability assays.

Table 1: Representative Anticancer Activity of Substituted Pyridine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
3-Acyl-2,6-diaminopyridinesHeLa, HCT116, A375Potent Inhibition[1]
Pyrido[2,3-d]pyrimidinesHuman breast, colon, and bladder cancer cell linesSignificant Cytotoxicity[2]
Dihydropyridine AnalogsHeLa, MCF-7Potent Inhibition[3]

Experimental Protocol: MTT Assay for Anticancer Activity

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

  • Procedure:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds (analogs of this compound) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.

    • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antimicrobial Activity

The pyridine nucleus is a key component of many antimicrobial agents. The unique electronic properties conferred by the hydroxyl and bromine substituents on the this compound core suggest that its analogs could exhibit significant antimicrobial activity.

Table 2: Representative Antimicrobial Activity of Substituted Pyridine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
2,6-Disubstituted Pyridine ThiosemicarbazonesMycobacterium tuberculosis (resistant strain)0.5 - 4[4][5]
Pyridine-Thienopyridine DerivativesE. coli, B. mycoides, C. albicans<0.0048 - 0.0195 (mg/mL)[6]
Transition Metal Complexes of PyridinesB. subtilis, E. coli, S. cerevisiae, C. albicans8 - 128

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Principle: This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Procedure:

    • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

    • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria) in a 96-well microtiter plate.

    • Inoculation: Inoculate each well with the microbial suspension.

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Potential Signaling Pathways

The biological activity of pyridine derivatives is often attributed to their ability to modulate specific cellular signaling pathways. While the precise mechanisms of action for this compound analogs are yet to be fully elucidated, related compounds have been shown to interfere with key pathways implicated in cancer and other diseases.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have reported that pyridine-containing compounds can inhibit this pathway.[3]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Analog This compound Analog (Potential Inhibitor) Analog->PI3K Inhibits Analog->Akt Inhibits Analog->mTORC1 Inhibits

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Some pyridine derivatives have been shown to dually block both the PI3K/Akt/mTOR and MAPK/ERK pathways.[3]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Promotes Analog This compound Analog (Potential Inhibitor) Analog->Raf Inhibits Analog->MEK Inhibits

Potential inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Considerations

The biological activity of this compound analogs is expected to be highly dependent on the nature and position of the substituents. A systematic SAR study is crucial for optimizing the potency and selectivity of these compounds.

SAR_Logic Core This compound Core R1 Modification at C3-OH Group Core->R1 R2 Modification at C2/C6-Br Atoms Core->R2 Lipophilicity Altered Lipophilicity R1->Lipophilicity H_Bonding Modified H-Bonding R1->H_Bonding R2->Lipophilicity Sterics Altered Steric Profile R2->Sterics Bioactivity Modulated Biological Activity (e.g., IC50/MIC) Lipophilicity->Bioactivity H_Bonding->Bioactivity Sterics->Bioactivity

Logical relationship in SAR studies of the core scaffold.

Experimental Workflow Overview

The discovery and development of novel bioactive this compound analogs follow a structured workflow, from initial synthesis to biological evaluation and mechanism of action studies.

Experimental_Workflow Synthesis Synthesis of Analogs Purification Purification & Characterization Synthesis->Purification Screening Biological Screening (e.g., Anticancer, Antimicrobial) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MoA Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) SAR->MoA Lead_Opt->Synthesis Iterative Design Lead_Opt->MoA In_Vivo In Vivo Studies MoA->In_Vivo

General experimental workflow for drug discovery.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of reactive handles for chemical modification allows for the creation of diverse analog libraries with the potential for significant anticancer and antimicrobial activities. Preliminary insights from related pyridine derivatives suggest that these compounds may exert their effects through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK cascades. Further systematic synthesis, biological evaluation, and mechanistic studies are warranted to fully unlock the therapeutic potential of this intriguing class of compounds. This technical guide provides a foundational framework for researchers to embark on such investigations.

References

Reactivity of the hydroxyl group on the pyridine ring

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group on the Pyridine Ring

For Researchers, Scientists, and Drug Development Professionals

Abstract

The hydroxypyridine scaffold is a cornerstone in medicinal chemistry and materials science, largely due to the versatile reactivity of the hydroxyl group. This guide provides a comprehensive technical overview of the chemical behavior of the hydroxyl group on the pyridine ring. It delves into the critical concepts of tautomerism, the ambident nucleophilicity of the resulting pyridones, and the various strategies to harness this reactivity for synthetic applications. Key transformations, including O-alkylation, O-acylation, and activation for cross-coupling reactions, are discussed in detail. This document serves as a resource for professionals in drug development and chemical research, offering structured data, detailed experimental protocols, and logical diagrams to facilitate a deeper understanding and application of hydroxypyridine chemistry.

Tautomerism: The Duality of Hydroxypyridines

A fundamental characteristic of 2- and 4-hydroxypyridines is their existence in a tautomeric equilibrium with their corresponding pyridone forms.[1] This equilibrium is pivotal as it dictates the nucleophilic character and overall reactivity of the molecule.

  • 2-Hydroxypyridine and 4-Hydroxypyridine : These isomers predominantly exist as the pyridone tautomer (pyridin-2(1H)-one and pyridin-4(1H)-one, respectively).[2] The pyridone form is stabilized by several factors, including its amide-like character, aromaticity gained through the delocalization of the nitrogen lone pair, and the strength of the carbon-oxygen double bond.[1][2] In polar solvents like water and alcohols, the pyridone form is heavily favored due to strong intermolecular hydrogen bonding.[3] In the gas phase or non-polar solvents, the hydroxy form becomes more significant.[3][4]

  • 3-Hydroxypyridine : This isomer does not possess a stable pyridone tautomer and exists almost exclusively in the hydroxy form. Its reactivity is therefore more analogous to that of a phenol, primarily reacting at the oxygen atom.[5]

The tautomeric equilibrium significantly influences the reaction pathways. The pyridone form introduces an ambident nucleophilic system, with potential reaction sites at both the exocyclic oxygen and the ring nitrogen.

Caption: Tautomeric equilibrium of 2- and 4-hydroxypyridine.

Physicochemical Data

The acidity and basicity of hydroxypyridines are crucial for predicting their behavior in different chemical environments. The pKa values determine the state of protonation and, consequently, the nucleophilicity of the molecule.

CompoundpKa (Conjugate Acid)pKa (Neutral)Reference(s)
2-Hydroxypyridine0.75 (at 20°C)11.65 - 11.7[3][6][7]
3-Hydroxypyridine4.79 (at 20°C)8.75[8]
4-Hydroxypyridine3.2711.12[9]
Pyridine (for comparison)5.25-

Reactivity of the Hydroxyl/Pyridone System

Nucleophilic Reactions: O-Alkylation and O-Acylation

As ambident nucleophiles, 2- and 4-hydroxypyridines can undergo alkylation and acylation at either the nitrogen or the oxygen atom. Reaction conditions play a critical role in determining the regioselectivity of these transformations. Generally, O-alkylation and O-acylation lead to the formation of pyridyl ethers and esters, respectively, which are valuable intermediates in drug synthesis.[10][11]

  • O-Alkylation (Ether Synthesis) : The formation of pyridyl ethers can be achieved through various methods. While classic Williamson ether synthesis conditions can be employed, they often lead to mixtures of N- and O-alkylated products. Modern methods have been developed to improve O-selectivity, including reactions with epoxides in the presence of Lewis acids and catalyst-free reactions with specific organohalides.[12][13] Environmentally benign protocols using aqueous micellar media have also been reported to yield excellent results for O-alkylation.[14]

  • O-Acylation (Ester Synthesis) : Pyridyl esters are frequently used in peptide synthesis due to their reactivity towards nucleophiles.[15] They can be prepared by reacting the hydroxypyridine with a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or by using an acylating agent such as acetic anhydride in pyridine.[15][16] Chemoselective O-acylation of molecules containing both hydroxyl and amino groups can be achieved under acidic conditions.[17]

O_Alkylation_Workflow cluster_workflow Generalized Workflow for O-Alkylation start Hydroxypyridine (e.g., 2-Hydroxypyridine) reagents Reactants: - Alkylating Agent (R-X) - Base (e.g., K₂CO₃, NaH) - Solvent (e.g., DMF, Acetone) start->reagents Add conditions Reaction Conditions: - Stirring - Controlled Temperature (e.g., Reflux) reagents->conditions Subject to workup Workup: - Filtration - Extraction - Washing conditions->workup Proceed to purification Purification: - Column Chromatography - Recrystallization workup->purification Purify via product Pyridyl Ether Product (O-Alkylated) purification->product Isolate

Caption: Generalized workflow for O-alkylation of hydroxypyridine.

Activation for Nucleophilic Aromatic Substitution (SNAr)

The hydroxyl group is a poor leaving group and must be converted into a more labile functionality to participate in nucleophilic substitution or cross-coupling reactions. A common strategy is its conversion to a sulfonate ester, such as a tosylate (-OTs) or a triflate (-OTf).

  • Formation of Sulfonate Esters : Hydroxypyridines can be readily converted to their corresponding sulfonate esters by reaction with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base. An efficient copper-assisted method also allows for the conversion using sodium sulfinates.[18]

  • Cross-Coupling Reactions : Pyridyl triflates and tosylates are excellent substrates for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig amination reactions.[18][19] This two-step sequence (activation then coupling) is a powerful tool for introducing carbon-carbon and carbon-nitrogen bonds at the position of the original hydroxyl group, providing access to a vast array of complex substituted pyridines.[19][20]

Activation_Logic cluster_logic Activation & Cross-Coupling Pathway A Hydroxypyridine (Poor Leaving Group) B Activation Step (e.g., Tosylation, Triflation) A->B Convert to C Activated Pyridine (Pyridyl Tosylate/Triflate) (Good Leaving Group) B->C Forms D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) C->D React in E Substituted Pyridine Product (C-C or C-N bond formed) D->E Yields

Caption: Logical pathway for activating the hydroxyl group for cross-coupling.

Role in Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is an ortho-, para-directing and activating substituent in electrophilic aromatic substitution. However, the pyridine ring itself is electron-deficient and generally resistant to EAS. Furthermore, under the strongly acidic conditions often required for EAS (e.g., nitration), the ring nitrogen becomes protonated, which strongly deactivates the ring towards electrophilic attack.

  • Reactivity of 3-Hydroxypyridine : As it exists in the hydroxy form, it can undergo EAS. For instance, nitration of 3-hydroxypyridine occurs on the conjugate acid at the 2-position.[21]

  • Reactivity of Pyridine-N-oxides : To facilitate EAS on the pyridine ring, it is often converted to the corresponding N-oxide. The N-oxide group is activating and directs electrophiles to the 4-position.[22] The N-oxide can subsequently be reduced back to the pyridine.

Key Experimental Protocols

The following sections provide generalized, detailed methodologies for key transformations involving the hydroxyl group on a pyridine ring.

Protocol for O-Alkylation of Hydroxypyridine

This protocol is adapted from procedures utilizing basic conditions and an alkyl halide.[14][23]

  • Reaction Setup : To a round-bottom flask charged with the hydroxypyridine (1.0 equiv.) and a suitable solvent (e.g., acetone, DMF, 5-10 mL/mmol), add a base such as potassium carbonate (K₂CO₃, 1.0-1.5 equiv.).

  • Addition of Reagents : To the stirring suspension, add the alkylating agent (e.g., an alkyl iodide or bromide, 1.0-1.2 equiv.).

  • Reaction Execution : Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-6 hours).

  • Workup : After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure.

  • Extraction : Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 20 mL) and wash sequentially with water (2 x 15 mL) and brine.[23]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum. Purify the crude product by silica gel column chromatography to yield the desired O-alkylated pyridine.

Protocol for O-Acylation using Acetic Anhydride

This protocol describes a standard procedure for the acetylation of a hydroxyl group.[16]

  • Reaction Setup : Dissolve the hydroxypyridine (1.0 equiv.) in dry pyridine (2–10 mL/mmol) in a flask under an inert atmosphere (e.g., Argon).

  • Addition of Reagents : Cool the solution to 0°C in an ice bath. Add acetic anhydride (Ac₂O, 1.5–2.0 equiv.) dropwise to the solution.

  • Reaction Execution : Allow the reaction mixture to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quenching : Quench the reaction by the slow addition of dry methanol (MeOH).

  • Workup : Remove the solvent by co-evaporation with toluene under reduced pressure. Dilute the residue with dichloromethane or ethyl acetate.

  • Washing : Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the desired O-acetylated product.[16]

Protocol for Synthesis of Pyridinyl Sulfonate Esters

This protocol is based on a copper-assisted method for the conversion of hydroxypyridines to their sulfonate esters.[18]

  • Reaction Setup : In a reaction vessel, combine the hydroxypyridine (1.0 equiv., 0.2 mmol), sodium sulfinate (e.g., sodium p-toluenesulfinate, 1.5 equiv.), and copper(II) bromide (CuBr₂, 1.0 equiv.).

  • Solvent Addition : Add a suitable solvent (e.g., 1,4-dioxane, 2 mL).

  • Reaction Execution : Stir the mixture at 90 °C under an air atmosphere. Monitor the reaction progress using TLC.

  • Workup : Upon completion, cool the reaction mixture to room temperature.

  • Purification : Directly load the reaction mixture onto a silica gel column and purify using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the pyridinyl sulfonate ester.[18]

Conclusion

The hydroxyl group on a pyridine ring exhibits a rich and complex reactivity profile, governed primarily by the position-dependent tautomeric equilibrium. For the 2- and 4-isomers, the ambident nucleophilicity of the dominant pyridone form allows for selective N- or O-functionalization by careful choice of reaction conditions. For the 3-isomer, reactivity mirrors that of a phenol. A key synthetic strategy involves converting the poorly leaving hydroxyl group into a sulfonate ester, which unlocks access to a vast array of substituted pyridines via modern cross-coupling methodologies. A thorough understanding of these principles is indispensable for researchers in the pharmaceutical and agrochemical industries, enabling the rational design and synthesis of novel, high-value molecules.

References

A Technical Guide to 2,6-Dibromo-3-hydroxypyridine: A Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and drug development, the strategic use of versatile chemical building blocks is fundamental to the efficient synthesis of novel therapeutic agents. Among these, 2,6-Dibromo-3-hydroxypyridine has emerged as a pivotal intermediate. Its molecular architecture, characterized by a pyridine core functionalized with two reactive bromine atoms and a hydroxyl group, offers a trifecta of synthetic handles for constructing complex molecular scaffolds.[1] This unique combination of reactive sites makes it an invaluable precursor for generating diverse chemical libraries, particularly in the pursuit of kinase inhibitors and other biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthesis, and critical role in modern medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference(s)
CAS Number 6602-33-1N/A
Molecular Formula C₅H₃Br₂NON/A
Molecular Weight 252.89 g/mol N/A
Appearance White to light yellow powder or crystalN/A
Melting Point 164-168 °CN/A
Purity Typically >97%N/A
Synonyms 2,6-Dibromo-3-pyridinolN/A

Synthesis of this compound

While specific literature detailing the direct synthesis of this compound is not widely published, a plausible and efficient route involves the direct bromination of 3-hydroxypyridine. The electron-donating nature of the hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the bromine atoms to the ortho and para positions (positions 2 and 6).

Proposed Synthetic Protocol: Bromination of 3-Hydroxypyridine

This protocol is based on general procedures for the bromination of activated pyridine rings.

Materials:

  • 3-Hydroxypyridine

  • Bromine (Br₂)

  • Aqueous Sodium Hydroxide (NaOH) solution

  • Ice-salt bath

  • Appropriate acid for neutralization (e.g., HCl)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • An aqueous solution of sodium hydroxide is prepared and cooled to between -10 °C and 0 °C using an ice-salt bath.

  • To this cooled solution, a stoichiometric amount of liquid bromine (2.0 equivalents) is added dropwise, maintaining the low temperature to form a sodium hypobromite solution.

  • 3-Hydroxypyridine (1.0 equivalent) is dissolved in a separate portion of aqueous sodium hydroxide.

  • The 3-hydroxypyridine solution is then added dropwise to the cold sodium hypobromite solution. The temperature of the reaction mixture should be carefully maintained below 15 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 2.5-3 hours) to ensure the reaction goes to completion.

  • The reaction is then carefully neutralized by the addition of acid until the pH reaches approximately 7, which will precipitate the crude product.

  • The crude this compound is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product.

Role as a Pharmaceutical Intermediate and Key Reactions

The synthetic utility of this compound stems from the differential reactivity of its functional groups. The two bromine atoms are excellent leaving groups for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, while the hydroxyl group can be used for etherification or other modifications.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) main This compound suzuki_prod 2-Aryl-6-bromo-3-hydroxypyridine main->suzuki_prod ArB(OH)₂ Pd Catalyst, Base snar_prod 2-Amino-6-bromo-3-hydroxypyridine main->snar_prod R-NH₂ Base suzuki_prod2 2,6-Diaryl-3-hydroxypyridine suzuki_prod->suzuki_prod2 Ar'B(OH)₂ Pd Catalyst, Base snar_prod2 2,6-Diamino-3-hydroxypyridine snar_prod->snar_prod2 R'-NH₂ Base

Fig 1. Synthetic utility of this compound.
Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, making it indispensable in pharmaceutical synthesis.[2][3] The bromine atoms at the 2 and 6 positions of the pyridine ring are readily displaced, allowing for the introduction of a wide variety of aryl or heteroaryl substituents. This reaction is a cornerstone for building the complex biaryl structures often found in kinase inhibitors and other targeted therapies.[4]

The efficiency of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes typical conditions that serve as a starting point for optimization.

Catalyst SystemBaseSolvent SystemTemperature (°C)Time (h)Typical Yield
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O90 - 10012 - 18Good to Excellent
Pd₂(dba)₃ / SPhosK₃PO₄Toluene or Dioxane100 - 1104 - 18Good to Excellent
PdCl₂(dppf)Na₂CO₃ or K₂CO₃Toluene / H₂O or DMF80 - 1008 - 16Good to Excellent
Pd(OAc)₂ / PPh₃K₂CO₃Toluene / H₂O10012 - 24Moderate to Good

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or round-bottom flask, add this compound, the arylboronic acid, and the base.

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by evacuating and backfilling three times.

  • Catalyst Addition: The palladium catalyst is added to the flask under the inert atmosphere.

  • Solvent Addition: The degassed solvent mixture is added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred vigorously. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the desired aryl-substituted hydroxypyridine.

G setup Reaction Setup (Substrates, Base, Flask) inert Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert catalyst Catalyst & Solvent Addition inert->catalyst reaction Heating & Stirring (Monitor by TLC/LC-MS) catalyst->reaction workup Workup (Cool, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify

Fig 2. Experimental workflow for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegative bromine atoms, makes this compound susceptible to Nucleophilic Aromatic Substitution (SNAr).[5] This reaction allows for the direct displacement of the bromide ions by a wide range of nucleophiles, most commonly amines, to form aminopyridine derivatives. This pathway is a highly effective strategy for introducing key pharmacophores and modulating the physicochemical properties of the final compound.[6][7]

Materials:

  • This compound (1.0 equiv.)

  • Amine nucleophile (e.g., morpholine, piperidine, 1.5-2.0 equiv.)

  • Base (e.g., K₂CO₃ or DIPEA, 2.0 equiv.)

  • Solvent (e.g., DMF, DMSO, or NMP)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound and the base in the chosen solvent.

  • Nucleophile Addition: Add the amine nucleophile to the reaction mixture.

  • Reaction: Heat the mixture to a temperature typically ranging from 80 °C to 120 °C. Stir for several hours (e.g., 4-12 hours), monitoring the reaction's progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Pour the mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, wash thoroughly with water to remove residual solvent and salts, and dry under vacuum to yield the aminopyridine product. Further purification can be done by recrystallization or column chromatography if necessary.

Application in Kinase Inhibitor Synthesis

Protein kinases are crucial regulators of cellular signal transduction, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Consequently, kinase inhibitors represent a major class of modern therapeutics. The pyridine scaffold is a privileged structure in kinase inhibitor design, as the ring nitrogen can form critical hydrogen bond interactions within the ATP-binding site of the target kinase.

This compound serves as an ideal starting point for building kinase inhibitors based on substituted pyridine or fused-ring systems like pyrido[2,3-d]pyrimidines.[8] The Suzuki and SNAr reactions described above allow for the systematic and combinatorial derivatization at the 2- and 6-positions, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against a specific kinase target.

G pd0 Pd(0) Catalyst pdiia Ar-Pd(II)-X pd0->pdiia Oxidative Addition (+ Ar-X) pdiib Ar-Pd(II)-R' pdiia->pdiib Transmetalation (+ R'-B(OH)₂) pdiib->pd0 Reductive Elimination (- Ar-R')

Fig 3. The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

This compound is a high-value, versatile intermediate in pharmaceutical synthesis. Its well-defined reactivity allows for selective functionalization through robust and scalable chemical transformations like the Suzuki-Miyaura coupling and nucleophilic aromatic substitution. This flexibility provides medicinal chemists with a powerful platform to rapidly generate libraries of novel, complex molecules. Its demonstrated utility as a scaffold for kinase inhibitors underscores its importance in the development of next-generation targeted therapies, making it a compound of significant interest for any drug discovery program.

References

The Versatility of 2,6-Dibromo-3-hydroxypyridine in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine nucleus is a cornerstone in the development of novel therapeutic agents, with its derivatives demonstrating a broad spectrum of biological activities. Among the vast array of pyridine-based synthons, 2,6-dibromo-3-hydroxypyridine stands out as a particularly versatile scaffold. Its unique arrangement of reactive sites—two bromine atoms amenable to cross-coupling reactions and a hydroxyl group for further functionalization—provides a powerful platform for the synthesis of complex molecules with significant potential in medicinal chemistry. This technical guide explores the utility of the this compound core, with a focus on its application in the synthesis of potent anticancer agents.

Core Applications in Drug Discovery

This compound serves as a key building block in the synthesis of a variety of biologically active molecules. The bromine atoms at the 2 and 6 positions are readily displaced through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl substituents. The hydroxyl group at the 3-position can be used as a handle for further derivatization, such as etherification or esterification, to modulate the physicochemical properties and biological activity of the final compounds. This trifunctional nature of the molecule makes it an ideal starting material for the construction of compound libraries for high-throughput screening.

While direct applications of this compound are primarily as a synthetic intermediate, the broader 2,6-dibromopyridine scaffold has been successfully employed in the development of potent inhibitors of various biological targets. A notable example is the synthesis of pyridine-bridged analogues of Combretastatin-A4, a potent natural product that inhibits tubulin polymerization.

Case Study: Pyridine-Bridged Combretastatin-A4 Analogues as Anticancer Agents

Researchers have utilized 2,6-dibromopyridine as a central scaffold to synthesize a series of combretastatin-A4 analogues with significant antiproliferative activity against various cancer cell lines. These compounds mimic the cis-stilbene geometry of combretastatin-A4, with the pyridine ring serving as a constrained linker between two substituted phenyl rings.

Quantitative Biological Data

The antiproliferative activity of a selection of these pyridine-bridged combretastatin-A4 analogues is summarized in the table below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Compound IDR1R2HeLa IC50 (μM)[1][2]MDA-MB-231 IC50 (μM)[1][2]
4h 3,4,5-(OMe)34-F0.0080.006
4s 3,4,5-(OMe)33-F0.0090.007
CA-4 --0.0020.002

CA-4 (Combretastatin-A4) is included as a positive control.

Experimental Protocols

General Synthetic Procedure for Pyridine-Bridged Combretastatin-A4 Analogues:

The synthesis of the target compounds is achieved through a sequential Suzuki cross-coupling reaction starting from 2,6-dibromopyridine.

  • Monocoupling Reaction: To a solution of 2,6-dibromopyridine in a suitable solvent (e.g., toluene), a boronic acid (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents), and a base (e.g., Na2CO3, 2.0 equivalents in aqueous solution) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The resulting mono-arylated pyridine is purified by column chromatography.[1][2]

  • Second Coupling Reaction: The purified mono-arylated pyridine is then subjected to a second Suzuki coupling reaction with a different boronic acid using similar reaction conditions as the first step. The final diaryl-substituted pyridine product is purified by column chromatography.[1][2]

Cell Cycle Analysis Protocol:

  • HeLa or MDA-MB-231 cells are seeded in 6-well plates and allowed to attach overnight.

  • The cells are then treated with the test compounds at a concentration of 1 μM for 24 hours.

  • After treatment, the cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • The fixed cells are then washed with PBS and incubated with RNase A and propidium iodide (PI) solution.

  • The DNA content of the cells is analyzed by flow cytometry to determine the cell cycle distribution.[1][2]

Mechanism of Action: Tubulin Polymerization Inhibition and Cell Cycle Arrest

The pyridine-bridged combretastatin-A4 analogues exert their anticancer effects by disrupting the microtubule dynamics within cancer cells. They bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).

The efficacy of the most potent analogues, 4h and 4s , in arresting the cell cycle at the G2/M phase was demonstrated to be comparable to, and in some cases even more effective than, the natural product combretastatin-A4.[1][2]

Visualizing the Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the creation of unsymmetrically diaryl-substituted pyridines from 2,6-dibromopyridine.

Synthetic_Workflow Start 2,6-Dibromopyridine Intermediate 2-Bromo-6-aryl-pyridine Start->Intermediate Suzuki Coupling 1 Product 2,6-Diaryl-pyridine (Combretastatin Analogue) Intermediate->Product Suzuki Coupling 2 reagent1 Ar1-B(OH)2 Pd Catalyst, Base reagent1->Start reagent2 Ar2-B(OH)2 Pd Catalyst, Base reagent2->Intermediate

Caption: General synthetic scheme for pyridine-bridged combretastatin-A4 analogues.

Future Perspectives

The this compound scaffold holds significant promise for the future of drug discovery. The strategic incorporation of the 3-hydroxyl group onto the pyridine-bridged combretastatin-A4 core could provide a valuable point for further chemical modification. For instance, derivatization of the hydroxyl group could be used to improve the pharmacokinetic properties of the compounds, such as solubility and metabolic stability. Furthermore, this functional group could be exploited to introduce additional pharmacophoric features, potentially leading to compounds with enhanced potency or novel mechanisms of action. The continued exploration of this versatile building block is expected to yield a new generation of innovative therapeutic agents.

References

Commercial Availability and Technical Guide for 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and analytical characterization of 2,6-Dibromo-3-hydroxypyridine. This versatile heterocyclic compound serves as a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on the pyridine ring, allows for a wide range of chemical modifications, making it a valuable starting material for creating diverse molecular libraries for screening and development. While specific signaling pathways involving this compound are not extensively documented in publicly available literature, its role as a crucial intermediate is well-established.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is greater than 97%. The table below summarizes the offerings from several key suppliers.

SupplierPurityAvailable QuantitiesAdditional Information
TCI America >97.0%1g, 5g, 25gAlso known as 2,6-Dibromo-3-pyridinol.
Sigma-Aldrich 97%Various-
Chemit Laboratories >97.0% (Technical Grade)Up to 50 kgAvailable as a powder.
Aladdin Scientific min 97%100g-
Lab Pro Inc. min 97.0%1gAvailable as a white solid.
Finetech Industry Limited High-purityVarious, including bulkCustom synthesis available.
Chem-Impex ≥ 97%VariousDescribed as an intermediate for pharmaceuticals and agrochemicals.[1]
Frontier Specialty Chemicals Not specifiedSmaller sizes and bulk available upon request-

Physicochemical Properties

PropertyValue
CAS Number 6602-33-1
Molecular Formula C₅H₃Br₂NO
Molecular Weight 252.89 g/mol
Appearance White to light yellow crystalline powder
Melting Point 164-168 °C

Experimental Protocols

While specific, detailed protocols for the synthesis of this compound are not abundant in peer-reviewed literature, a plausible synthetic route can be derived from established pyridine chemistry. The following protocols are based on analogous reactions and standard laboratory techniques.

Synthesis: Bromination of 3-Hydroxypyridine

This protocol describes the di-bromination of 3-hydroxypyridine.

Materials:

  • 3-Hydroxypyridine

  • Bromine

  • Acetic Acid (glacial)

  • Sodium bisulfite

  • Sodium bicarbonate

  • Dichloromethane

  • Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • In a well-ventilated fume hood, dissolve 3-hydroxypyridine (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the cooled solution via the dropping funnel with continuous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium bisulfite until the red-orange color of bromine disappears.

  • Carefully neutralize the reaction mixture by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification: Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained at an elevated temperature.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This method provides a general guideline for assessing the purity of the synthesized compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A: 0.1% Formic acid in Water

  • B: 0.1% Formic acid in Acetonitrile

Gradient:

  • Start with a suitable ratio of A:B (e.g., 95:5) and gradually increase the percentage of B over 15-20 minutes.

Flow Rate:

  • 1.0 mL/min

Detection:

  • UV at 254 nm

Procedure:

  • Prepare a standard solution of the purified this compound in the initial mobile phase composition.

  • Inject the standard solution into the HPLC system to determine the retention time.

  • Prepare a sample of the synthesized product and inject it into the HPLC system.

  • Analyze the chromatogram for the presence of the main peak at the determined retention time and calculate the purity based on the peak area percentage.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: 3-Hydroxypyridine bromination Bromination (Br2, Acetic Acid) start->bromination quench Quenching (Sodium Bisulfite) bromination->quench neutralize Neutralization (Sodium Bicarbonate) quench->neutralize extract Extraction (Dichloromethane) neutralize->extract dry Drying and Concentration extract->dry crude Crude Product dry->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization filtration Filtration recrystallization->filtration drying Drying filtration->drying pure_product Purified Product drying->pure_product hplc HPLC pure_product->hplc nmr NMR pure_product->nmr ms Mass Spectrometry pure_product->ms purity Purity Confirmation hplc->purity structure Structure Elucidation nmr->structure ms->structure

Workflow for the synthesis and characterization of this compound.

Potential Applications in Drug Discovery and Agrochemicals

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[1][2] The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce a variety of functional groups. The hydroxyl group can be alkylated, acylated, or otherwise modified. This versatility allows for the generation of a diverse library of compounds for screening in drug discovery and agrochemical development programs. While specific targets are not detailed in the available literature, the pyridine scaffold is a common motif in many bioactive compounds.

The following diagram illustrates a conceptual pathway for the utilization of this compound in a drug discovery program.

Drug_Discovery_Pathway cluster_synthesis Library Synthesis cluster_screening Screening Cascade start This compound suzuki Suzuki Coupling start->suzuki buchwald Buchwald-Hartwig Amination start->buchwald etherification Etherification start->etherification library Compound Library suzuki->library buchwald->library etherification->library hts High-Throughput Screening library->hts hit_validation Hit Validation hts->hit_validation lead_opt Lead Optimization hit_validation->lead_opt preclinical Preclinical Candidate lead_opt->preclinical

Conceptual pathway for the use of this compound in drug discovery.

References

Initial Safety and Handling Guidelines for 2,6-Dibromo-3-hydroxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and handling guidelines for 2,6-Dibromo-3-hydroxypyridine (CAS No. 6602-33-1). Due to the limited availability of complete toxicological data, a cautious approach is strongly recommended when handling this compound. Researchers should treat it as a potentially hazardous substance and adhere to strict safety protocols.

Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 6602-33-1[1][2]
Molecular Formula C₅H₃Br₂NO[1]
Molecular Weight 252.89 g/mol [1]
Appearance White to light yellow powder or crystals[1][2]
Melting Point 164 - 168 °C[1][2]
Purity ≥97%[2]
Synonyms 2,6-Dibromo-3-pyridinol[2]

Hazard Identification and Classification

While a complete hazard profile for this compound is not fully established, available data indicates the following hazards.[1] It is crucial to note that the toxicological properties have not been fully investigated.[1]

GHS Hazard Statements:

  • H315: Causes skin irritation. [2]

  • H319: Causes serious eye irritation. [2]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.[2]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[2]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[2]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[2]

  • P362 + P364: Take off contaminated clothing and wash it before reuse.[2]

Potential Health Effects:

  • Inhalation: May be harmful if inhaled. Material is irritating to mucous membranes and the upper respiratory tract.[1]

  • Skin: Causes skin irritation.[2]

  • Eyes: Causes serious eye irritation.[2]

  • Ingestion: May be harmful if swallowed.[1]

Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and maintain the integrity of the compound.

AspectGuidelineRationale
Handling Use only in a chemical fume hood.[1] Avoid breathing dust or vapor.[1] Avoid contact with eyes, skin, and clothing.[1]To prevent inhalation and direct contact with the hazardous substance.
Storage Store in a cool, dry, well-ventilated place.[1] Keep container tightly closed.[1]To maintain chemical stability and prevent release into the environment.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.[1]To avoid potentially hazardous chemical reactions.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.

PPE TypeSpecificationPurpose
Eye/Face Protection Chemical safety goggles.Protects against splashes that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A fully-buttoned lab coat.Prevents skin contact, which causes irritation.
Respiratory Protection Use only in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH/MSHA-approved respirator.Minimizes inhalation of dust, which can cause respiratory tract irritation.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Seek medical attention in all cases of significant exposure.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with generous quantities of running water and non-abrasive soap.[1] If skin irritation occurs, seek medical attention.[2] Remove contaminated clothing and wash it before reuse.[2]
Eye Contact Immediately rinse eyes with clean, running water for at least 15 minutes, keeping the eyelids open.[1] Seek medical attention.[2]
Ingestion Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release Measures and Disposal

Accidental Release:

In case of a spill, avoid dust formation. Sweep up the material and place it in a suitable, closed container for disposal. Ensure adequate ventilation.

Disposal:

Dispose of contents and container to an approved waste disposal plant. Follow all federal, state, and local regulations.

Experimental Protocols

For researchers needing to perform such assessments, standard OECD (Organisation for Economic Co-operation and Development) guidelines for the testing of chemicals should be followed. These include, but are not limited to:

  • OECD 423: Acute Oral Toxicity - Acute Toxic Class Method

  • OECD 404: Acute Dermal Irritation/Corrosion

  • OECD 405: Acute Eye Irritation/Corrosion

It is imperative that any such testing is conducted in a facility equipped for handling hazardous materials and by personnel trained in toxicological assessment.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_emergency In Case of Exposure prep 1. Preparation & Risk Assessment ppe 2. Don Personal Protective Equipment (PPE) prep->ppe Review SDS handling 3. Chemical Handling in Fume Hood ppe->handling Gloves, Goggles, Lab Coat storage 4. Proper Storage handling->storage After use cleanup 5. Decontamination & Waste Disposal handling->cleanup Spill or end of work emergency Emergency Procedures handling->emergency Exposure Event storage->handling For next use

Caption: Logical workflow for the safe handling of this compound.

References

A Theoretical and Experimental Guide to Elucidating the Molecular Structure of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted pyridines are a cornerstone in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. 2,6-Dibromo-3-hydroxypyridine, a halogenated derivative, is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] A precise understanding of its three-dimensional structure is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel materials.

Theoretical studies, primarily through quantum chemical calculations, offer a powerful, non-experimental route to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. When paired with experimental data from techniques like Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, these computational models can be validated, providing a high-confidence structural and electronic profile of the molecule.

This guide presents a standardized workflow for the comprehensive theoretical and experimental study of this compound.

Theoretical/Computational Methodology

The recommended computational approach for studying the molecular structure of this compound is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for organic molecules.

Geometry Optimization

The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

  • Method: DFT using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and reliable method for this class of molecules.

  • Basis Set: The 6-311++G(d,p) basis set is recommended as it provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential intramolecular interactions.

  • Software: This calculation can be performed using software packages such as Gaussian, ORCA, or GAMESS.

The optimization calculation will yield the equilibrium geometry of the molecule in the gas phase, providing key data on bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

  • Confirmation of Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculation provides the harmonic vibrational frequencies, which can be directly compared with experimental FT-IR and FT-Raman spectra. A scaling factor (typically around 0.96 for B3LYP) is often applied to the calculated frequencies to account for anharmonicity and methodological approximations.

Electronic Property Analysis

Further calculations can elucidate the electronic characteristics of the molecule:

  • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The HOMO-LUMO energy gap is a key indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and reactivity.

A logical workflow for the computational study is presented below.

G Computational Workflow for this compound A Initial Structure Generation (e.g., using Avogadro, ChemDraw) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (B3LYP/6-311++G(d,p)) B->C G Electronic Properties (HOMO-LUMO, MEP) B->G D Verify No Imaginary Frequencies C->D D->B No, revise structure E Minimum Energy Structure Confirmed D->E Yes F Analysis of Results E->F G->F

Figure 1: Computational analysis workflow.

Experimental Validation Protocols

Experimental data is essential to validate the results of the theoretical calculations.

FT-IR Spectroscopy
  • Objective: To identify the vibrational modes of the molecule corresponding to the stretching and bending of bonds.

  • Protocol:

    • The sample of this compound is prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

    • The FT-IR spectrum is recorded in the range of 4000–400 cm⁻¹.

    • The observed frequencies are then compared with the scaled theoretical frequencies from the DFT calculation.

FT-Raman Spectroscopy
  • Objective: To obtain complementary vibrational data to FT-IR. Raman spectroscopy is particularly sensitive to non-polar bonds.

  • Protocol:

    • The solid sample is placed in a capillary tube or on a sample holder.

    • The FT-Raman spectrum is recorded using a Nd:YAG laser source with an excitation wavelength of 1064 nm in the range of 4000–100 cm⁻¹.

    • The observed Raman shifts are compared with the calculated vibrational frequencies.

The relationship between theoretical calculations and experimental validation is illustrated in the diagram below.

G Integration of Theoretical and Experimental Data cluster_0 Theoretical Calculation cluster_1 Experimental Validation A Optimized Molecular Geometry B Calculated Vibrational Frequencies A->B E Comparison and Vibrational Assignment B->E C FT-IR Spectroscopy C->E D FT-Raman Spectroscopy D->E F Validated Molecular Structure and Properties E->F

Figure 2: Theoretical and experimental data integration.

Data Presentation

Quantitative data from both theoretical calculations and experimental measurements should be presented in a clear and structured format to allow for easy comparison and interpretation. The following tables provide a template for presenting the key structural and vibrational data for this compound.

Note: The values in the tables below are hypothetical and serve as an illustrative template for presenting actual research findings.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles)
ParameterBondLength (Å) (B3LYP/6-311++G(d,p))ParameterBond AngleAngle (°) (B3LYP/6-311++G(d,p))
Bond LengthsC2-N11.3XXBond AnglesC6-N1-C211X.X
C6-N11.3XXC3-C2-N112X.X
C2-C31.4XXC4-C3-C211X.X
C3-C41.3XXC5-C4-C312X.X
C4-C51.3XXC6-C5-C411X.X
C5-C61.4XXN1-C6-C512X.X
C2-Br71.8XXBr7-C2-C311X.X
C6-Br81.8XXBr8-C6-C511X.X
C3-O91.3XXO9-C3-C412X.X
O9-H100.9XXC3-O9-H1010X.X
Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies
Vibrational AssignmentCalculated Frequency (cm⁻¹) (B3LYP/6-311++G(d,p))Scaled Frequency (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)
O-H stretch3XXX3XXXObserved ValueObserved Value
C-H stretch3XXX3XXXObserved ValueObserved Value
C=N stretch16XX16XXObserved ValueObserved Value
C=C stretch15XX15XXObserved ValueObserved Value
O-H in-plane bend13XX13XXObserved ValueObserved Value
C-Br stretch6XX6XXObserved ValueObserved Value

Conclusion

The combined application of DFT calculations and spectroscopic techniques provides a powerful and reliable methodology for the detailed characterization of the molecular structure of this compound. This guide outlines a systematic workflow, from initial computational modeling to experimental validation and data presentation. By following these protocols, researchers can obtain a comprehensive understanding of the geometric and electronic properties of this important molecule, which will be invaluable for its application in drug discovery, agrochemical development, and materials science.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 2,6-Dibromo-3-hydroxypyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex substituted pyridine derivatives. The presence of two bromine atoms and a hydroxyl group offers multiple avenues for selective functionalization, enabling the creation of diverse molecular scaffolds.

Introduction to Suzuki Coupling with this compound

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, this reaction allows for the selective introduction of aryl or heteroaryl substituents at the 2- and/or 6-positions of the pyridine ring.

The key challenge and opportunity with this substrate lies in controlling the regioselectivity of the coupling. The electronic properties of the pyridine ring, influenced by the electron-donating hydroxyl group at the 3-position, and the differential reactivity of the two C-Br bonds, allow for either mono- or di-substitution by carefully tuning the reaction conditions.

Regioselectivity and the Role of the Hydroxyl Group

The hydroxyl group at the 3-position is expected to influence the regioselectivity of the Suzuki coupling. As an electron-donating group, it can increase the electron density of the pyridine ring, potentially affecting the oxidative addition step of the catalytic cycle. Furthermore, the hydroxyl group may act as a directing group, favoring the coupling at the adjacent C-2 position through coordination with the palladium catalyst.

In the absence of strong directing effects, the inherent electronic properties of the substituted pyridine ring would typically favor coupling at the position with the most electrophilic carbon. The relative reactivity of the C2 and C6 positions can be influenced by the specific catalyst, ligand, and reaction conditions employed.

For applications requiring unambiguous regioselectivity or to avoid potential side reactions involving the acidic proton of the hydroxyl group, protection of the hydroxyl group (e.g., as a methoxy or other ether) is a viable strategy. This approach is exemplified by successful Suzuki couplings on the analogous 2-Bromo-6-iodo-3-methoxypyridine.

Catalytic Systems

The choice of the palladium catalyst and associated ligands is crucial for the success of the Suzuki coupling of this compound. Below is a summary of commonly used catalytic systems for the coupling of dihalopyridines.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄-2-5A common and reliable catalyst for a broad range of substrates.
Pd₂(dba)₃P(t-Bu)₃1-2 (Pd), 2-4 (Ligand)Often effective for achieving mono-arylation with controlled stoichiometry.
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)Buchwald ligands like SPhos can improve yields for challenging substrates.
PdCl₂(dppf)-2-3Effective for a broad range of substrates and often shows good functional group tolerance.

Experimental Protocols

This section provides detailed protocols for the mono- and di-arylation of this compound, as well as a protocol for a protected hydroxyl group. These protocols are intended as a starting point and may require optimization for specific substrates and desired outcomes.

Protocol 1: Regioselective Mono-arylation of this compound

This protocol is designed to favor mono-substitution, primarily at the more reactive C-2 or C-6 position, by controlling the stoichiometry of the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • P(t-Bu)₃ (4.5 mol%)

  • Potassium fluoride (KF) (3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to establish an inert atmosphere.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe.

  • Place the sealed flask in a preheated oil bath at 80-100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.

  • The filtrate is then concentrated under reduced pressure, and the crude product is purified by column chromatography.

Quantitative Data Summary for Mono-arylation:

ParameterValue
This compound1.0 equiv
Arylboronic acid1.1-1.2 equiv
CatalystPd₂(dba)₃ (1.5 mol%)
LigandP(t-Bu)₃ (4.5 mol%)
BaseKF (3.0 equiv)
SolventAnhydrous 1,4-dioxane
Temperature80-100 °C
Time12-24 h
Expected YieldModerate to Good
Protocol 2: Di-arylation of this compound

This protocol is designed to favor the formation of the di-substituted product by using an excess of the boronic acid and potentially longer reaction times.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2-2.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0-4.0 equiv)

  • Degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • In a Schlenk flask, dissolve this compound and the arylboronic acid in the chosen solvent system.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base and the palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction for the disappearance of the mono-arylated intermediate and the starting material. This may require extended reaction times (e.g., 18-24 hours).

  • After cooling to room temperature, perform an aqueous work-up.

  • Extract the aqueous phase with an organic solvent.

  • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography to isolate the desired di-arylated pyridine.

Quantitative Data Summary for Di-arylation:

ParameterValue
This compound1.0 equiv
Arylboronic acid2.2-2.5 equiv
CatalystPd(PPh₃)₄ (5 mol%)
BaseK₃PO₄ (3.0-4.0 equiv)
Solvent1,4-Dioxane/H₂O (4:1)
Temperature80-100 °C
Time18-24 h
Expected YieldGood to Excellent
Protocol 3: Suzuki Coupling of 2,6-Dibromo-3-methoxypyridine (Protected Hydroxyl)

This protocol involves the use of a protected hydroxyl group to enhance stability and predictability in the coupling reaction. The synthesis of the starting material, 2,6-Dibromo-3-methoxypyridine, from this compound can be achieved using standard methylation procedures (e.g., with methyl iodide and a base).

Materials:

  • 2,6-Dibromo-3-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-arylation, 2.2 equiv for di-arylation)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., DME/Water, 4:1)

  • Standard glassware for inert atmosphere reactions, workup, and purification

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add 2,6-Dibromo-3-methoxypyridine, the arylboronic acid, the base, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-90 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Quantitative Data Summary for Protected Hydroxyl Protocol:

ParameterValue
2,6-Dibromo-3-methoxypyridine1.0 equiv
Arylboronic acid1.2 equiv (mono) / 2.2 equiv (di)
CatalystPd(PPh₃)₄ (3-5 mol%)
BaseNa₂CO₃ (2.0-3.0 equiv)
SolventDME/H₂O (4:1)
Temperature80-90 °C
Time12-18 h
Expected YieldGood to Excellent

Visualizations

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R1-X R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative\nAddition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OR)2 Base R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive\nElimination Reductive Elimination R1-Pd(II)L2-R2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 R1-R2

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Combine Reactants Combine this compound, Arylboronic acid, and Base Inert Atmosphere Establish Inert Atmosphere (Vacuum/Inert Gas Cycles) Combine Reactants->Inert Atmosphere Add Catalyst Add Palladium Catalyst and Ligand Inert Atmosphere->Add Catalyst Add Solvent Add Degassed Solvent Add Catalyst->Add Solvent Heat and Stir Heat to Desired Temperature and Stir Vigorously Add Solvent->Heat and Stir Monitor Progress Monitor by TLC or LC-MS Heat and Stir->Monitor Progress Cool and Filter Cool to Room Temperature and Filter Monitor Progress->Cool and Filter Aqueous Workup Perform Aqueous Workup and Extraction Cool and Filter->Aqueous Workup Dry and Concentrate Dry Organic Layer and Concentrate Aqueous Workup->Dry and Concentrate Purify Purify by Column Chromatography Dry and Concentrate->Purify

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Regioselectivity Start This compound Mono Mono-arylation (1.1 equiv ArB(OH)2) Start->Mono Di Di-arylation (>2.2 equiv ArB(OH)2) Start->Di C2_Coupling 2-Aryl-6-bromo-3-hydroxypyridine (Potential Major Product) Mono->C2_Coupling C2 coupling favored (directing OH group) C6_Coupling 6-Aryl-2-bromo-3-hydroxypyridine Mono->C6_Coupling Di_Coupling 2,6-Diaryl-3-hydroxypyridine Di->Di_Coupling C2_Coupling->Di_Coupling + ArB(OH)2 C6_Coupling->Di_Coupling + ArB(OH)2

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective mono- and di-amination of 2,6-dibromo-3-hydroxypyridine via the Buchwald-Hartwig reaction. This transformation is a key step in the synthesis of various substituted aminopyridines, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[1][2] The reaction has broad substrate scope and functional group tolerance, making it a versatile tool in modern organic synthesis.[1] The selective functionalization of this compound presents a unique synthetic challenge due to the presence of two reactive bromine atoms and a hydroxyl group. The hydroxyl group can potentially interfere with the catalytic cycle, necessitating careful optimization of reaction conditions to achieve the desired mono- or di-aminated products selectively. These application notes provide guidance on reaction conditions and detailed protocols for both selective mono-amination and di-amination of this compound.

Challenges and Considerations

The presence of the 3-hydroxy group on the pyridine ring introduces several challenges that must be considered when developing a Buchwald-Hartwig amination protocol:

  • Acidity of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations (e.g., NaOtBu, KOtBu, LHMDS).[3] This can lead to side reactions or catalyst inhibition. The use of milder bases such as K₂CO₃ or Cs₂CO₃ may be necessary.[3][4]

  • Coordination to the Palladium Catalyst: The hydroxyl group can coordinate to the palladium center, potentially altering the catalyst's reactivity and selectivity.

  • Protecting Groups: To circumvent the issues mentioned above, protection of the hydroxyl group may be required. Common protecting groups for hydroxyl functions include silyl ethers (e.g., TBS, TIPS) or ethers (e.g., MOM, BOM). However, the additional steps of protection and deprotection add to the overall synthesis length. The protocols provided herein focus on the direct amination of the unprotected this compound, which is a more atom-economical approach.

Data Presentation: Reaction Conditions for Amination of 2,6-Dihalopyridines

The following tables summarize typical conditions for the mono- and di-amination of 2,6-dihalopyridines, which can be adapted for this compound.

Table 1: Conditions for Selective Mono-amination of 2,6-Dihalopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂XPhosNaOtBuToluene80-1002-1270-95[5]
Pd₂(dba)₃BINAPCs₂CO₃Dioxane100-11012-2465-90[6]
CuIDMPAO-Water150-205 (MW)2.565-86[7]

Table 2: Conditions for Di-amination of 2,6-Dihalopyridines

Catalyst PrecursorLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(OAc)₂RuPhosNaOtBuToluene100-11012-2475-98[5]
Pd₂(dba)₃XantphosCs₂CO₃Dioxane1102480-95[4]
CuIDMPAOK₂CO₃Water118-200 (MW)2.5~80[7]

Experimental Protocols

Protocol 1: Selective Mono-amination of this compound

This protocol is adapted from procedures for the selective mono-amination of 2,6-dibromopyridine and is optimized for the specific substrate.[7][8]

Materials:

  • This compound

  • Amine (1.0 - 1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos (1.5 - 7.5 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous, degassed toluene

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, and XPhos.

  • Reagent Addition: Add NaOtBu to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene, followed by the amine via syringe.

  • Reaction: Seal the flask/tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Di-amination of this compound

This protocol is adapted from procedures for the di-amination of 2,6-dibromopyridine and is optimized for the specific substrate.[7][8]

Materials:

  • This compound

  • Amine (2.2 - 3.0 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-10 mol%)

  • RuPhos (3 - 15 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 - 4.0 equivalents)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed tube under an inert atmosphere, add this compound, Pd(OAc)₂, and RuPhos.

  • Reagent Addition: Add NaOtBu to the flask.

  • Solvent and Amine Addition: Add anhydrous, degassed toluene or dioxane, followed by the amine via syringe.

  • Reaction: Seal the flask/tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - this compound - Pd Catalyst & Ligand - Base start->setup addition Reagent Addition: - Anhydrous Solvent - Amine setup->addition reaction Reaction: - Heat under Inert  Atmosphere addition->reaction monitoring Monitoring: - TLC / LC-MS reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench with NH4Cl(aq) monitoring->workup Complete extraction Extraction: - Organic Solvent workup->extraction purification Purification: - Column Chromatography extraction->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Oxidative\nAddition Oxidative Addition LPd(II)(Ar)X LPd(II)(Ar)X Oxidative\nAddition->LPd(II)(Ar)X Amine\nCoordination Amine Coordination LPd(II)(Ar)X->Amine\nCoordination R'R''NH [LPd(II)(Ar)(NHR'R'')]X [LPd(II)(Ar)(NHR'R'')]X Amine\nCoordination->[LPd(II)(Ar)(NHR'R'')]X Deprotonation Deprotonation [LPd(II)(Ar)(NHR'R'')]X->Deprotonation Base LPd(II)(Ar)(NR'R'') LPd(II)(Ar)(NR'R'') Deprotonation->LPd(II)(Ar)(NR'R'') Reductive\nElimination Reductive Elimination LPd(II)(Ar)(NR'R'')->Reductive\nElimination Pd(0)L2 Pd(0)L2 Reductive\nElimination->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Synthesis of Novel Pyridine Derivatives from 2,6-Dibromo-3-hydroxypyridine: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel pyridine derivatives starting from 2,6-dibromo-3-hydroxypyridine. This versatile starting material allows for the introduction of a variety of functional groups at the 2- and 6-positions through palladium-catalyzed cross-coupling reactions, yielding a library of compounds with potential applications in drug discovery, particularly as kinase inhibitors.

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous FDA-approved drugs.[1] The unique electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure for interacting with biological targets. The starting material, this compound, offers three points of diversification. The two bromine atoms are amenable to substitution via various cross-coupling reactions, while the hydroxyl group can be functionalized or may play a key role in target binding.

This guide focuses on the application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions for the synthesis of novel 2,6-disubstituted-3-hydroxypyridine derivatives. Due to the reactive nature of the hydroxyl group in these palladium-catalyzed reactions, a protection/deprotection strategy is often necessary. Here, we detail protocols involving O-benzyl protection of the starting material, followed by cross-coupling and subsequent deprotection to yield the final products.

Synthetic Strategy Overview

The overall synthetic approach involves a three-step process:

  • Protection: The hydroxyl group of this compound is protected, for instance as a benzyl ether, to prevent interference with the subsequent cross-coupling reactions.

  • Cross-Coupling: The protected 2,6-dibromopyridine derivative is then subjected to Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling to introduce aryl, amino, or alkynyl moieties at the 2- and/or 6-positions. Regioselectivity can often be controlled by careful selection of reaction conditions.

  • Deprotection: The protecting group is removed to afford the desired 3-hydroxypyridine derivatives.

Synthetic_Workflow Start This compound Protected O-Protected this compound Start->Protected Protection Suzuki Suzuki Coupling Protected->Suzuki Buchwald Buchwald-Hartwig Amination Protected->Buchwald Sonogashira Sonogashira Coupling Protected->Sonogashira Deprotection1 Deprotection Suzuki->Deprotection1 Deprotection2 Deprotection Buchwald->Deprotection2 Deprotection3 Deprotection Sonogashira->Deprotection3 Aryl_Product 2,6-Diaryl-3-hydroxypyridine Derivative Amino_Product 2-Amino-6-aryl-3-hydroxypyridine Derivative Alkynyl_Product 2,6-Dialkynyl-3-hydroxypyridine Derivative Deprotection1->Aryl_Product Deprotection2->Amino_Product Deprotection3->Alkynyl_Product

General workflow for the synthesis of novel pyridine derivatives.

Data Presentation: Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings on analogous bromopyridine substrates. These serve as a starting point for the optimization of reactions with O-protected this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives

EntryAryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/H₂O1001285-95
22,6-Dibromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane100870-80 (mono-arylated)
32,6-DibromopyridinePhenylboronic acid (2.2 eq)Pd(PPh₃)₄ (5)-K₂CO₃1,4-Dioxane/H₂O1002460-75 (di-arylated)[2]

Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridineMorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene801690-98
22,6-DibromopyridineAnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃t-BuOH1102465-75 (mono-aminated)
32,6-DibromopyridineCyclohexylamine (1.2 eq)Pd₂(dba)₃ (1)Xantphos (2)NaOtBuToluene1001870-80 (mono-aminated)[2]

Table 3: Sonogashira Coupling of Bromopyridine Derivatives

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF65685-95
22,6-DibromopyridineTrimethylsilylacetylenePd(PPh₃)₄ (5)10Et₃NDMF801275-85 (mono-alkynylated)[3]
32,6-DibromopyridinePhenylacetylene (2.5 eq)Pd(PPh₃)₂Cl₂ (3)6Et₃NDMF1002460-70 (di-alkynylated)[3]

Experimental Protocols

Protocol 1: O-Benzylation of this compound

This protocol describes the protection of the hydroxyl group as a benzyl ether.

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with EtOAc.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford O-benzyl-2,6-dibromo-3-hydroxypyridine.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the arylation of O-benzyl-2,6-dibromo-3-hydroxypyridine.[2]

Materials:

  • O-benzyl-2,6-dibromo-3-hydroxypyridine

  • Arylboronic acid or ester (1.1 eq for mono-arylation, 2.2 eq for di-arylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • In a Schlenk flask, combine O-benzyl-2,6-dibromo-3-hydroxypyridine (1.0 eq), arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, add water and extract with an organic solvent (e.g., EtOAc).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the amination of O-benzyl-2,6-dibromo-3-hydroxypyridine.[2]

Materials:

  • O-benzyl-2,6-dibromo-3-hydroxypyridine

  • Amine (1.2 eq for mono-amination)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.

  • Add the O-benzyl-2,6-dibromo-3-hydroxypyridine and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture at 80-110 °C for 16-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Protocol 4: General Procedure for Sonogashira Coupling

This protocol provides a general method for the alkynylation of O-benzyl-2,6-dibromo-3-hydroxypyridine.[3]

Materials:

  • O-benzyl-2,6-dibromo-3-hydroxypyridine

  • Terminal alkyne (1.1 eq for mono-alkynylation, 2.2 eq for di-alkynylation)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-6 mol%)

  • Amine base (e.g., Et₃N, 2.0 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • To a Schlenk flask containing O-benzyl-2,6-dibromo-3-hydroxypyridine (1.0 eq), add the palladium catalyst and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne dropwise.

  • Heat the reaction at 60-80 °C for 6-12 hours.

  • Monitor the reaction by TLC.

  • After cooling, filter the reaction mixture through a pad of celite and wash with the solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

Protocol 5: Deprotection of the Benzyl Ether

This protocol describes the removal of the benzyl protecting group to yield the final 3-hydroxypyridine derivative.

Materials:

  • O-benzylated pyridine derivative

  • Palladium on carbon (Pd/C, 10 mol%)

  • Hydrogen source (e.g., H₂ gas balloon or ammonium formate)

  • Solvent (e.g., Methanol or Ethanol)

Procedure:

  • Dissolve the O-benzylated pyridine derivative in the solvent.

  • Add Pd/C to the solution.

  • If using H₂ gas, evacuate the flask and backfill with hydrogen. Stir under a hydrogen atmosphere (balloon pressure) at room temperature for 4-12 hours.

  • If using ammonium formate (transfer hydrogenation), add ammonium formate (3-5 eq) and heat the reaction to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate to obtain the deprotected product, which can be further purified by recrystallization or chromatography if necessary.

Application in Drug Discovery: Targeting the PI3K/Akt Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[4] A number of pyridine-containing molecules have been identified as potent inhibitors of kinases within this pathway, particularly PI3K.[5]

The novel 2,6-disubstituted-3-hydroxypyridine derivatives synthesized through the protocols described herein represent a promising class of compounds for screening as PI3K/Akt pathway inhibitors. The 3-hydroxyl group, along with the substituents at the 2- and 6-positions, can be systematically varied to optimize binding affinity and selectivity for the target kinase.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyridine Derivative (e.g., 2-amino-6-aryl-3-hydroxypyridine) Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt signaling pathway by a pyridine derivative.

Screening Protocol: In Vitro Kinase Assay

A common method to assess the inhibitory activity of the synthesized compounds is through an in vitro kinase assay, such as a luminescence-based assay that measures ATP consumption.

Brief Protocol:

  • Recombinant PI3K enzyme is incubated with the synthesized pyridine derivative at various concentrations.

  • The kinase reaction is initiated by the addition of a substrate (e.g., PIP2) and ATP.

  • After a set incubation period, a reagent is added to stop the reaction and measure the amount of remaining ATP.

  • The luminescence signal is inversely proportional to the kinase activity.

  • IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.

The data obtained from such assays will guide the structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective kinase inhibitors for further development as potential therapeutic agents.

References

Application Notes: 2,6-Dibromo-3-hydroxypyridine as a Versatile Building Block for Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

2,6-Dibromo-3-hydroxypyridine is a highly functionalized heterocyclic compound that serves as a valuable starting material for the synthesis of a diverse range of agrochemicals. Its unique substitution pattern, featuring two bromine atoms and a hydroxyl group on a pyridine ring, offers multiple reaction sites for derivatization. This allows for the introduction of various pharmacophores and the fine-tuning of physicochemical properties to achieve desired biological activities, including herbicidal and fungicidal effects. The strategic manipulation of the bromine and hydroxyl functionalities enables the construction of complex molecular architectures with potent agrochemical applications.

Key Reactive Sites and Derivatization Strategies

The chemical versatility of this compound stems from its three primary reactive sites:

  • C2 and C6 Positions (Bromine atoms): The bromine atoms are excellent leaving groups for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, heteroaryl, and alkyl groups, which can significantly influence the biological activity of the resulting molecules.

  • C3 Position (Hydroxyl group): The hydroxyl group can be readily converted into ethers, esters, or other functional groups. Etherification, in particular, is a common strategy to introduce diverse side chains that can interact with biological targets.

A general workflow for utilizing this compound in agrochemical synthesis is depicted below.

G cluster_0 Starting Material cluster_1 Derivatization Pathways cluster_2 Intermediate Scaffolds cluster_3 Final Products A This compound B O-Alkylation / O-Arylation (Ether Synthesis) A->B Reaction at OH C Suzuki / Stille Coupling (C-C Bond Formation) A->C Reaction at Br E 2,6-Dibromo-3-(alkoxy/aryloxy)pyridines B->E F 2-Bromo-3-hydroxy-6-arylpyridines C->F D Sequential or Orthogonal Reactions G Diverse Substituted Pyridines D->G E->D F->D H Potential Herbicides G->H I Potential Fungicides G->I G A 2,6-Dichloro-3-hydroxypyridine + 4-Chlorophenol B K2CO3, DMF 80°C, 12h A->B C Work-up and Purification B->C D 2,6-Dichloro-3-(4-chlorophenoxy)pyridine C->D

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for several of the most widely utilized palladium-catalyzed cross-coupling reactions in modern organic synthesis. These reactions are indispensable tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, finding extensive application in the pharmaceutical industry, materials science, and academic research.[1][2][3][4] This document offers a guide to the experimental conditions for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, complete with detailed protocols and comparative data to aid in reaction optimization.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a class of chemical reactions that enable the formation of a bond between two organic fragments with the aid of a palladium catalyst.[5] These reactions are prized for their high efficiency, functional group tolerance, and generally mild reaction conditions.[6][7] The general catalytic cycle for most of these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille couplings) or migratory insertion (for Heck coupling), and reductive elimination to regenerate the active Pd(0) catalyst.[8][9][10][11][12]

A generic workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. This typically involves the careful mixing of reactants, catalyst, ligand, and base in an appropriate solvent under an inert atmosphere.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification flask Dry Reaction Flask inert Establish Inert Atmosphere (e.g., N2 or Ar) flask->inert reagents Add Reactants: Aryl/Vinyl Halide Coupling Partner inert->reagents catalyst Add Pd Catalyst & Ligand reagents->catalyst base Add Base catalyst->base solvent Add Anhydrous Solvent base->solvent heat Heat to Reaction Temperature solvent->heat stir Stir for Specified Time heat->stir monitor Monitor Progress (TLC, GC, LC-MS) stir->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite) cool->filter extract Aqueous Work-up & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling Reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[6][11]

Summary of Experimental Conditions
ComponentExamplesTypical Conditions & Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂[13][14]0.5-5 mol% loading is common.[15][16] Pd(OAc)₂ is often used with a phosphine ligand.[16]
Ligand PPh₃, dppf, SPhos, Xantphos[3][13][14]Often used in a 1:1 or 2:1 ratio with the palladium source. Bulky, electron-rich phosphines can improve reactivity.
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, CsF[13][14][17]An aqueous solution of the base is frequently used. The choice of base can significantly impact the reaction outcome.
Solvent Toluene, Dioxane, THF, DMF, Water/Organic mixtures[6][10][13]A mixture of an organic solvent and water is very common.[6][10]
Temperature Room Temperature to 150 °C[1][13]Microwave conditions can accelerate the reaction.[13]
Coupling Partners Aryl/vinyl boronic acids/esters & Aryl/vinyl halides/triflates[6][11]Aryl iodides, bromides, and triflates are common electrophiles.[6]
Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[13]

Materials:

  • Aryl bromide (1.0 mmol, 1 equiv)

  • Arylboronic acid (1.2-1.5 equiv)[13][15]

  • PdCl₂(dppf) (0.05-0.1 equiv) or Pd(OAc)₂ (0.05 equiv) with appropriate ligand

  • Na₂CO₃ (2 M aqueous solution, 2-3 equiv) or K₂CO₃ (2-10 equiv)[13]

  • Toluene/Dioxane (4:1 mixture) or another suitable solvent[13]

Procedure:

  • To a dry Schlenk flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., PdCl₂(dppf), 0.1 equiv).[13]

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the solvent (e.g., a 4:1 mixture of toluene and dioxane) and the aqueous base (e.g., 2 M Na₂CO₃, 10 mL).[13]

  • Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir for 4-12 hours, monitoring the progress by TLC or GC/MS.[13]

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.[13]

  • Separate the organic layer, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by column chromatography on silica gel.[6]

Heck Coupling

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene.[12]

Summary of Experimental Conditions
ComponentExamplesTypical Conditions & Notes
Palladium Catalyst Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃[18]Typically used at 0.1-5 mol% loading.[8][17] Pd(OAc)₂ is a common and cost-effective precursor.[8][17]
Ligand PPh₃, P(o-Tolyl)₃, NHCs[8][17][18]Often used in a 1:1 or 2:1 ratio with the palladium source. N-Heterocyclic carbenes (NHCs) can be effective ligands.[17]
Base Et₃N (TEA), K₂CO₃, Cs₂CO₃[8][17][18]An organic amine base like triethylamine is frequently used.[8]
Solvent Acetonitrile, DMF, DMAc, Toluene[8][17][18]Polar aprotic solvents are common.
Temperature 80 °C to 140 °C[17]Often requires elevated temperatures.
Coupling Partners Aryl/vinyl halides/triflates & Alkenes[18]Electron-deficient alkenes like acrylates and styrenes are common.[8][17]
Detailed Experimental Protocol

This protocol provides a general procedure for the Heck coupling of an aryl bromide with an acrylate.[8][17]

Materials:

  • Aryl bromide (1.0 mmol, 1 equiv)

  • Methyl or ethyl acrylate (1.5-5 equiv)[8]

  • Pd(OAc)₂ (0.1 equiv)

  • P(o-Tolyl)₃ (0.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)[8]

  • Acetonitrile or DMF/Water (1:1)[8][17]

Procedure:

  • In a Schlenk tube, combine the aryl bromide (1 equiv), Pd(OAc)₂ (0.1 equiv), and P(o-Tolyl)₃ (0.1 equiv).[8]

  • Add the solvent (e.g., acetonitrile), followed by methyl acrylate (5 equiv) and triethylamine (1.5 equiv).[8]

  • Degas the mixture by purging with nitrogen for 10-15 minutes.

  • Heat the reaction to reflux (for acetonitrile) or 80 °C (for DMF/water) for 4-5 hours under a nitrogen atmosphere.[8][17]

  • Monitor the reaction by TLC or GC/MS.

  • Once complete, cool the mixture to room temperature and filter through a pad of Celite.[8]

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to obtain the desired product.[8]

Sonogashira Coupling

The Sonogashira coupling is a C-C bond-forming reaction between a terminal alkyne and an aryl or vinyl halide, typically co-catalyzed by palladium and copper.[7][19]

Summary of Experimental Conditions
ComponentExamplesTypical Conditions & Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂[19]Used in catalytic amounts, often 1-5 mol%.
Copper Co-catalyst CuI[20]Typically used in catalytic amounts (e.g., 1-5 mol%). Copper-free versions exist.[19][21]
Ligand PPh₃Often part of the palladium complex.
Base Et₃N, Diethylamine, K₂CO₃[7]An amine base is commonly used, which can also serve as the solvent.[7]
Solvent DMF, THF, Toluene, or an amine base[7]Anhydrous conditions are often preferred.[22]
Temperature Room Temperature to 100 °C[20]The reaction is often run under mild conditions.[7]
Coupling Partners Terminal alkynes & Aryl/vinyl halides[7]Aryl iodides are highly reactive substrates.[20]
Detailed Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of an aryl iodide with a terminal alkyne.[20]

Materials:

  • Aryl iodide (1.0 mmol, 1 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (solvent and base)

Procedure:

  • To a dry flask, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.[20]

  • Establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.[20]

  • Add anhydrous triethylamine as the solvent and stir the mixture.

  • Add the terminal alkyne dropwise to the reaction mixture.[20]

  • Stir the reaction at room temperature or a specified temperature (up to 100 °C) and monitor its progress by TLC or GC/MS.[20]

  • Upon completion, cool the mixture to room temperature and dilute it with an organic solvent like diethyl ether or ethyl acetate.

  • Filter the mixture through Celite to remove solid residues.[20]

  • Wash the organic phase with aqueous NH₄Cl and brine.[20]

  • Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[20]

  • Purify the crude product by flash column chromatography.[20]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[23][24]

Summary of Experimental Conditions
ComponentExamplesTypical Conditions & Notes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃[9][25]Often used in combination with a bulky phosphine ligand.[14]
Ligand BINAP, DPPF, XPhos, SPhos, BrettPhos[14][25]Bulky, electron-rich phosphine ligands are crucial for high reactivity, especially with aryl chlorides.[9][25]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃[9]A strong, non-nucleophilic base is typically required.
Solvent Toluene, Dioxane, THFAnhydrous, deoxygenated solvents are necessary.
Temperature Room Temperature to 110 °C[25]Reaction temperature depends on the reactivity of the substrates.
Coupling Partners Primary/secondary amines & Aryl/heteroaryl halides/triflates[23]The reaction has a broad substrate scope.[23]
Detailed Experimental Protocol

The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with an aniline.[25]

Materials:

  • Aryl bromide (1.0 mmol, 1 equiv)

  • Aniline (1.5 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • BINAP (0.08 equiv)

  • Cs₂CO₃ (10 equiv)

  • Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add the aryl bromide (1 equiv), aniline (1.5 equiv), Cs₂CO₃ (10 equiv), Pd(OAc)₂ (0.05 equiv), and BINAP (0.08 equiv) to a dry Schlenk tube.[25]

  • Add anhydrous, degassed toluene to the tube.

  • Seal the tube and heat the reaction mixture to 110 °C for 8 hours under a nitrogen atmosphere.[25]

  • Monitor the reaction's progress by TLC or GC/MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of Celite.[25]

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired aryl amine.[25]

Catalytic Cycle Overviews

The catalytic cycles for these reactions share common fundamental steps, beginning with the active Pd(0) species. The diagrams below illustrate the generally accepted mechanisms.

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex oa oa Oxidative Addition Ar-X di_org_pd Ar-Pd(II)-R(L₂) pd2_complex->di_org_pd transmetalation transmetalation Transmetalation R-B(OH)₂ / Base di_org_pd->pd0 re product Ar-R di_org_pd->product re Reductive Elimination

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_heck Heck Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex oa oa Oxidative Addition Ar-X pd2_intermediate R-CH₂-CH₂-Pd(II)-Ar(L₂) pd2_complex->pd2_intermediate Coordination & Insertion coordination Alkene Coordination insertion Migratory Insertion beta_hydride β-Hydride Elimination product_release Product Release catalyst_regen Catalyst Regeneration (Base) hydrido_pd H-Pd(II)-X(L₂) pd2_intermediate->hydrido_pd beta_hydride product Ar-CH=CH-R pd2_intermediate->product hydrido_pd->pd0 catalyst_regen

The catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_sonogashira Sonogashira Dual Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex oa oa Oxidative Addition Ar-X di_org_pd Ar-Pd(II)-C≡CR(L₂) pd2_complex->di_org_pd transmetalation transmetalation Transmetalation di_org_pd->pd0 re product Ar-C≡CR di_org_pd->product re Reductive Elimination alkyne R-C≡C-H cu_acetylide Cu-C≡C-R alkyne->cu_acetylide with CuX, Base cu_acetylide->transmetalation base Base cu_x CuX

The dual catalytic cycle of the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-X(L₂) pd0->pd2_complex oa oa Oxidative Addition Ar-X amido_complex Ar-Pd(II)-NR₂(L₂) pd2_complex->amido_complex Amine Coordination & Deprotonation amine_coord Amine Coordination R₂NH deprotonation Deprotonation (Base) amido_complex->pd0 re product Ar-NR₂ amido_complex->product re Reductive Elimination

References

Application Notes and Protocols for the Derivatization of 2,6-Dibromo-3-hydroxypyridine in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 2,6-dibromo-3-hydroxypyridine, a versatile scaffold for the development of potent kinase inhibitors. The strategic functionalization of this starting material, primarily through palladium-catalyzed cross-coupling reactions, allows for the synthesis of a diverse library of compounds targeting various kinases implicated in cancer and other diseases. This document outlines detailed experimental protocols for key synthetic transformations and presents quantitative data on the biological activity of resulting pyridine-based inhibitors.

Introduction to this compound as a Scaffold

The this compound core is a valuable starting point for the synthesis of kinase inhibitors. The two bromine atoms at positions 2 and 6 are amenable to selective or sequential substitution via modern cross-coupling methodologies, enabling the introduction of various aryl, heteroaryl, and amino moieties. The hydroxyl group at the 3-position can participate in hydrogen bonding interactions within the kinase active site and can also be further functionalized. This trifunctional scaffold provides a powerful platform for generating libraries of compounds with diverse chemical and biological properties.

Data Presentation: Kinase Inhibitory Activity of 2,6-Disubstituted Pyridine and Pyrimidine Derivatives

The following tables summarize the in vitro kinase inhibitory activities (IC50 values) of various 2,6-disubstituted pyridine and pyrimidine derivatives, which can be synthesized from this compound or analogous precursors.

Table 1: Inhibitory Activity of Diarylpyridine Derivatives against Tubulin Polymerization and Cancer Cell Lines

Compound IDRing A SubstitutionRing B SubstitutionHeLa IC50 (µM)MCF-7 IC50 (µM)SGC-7901 IC50 (µM)Tubulin IC50 (µM)
10t 3,4,5-trimethoxyphenyl4-methoxyphenyl0.210.180.321.2
10q 3,4,5-trimethoxyphenylthiophene>50>50>50>50
10r 3,4,5-trimethoxyphenyl2-pyridyl15.312.818.922.5
10s 3,4,5-trimethoxyphenyl3-pyridyl8.79.111.415.6
10u 3,4,5-trimethoxyphenylnaphthalene>50>50>50>50

Data adapted from a study on diarylpyridine derivatives as tubulin polymerization inhibitors.[1]

Table 2: Inhibitory Activity of Diaminopyrimidine Derivatives against Focal Adhesion Kinase (FAK)

Compound IDR1 GroupR2 GroupFAK IC50 (nM)A549 Cell IC50 (nM)MDA-MB-231 Cell IC50 (nM)
A12 4-fluoro-phenyl2,4-difluoro-phenyl1513094
TAE-226 (reference)(reference)5.58030

Data from a study on diaminopyrimidine derivatives as FAK inhibitors.[2][3]

Table 3: Inhibitory Activity of Pyrido[2,3-d]pyrimidin-7-one Derivatives against Janus Kinase 3 (JAK3)

Compound IDR GroupJAK3 IC50 (nM)U937 Cell (JAK3 M511I) IC50 (nM)
10f Acrylamide2.015.2

Data from a study on pyrido[2,3-d]pyrimidin-7-ones as covalent JAK3 inhibitors.[4]

Table 4: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3Kα

Compound ID8-Position SubstitutionPI3Kα IC50 (nM)T47D Cell IC50 (µM)MCF-7 Cell IC50 (µM)
35 4-trifluoromethoxyphenyl1207.99.4

Data from a study on imidazopyridine derivatives as PI3Kα inhibitors.[5]

Experimental Protocols

The following protocols describe key derivatization reactions for the 2,6-dibromopyridine scaffold. These can be adapted for this compound, potentially with the inclusion of a protection step for the hydroxyl group (e.g., as a silyl ether or benzyl ether) to prevent unwanted side reactions, depending on the specific reaction conditions and reagents used.

Protocol 1: Suzuki-Miyaura Cross-Coupling for Mono- and Di-Arylation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between 2,6-dibromopyridine and organoboron compounds.[6] Selective mono- or di-arylation can be achieved by carefully controlling the reaction conditions.

Materials:

  • This compound (or 2,6-dibromopyridine)

  • Arylboronic acid (1.1-2.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, K₃PO₄, KF) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DME)

  • Inert atmosphere (Argon or Nitrogen)

General Procedure for Mono-Arylation:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1-1.2 eq), base (e.g., KF, 3.0 eq), palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and ligand (e.g., P(t-Bu)₃, 4.5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Di-Arylation:

  • Follow the setup as for mono-arylation, but use an excess of the arylboronic acid (2.2-2.5 eq).

  • A catalyst system such as Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane at 80 °C is often effective for di-substitution.[6]

  • The reaction may require longer reaction times (18-24 hours) to ensure complete conversion to the di-arylated product.

  • Work-up and purification are performed as described for the mono-arylation.

Protocol 2: Buchwald-Hartwig Amination for Mono- and Di-Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 2- and 6-positions of the pyridine ring.

Materials:

  • This compound (or 2,6-dibromopyridine)

  • Amine (1.1-2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., BINAP, XPhos) (2-6 mol%)

  • Base (e.g., NaOt-Bu, K₂CO₃) (1.2-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert atmosphere (Argon or Nitrogen)

General Procedure for Mono-Amination:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to a dry Schlenk flask.

  • Add this compound (1.0 eq) and the amine (1.1-1.2 eq).

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

General Procedure for Di-Amination:

  • To achieve di-amination, use an excess of the amine (at least 2.2 equivalents).

  • A robust catalyst system such as Pd(OAc)₂ with a suitable ligand and a strong base like NaOt-Bu is often required.

  • The reaction may require higher temperatures and longer reaction times to drive the reaction to completion.

  • Work-up and purification follow the same procedure as for mono-amination.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_synthesis Derivatization of this compound cluster_evaluation Biological Evaluation A This compound B Suzuki-Miyaura Coupling (Arylboronic Acid, Pd catalyst, Base) A->B C Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) A->C F Sequential Coupling (Suzuki then Buchwald-Hartwig or vice versa) A->F D 2,6-Diaryl-3-hydroxypyridine Derivatives B->D E 2,6-Diamino-3-hydroxypyridine Derivatives C->E H Kinase Inhibition Assays (e.g., FAK, CDK, JAK, PI3K) D->H E->H G 2-Aryl-6-amino-3-hydroxypyridine Derivatives F->G G->H I Cell-Based Proliferation Assays (e.g., A549, MCF-7, U937) H->I J Lead Compound Identification I->J

Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.

JAK_STAT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK3 receptor->jak Cytokine Binding & Receptor Dimerization stat STAT jak->stat Phosphorylation stat_p p-STAT stat->stat_p stat_dimer p-STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation inhibitor JAK3 Inhibitor (e.g., Compound 10f) inhibitor->jak Inhibition transcription Gene Transcription (Proliferation, Differentiation, etc.) dna->transcription

Caption: The JAK/STAT signaling pathway and the mechanism of action of a JAK3 inhibitor.

PI3K_AKT_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm rtk Receptor Tyrosine Kinase (RTK) pi3k PI3Kα rtk->pi3k Growth Factor Binding & RTK Activation pip2 PIP2 pi3k->pip2 Phosphorylation pip3 PIP3 pip2->pip3 akt Akt pip3->akt Recruitment & Activation p_akt p-Akt akt->p_akt mtor mTOR p_akt->mtor Activation cell_survival Cell Survival, Proliferation, Growth mtor->cell_survival inhibitor PI3Kα Inhibitor (e.g., Compound 35) inhibitor->pi3k Inhibition

Caption: The PI3K/Akt signaling pathway and the mechanism of action of a PI3Kα inhibitor.

References

Application Notes and Protocols for the Synthesis of 2-Amino-3-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 2-amino-3-hydroxypyridine, a key intermediate in the development of pharmaceuticals and other fine chemicals. The document includes quantitative data summaries for various synthetic methods and visual diagrams of synthetic workflows and a relevant biological signaling pathway.

Introduction

2-Amino-3-hydroxypyridine and its derivatives are important scaffolds in medicinal chemistry, serving as building blocks for a range of therapeutic agents, including anti-inflammatory drugs, analgesics, and antibacterials.[1] This versatile molecule is also utilized in other industries, for instance, as a component in oxidative hair dyes and as a corrosion inhibitor.[2] The synthetic accessibility and the potential for further functionalization make it a valuable starting material for drug discovery and development programs. This document outlines several common and effective methods for its synthesis.

Synthesis Methods: Quantitative Data Summary

The following tables summarize quantitative data for the primary synthetic routes to 2-amino-3-hydroxypyridine.

Table 1: Synthesis via Reduction of 2-Hydroxy-3-nitropyridine

Starting MaterialCatalystSolventReaction TimeTemperatureYieldPurityReference
2-Hydroxy-3-nitropyridine10% Pd/CMethanolOvernightRoom Temp.89%>99% (after chromatography)[2][3]

Table 2: Synthesis from Furfural

Starting MaterialKey ReagentsReaction StepsTemperaturepHYield (Crude)Yield (Purified)Purity (Purified)Reference
FurfuralChlorine, Ammonium Sulfamate Solution, Liquid Alkali1. Ring-opening 2. Reaction with Amm. Sulfamate 3. Hydrolysis0-10°C (Ring-opening), 80-90°C (Hydrolysis)1.5-2 (after ring-opening), 8-9 (Hydrolysis)>75% (brown solid)≥70% (white solid)>99%[4][5]

Table 3: Synthesis from Furan-2-carboxylic Acid Derivatives

Starting MaterialReagentsSolventTemperatureTimePressureYield (Crude)Yield (Purified)Reference
Furan-2-carboxylic acid methyl esterNH₃, NH₄BrHexametapol230°C9 hAutoclave50±5%48%[6]
Furan-2-carboxylic acid ethyl esterNH₃, NH₄ClHexametapol230°C10 hAutoclave50±5%-[6]
Furan-2-carboxylic acid amideNH₃, NH₄ClHexametapol230°C4.5 hAutoclave60±5%60%[6]

Table 4: Synthesis from 2-Amino-3,5-dihalogenopyridines

Starting MaterialReagentsCatalystSolventTemperatureTimePressureYieldReference
2-Amino-3,5-dibromopyridineKOHCopper powderWater170°C10 hAutoclave (under N₂)40%[7]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-3-hydroxypyridine by Reduction of 2-Hydroxy-3-nitropyridine

This method is a common and effective laboratory-scale synthesis.[2]

Materials:

  • 2-Hydroxy-3-nitropyridine (5 g, 45.4 mmol)

  • 10% Palladium on carbon (Pd/C) (1 g)

  • Methanol (250 ml)

  • Argon

  • Hydrogen (balloon pressure)

  • Celite

  • Silica gel for chromatography

  • 5% Methanol in Dichloromethane (CH₂Cl₂)

Procedure:

  • To a solution of 2-hydroxy-3-nitropyridine in methanol, add 10% Pd/C.

  • Flush the mixture with argon, then bubble hydrogen gas through the solution for 10 minutes.

  • Maintain a hydrogen atmosphere at balloon pressure and stir the mixture overnight at room temperature.

  • Filter the mixture through celite and wash the celite pad with methanol.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the resulting solid by silica gel chromatography using 5% methanol in CH₂Cl₂ as the eluent to yield the desired product (3.2 g, 89%).[3]

Protocol 2: Synthesis of 2-Amino-3-hydroxypyridine from Furfural

This multi-step synthesis is suitable for larger scale production and uses cost-effective starting materials.[4][5]

Step 1: Ring-opening of Furfural

  • Add 350g of water and 20g of furfural to a reaction vessel.

  • Stir the mixture and cool to 0°C.

  • Introduce chlorine gas at a rate of 2.5-3g / 10min while maintaining the temperature at 0-10°C.

  • After the initial charge of furfural, add 10g of furfural every 20 minutes for a total of three additions. The total amount of chlorine gas fed is 37g.

  • Transfer the resulting mixed liquid to a second reaction container and cool to 0°C.

  • Adjust the pH of the mixed liquid to 1.5-2 by dropwise addition of liquid alkali, maintaining the temperature between 0-10°C.

Step 2: Formation of 2-Amino-3-hydroxypyridine Sulfonate

  • Prepare an ammonium sulfamate solution.

  • Add the pH-adjusted mixed liquid from Step 1 to the ammonium sulfamate solution.

  • Stir and react for 3.5 hours at a temperature of 5-10°C.

  • Filter and dry the precipitate to obtain 2-amino-3-hydroxypyridine sulfonate.

Step 3: Hydrolysis to Brown 2-Amino-3-hydroxypyridine

  • Dissolve the 2-amino-3-hydroxypyridine sulfonate in water in a third reaction container.

  • Heat the mixture to 80-90°C and maintain for 25-40 minutes.

  • Add liquid alkali to adjust the pH to 8-9.

  • Cool the mixture to 35-40°C and stir for 0.5-1.5 hours.

  • Filter and dry the product to obtain brown 2-amino-3-hydroxypyridine (yield >75%).

Step 4: Purification to White 2-Amino-3-hydroxypyridine

  • Add 45g of the brown 2-amino-3-hydroxypyridine to 200ml of dimethylformamide (DMF).

  • Heat to 100°C ± 2°C for 30 minutes.

  • Filter the hot solution.

  • Rapidly cool the filtrate to -5°C using an ice-salt bath and filter to obtain a white solid.

  • Add the white solid to 200ml of methanol, heat to reflux for 1 hour, then cool to -5°C.

  • Filter and dry the product to obtain dry, white 2-amino-3-hydroxypyridine (yield ≥70%, purity >99%).[5]

Visualizations

Synthetic Workflow Diagrams

G cluster_0 Protocol 1: Reduction cluster_1 Protocol 2: From Furfural 2-Hydroxy-3-nitropyridine 2-Hydroxy-3-nitropyridine Stir Overnight, RT Stir Overnight, RT 2-Hydroxy-3-nitropyridine->Stir Overnight, RT Methanol, 10% Pd/C Methanol, 10% Pd/C Methanol, 10% Pd/C->Stir Overnight, RT H2 (balloon) H2 (balloon) H2 (balloon)->Stir Overnight, RT Filtration Filtration Stir Overnight, RT->Filtration Chromatography Chromatography Filtration->Chromatography 2-Amino-3-hydroxypyridine_1 2-Amino-3-hydroxypyridine Chromatography->2-Amino-3-hydroxypyridine_1 Furfural Furfural Ring Opening (Cl2) Ring Opening (Cl2) Furfural->Ring Opening (Cl2) Intermediate_A Ring-Opened Intermediate Ring Opening (Cl2)->Intermediate_A Reaction with Amm. Sulfamate Reaction with Amm. Sulfamate Intermediate_A->Reaction with Amm. Sulfamate Intermediate_B Sulfonate Intermediate Reaction with Amm. Sulfamate->Intermediate_B Hydrolysis (alkaline) Hydrolysis (alkaline) Intermediate_B->Hydrolysis (alkaline) Crude Product Brown 2-Amino-3-hydroxypyridine Hydrolysis (alkaline)->Crude Product Purification (DMF, Methanol) Purification (DMF, Methanol) Crude Product->Purification (DMF, Methanol) 2-Amino-3-hydroxypyridine_2 White 2-Amino-3-hydroxypyridine Purification (DMF, Methanol)->2-Amino-3-hydroxypyridine_2 Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_P Phosphorylated Gli (Degradation) SUFU_Gli->Gli_P Phosphorylation & Proteolysis Nucleus_off Nucleus Target_Genes_off Target Genes OFF Hh_ligand Hedgehog Ligand (e.g., SHH) PTCH1_on PTCH1 Hh_ligand->PTCH1_on Binds SMO_on SMO Active PTCH1_on->SMO_on Inhibition Relieved SUFU_Gli_on SUFU-Gli Complex SMO_on->SUFU_Gli_on Dissociates Gli_active Active Gli SUFU_Gli_on->Gli_active Target_Genes_on Target Gene Expression (Proliferation, Survival) Gli_active->Target_Genes_on Translocates & Activates Nucleus_on Nucleus Inhibitor 2-Amino-3-hydroxypyridine Derivative (Hypothetical Inhibitor) Inhibitor->SMO_on Inhibits

References

Application Notes and Protocols for Protecting Group Strategies for 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and implementation of protecting group strategies for the hydroxyl moiety of 2,6-dibromo-3-hydroxypyridine. This versatile building block is crucial in the synthesis of numerous pharmaceutical and agrochemical compounds. The strategic use of protecting groups is essential to ensure chemoselectivity during subsequent synthetic transformations of the pyridine core. This document outlines detailed protocols for the protection of the hydroxyl group as an acetate ester, a tert-butyldimethylsilyl (TBDMS) ether, and a benzyl ether, as well as their respective deprotection methods.

Overview of Protecting Group Strategies

The selection of an appropriate protecting group for the 3-hydroxyl group of this compound is dictated by the planned downstream reaction conditions. The ideal protecting group should be introduced in high yield under mild conditions, be stable to the subsequent reaction steps, and be removed selectively in high yield without affecting other functional groups. This document details three common and effective protecting group strategies:

  • Acetylation: Protection as an acetate ester is a straightforward and cost-effective method. The resulting ester is stable to a range of reaction conditions, particularly those that are not strongly acidic or basic.

  • Silylation (TBDMS Ether): The tert-butyldimethylsilyl (TBDMS) group offers greater steric bulk and is stable to a wider variety of non-acidic and non-fluoride-mediated reaction conditions.

  • Benzylation: Protection as a benzyl ether provides robustness towards many reagents, including acidic and basic conditions, and can be selectively removed by hydrogenolysis.

The logical workflow for employing these protecting group strategies is depicted below.

Protecting_Group_Workflow A This compound B Protection A->B C1 Acetate Ester B->C1 Ac₂O, Pyridine C2 TBDMS Ether B->C2 TBDMSCl, Imidazole C3 Benzyl Ether B->C3 BnBr, Base D Synthetic Transformations C1->D C2->D C3->D E Deprotection D->E F Functionalized Product E->F

Caption: General workflow for protecting group strategies.

Acetate Protection and Deprotection

Application Notes

Protection of the hydroxyl group as an acetate ester is a classic and reliable method. The reaction proceeds readily using acetic anhydride in the presence of a base like pyridine.[1][2] The resulting 2,6-dibromo-3-acetoxypyridine is stable under neutral and mildly acidic conditions. Deprotection is typically achieved by hydrolysis under basic conditions.

Experimental Protocols

Protocol 1: Acetylation of this compound

This protocol describes the O-acetylation using acetic anhydride in pyridine.[1]

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Dry pyridine

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) in dry pyridine (5–10 mL/mmol) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.5–2.0 equiv.) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvents under reduced pressure. Co-evaporate with toluene to remove residual pyridine.

  • Dissolve the residue in CH₂Cl₂ or EtOAc.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: Hydrolysis of 2,6-Dibromo-3-acetoxypyridine

This protocol outlines the basic hydrolysis of the acetate protecting group.

Materials:

  • 2,6-Dibromo-3-acetoxypyridine

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH) solution

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2,6-dibromo-3-acetoxypyridine (1.0 equiv.) in methanol.

  • Add a solution of potassium carbonate (2.0 equiv.) in water or a 1 M aqueous solution of sodium hydroxide (2.0 equiv.).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by recrystallization or silica gel column chromatography if required.

Data Presentation
Reaction StepReagentsSolventTemperatureTimeYield
Protection Acetic anhydride, PyridinePyridine0 °C to RT2-4 h>90%
Deprotection K₂CO₃ or NaOHMeOH/H₂ORT1-3 h>95%

TBDMS Ether Protection and Deprotection

Application Notes

The tert-butyldimethylsilyl (TBDMS) group is a bulky silyl ether protecting group that offers enhanced stability compared to the acetate group, particularly under non-acidic and non-fluoride conditions.[3] Protection is commonly achieved using TBDMS chloride with a base such as imidazole.[4] Deprotection is efficiently carried out using a fluoride source like tetrabutylammonium fluoride (TBAF).[5]

Experimental Protocols

Protocol 3: Synthesis of 2,6-Dibromo-3-(tert-butyldimethylsilyloxy)pyridine

This protocol details the silylation of the hydroxyl group using TBDMSCl and imidazole.[4]

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Dry Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 equiv.) and imidazole (2.5 equiv.) in dry CH₂Cl₂ or DMF under an inert atmosphere.

  • Add TBDMSCl (1.2 equiv.) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: Deprotection of 2,6-Dibromo-3-(tert-butyldimethylsilyloxy)pyridine

This protocol describes the cleavage of the TBDMS ether using TBAF.[5]

Materials:

  • 2,6-Dibromo-3-(tert-butyldimethylsilyloxy)pyridine

  • Tetrabutylammonium fluoride (TBAF) (1 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected pyridine (1.0 equiv.) in dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1 M solution of TBAF in THF (1.1 equiv.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30-60 minutes, monitoring the reaction by TLC.

  • Quench the reaction with water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography.

Data Presentation
Reaction StepReagentsSolventTemperatureTimeYield
Protection TBDMSCl, ImidazoleCH₂Cl₂ or DMFRT1-3 h>90%
Deprotection TBAFTHF0 °C to RT0.5-1 h>95%

Benzyl Ether Protection and Deprotection

Application Notes

The benzyl (Bn) group is a robust protecting group for hydroxyls, stable to a wide range of acidic and basic conditions. It is typically introduced via a Williamson ether synthesis.[6][7] A key advantage of the benzyl group is its facile removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to many other protecting groups.[8]

Experimental Protocols

Protocol 5: Synthesis of 2,6-Dibromo-3-(benzyloxy)pyridine

This protocol describes the benzylation of the hydroxyl group using the Williamson ether synthesis.[9]

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Dry Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 equiv.) in dry DMF or acetonitrile, add a base such as sodium hydride (1.2 equiv., 60% dispersion in mineral oil) or potassium carbonate (2.0 equiv.) at 0 °C under an inert atmosphere.

  • Stir the mixture for 15-30 minutes at 0 °C.

  • Add benzyl bromide (1.2 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water.

  • Extract the product with EtOAc.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 6: Deprotection of 2,6-Dibromo-3-(benzyloxy)pyridine

This protocol outlines the debenzylation by catalytic hydrogenolysis.[8]

Materials:

  • 2,6-Dibromo-3-(benzyloxy)pyridine

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen (H₂) gas

Procedure:

  • Dissolve 2,6-dibromo-3-(benzyloxy)pyridine (1.0 equiv.) in methanol or ethyl acetate.

  • Add 10% Pd/C (5-10 mol %).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Data Presentation
Reaction StepReagentsSolventTemperatureTimeYield
Protection BnBr, NaH or K₂CO₃DMF or MeCN0 °C to RT2-6 h>85%
Deprotection H₂, 10% Pd/CMeOH or EtOAcRT2-12 h>95%

Orthogonality and Compatibility

The choice of protecting group is critical when planning a multi-step synthesis. The three strategies presented here offer a degree of orthogonality, allowing for selective deprotection in the presence of other protecting groups.

Orthogonality cluster_PG Protected Hydroxyl Group cluster_Deprotection Deprotection Conditions PG_Ac Acetate (OAc) Dep_Base Base (e.g., K₂CO₃) PG_Ac->Dep_Base Dep_Fluoride Fluoride (e.g., TBAF) PG_Ac->Dep_Fluoride Stable Dep_H2 H₂ / Pd/C PG_Ac->Dep_H2 Stable PG_TBDMS TBDMS PG_TBDMS->Dep_Base Stable PG_TBDMS->Dep_Fluoride PG_TBDMS->Dep_H2 Stable PG_Bn Benzyl (Bn) PG_Bn->Dep_Base Stable PG_Bn->Dep_Fluoride Stable PG_Bn->Dep_H2

Caption: Orthogonality of protecting group removal.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2,6-Dibromo-3-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scaled-up synthesis of 2,6-dibromo-3-hydroxypyridine and its subsequent derivatization. This key intermediate is a valuable building block in the development of novel pharmaceuticals and agrochemicals due to its potent biological activity and versatile reactivity.[1] The protocols provided are designed to be scalable for multi-gram to kilogram production.

Overview of Synthetic Strategy

The scale-up synthesis of this compound derivatives typically involves a two-stage process:

  • Synthesis of the Core Scaffold: Large-scale production of this compound.

  • Derivatization: Functionalization of the core scaffold to generate a library of compounds for screening and development.

This document outlines detailed protocols for the synthesis of the core scaffold and its subsequent derivatization via common and scalable reactions such as Suzuki-Miyaura coupling and Williamson etherification.

Scale-Up Synthesis of this compound

A robust and scalable synthesis of this compound can be adapted from established procedures for the bromination of pyridine derivatives. The following protocol is a representative example for a multi-gram scale synthesis.

Experimental Protocol: Bromination of 3-Hydroxypyridine

This protocol describes the direct bromination of 3-hydroxypyridine to yield this compound.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Hydroxypyridine95.10100 g1.05
Acetic Acid60.05500 mL-
Bromine159.81185 mL (572 g)3.58
Sodium Hydroxide40.00As needed-
Ethyl Acetate88.11As needed-
Brine-As needed-
Anhydrous Sodium Sulfate142.04As needed-

Procedure:

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a gas outlet to a scrubber, add 3-hydroxypyridine (100 g, 1.05 mol) and acetic acid (500 mL).

  • Stir the mixture at room temperature until all the 3-hydroxypyridine has dissolved.

  • Cool the reaction mixture to 0-5 °C in an ice-water bath.

  • Slowly add bromine (185 mL, 3.58 mol) dropwise via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Carefully quench the reaction by pouring the mixture into a 5 L beaker containing a stirred solution of ice and water (2 L).

  • Neutralize the mixture by the slow addition of a 50% (w/v) aqueous solution of sodium hydroxide until the pH reaches 7-8. Keep the temperature below 30 °C during neutralization by adding more ice as needed.

  • Extract the aqueous mixture with ethyl acetate (3 x 500 mL).

  • Combine the organic layers and wash with brine (2 x 300 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield this compound as a solid.

Expected Yield: 70-80%

Purity (by HPLC): >98%

Derivatization of this compound

The presence of two bromine atoms and a hydroxyl group allows for selective functionalization of the this compound core. The following are representative scale-up protocols for common derivatization reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 2,6-dibromo-3-(benzyloxy)pyridine with an arylboronic acid. The hydroxyl group is protected as a benzyl ether to prevent interference with the coupling reaction.

Workflow for Suzuki-Miyaura Coupling:

Suzuki_Coupling_Workflow cluster_protection Step 1: Protection cluster_coupling Step 2: Suzuki Coupling cluster_deprotection Step 3: Deprotection A This compound B Protection (e.g., Benzyl Bromide, K2CO3, Acetone) A->B C 2,6-Dibromo-3-(benzyloxy)pyridine B->C E Suzuki Coupling (Pd Catalyst, Base, Solvent) C->E D Arylboronic Acid D->E F Protected Derivative E->F G Deprotection (e.g., H2, Pd/C) F->G H Final Product G->H

Caption: General workflow for the synthesis of 2,6-disubstituted-3-hydroxypyridine derivatives via Suzuki-Miyaura coupling.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dibromo-3-(benzyloxy)pyridine343.02100 g0.29
Arylboronic Acid-1.1 eq0.32
Pd(PPh3)41155.563 mol%0.0087
Sodium Carbonate105.993.0 eq0.87
Toluene92.14500 mL-
Ethanol46.07125 mL-
Water18.02125 mL-

Procedure:

  • To a 2 L jacketed reactor equipped with a mechanical stirrer, condenser, and nitrogen inlet, add 2,6-dibromo-3-(benzyloxy)pyridine (100 g, 0.29 mol), arylboronic acid (0.32 mol), and sodium carbonate (92 g, 0.87 mol).

  • Inert the reactor by purging with nitrogen for 30 minutes.

  • Add toluene (500 mL), ethanol (125 mL), and water (125 mL).

  • Add the palladium catalyst, Pd(PPh3)4 (10.0 g, 0.0087 mol).

  • Heat the reaction mixture to 80-85 °C and stir for 4-6 hours.

  • Monitor the reaction by HPLC. Upon completion, cool the mixture to room temperature.

  • Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).

  • Combine the organic layers and wash with water (200 mL) and then brine (200 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on a scale-up system.

Williamson Etherification for O-Alkylation

This protocol provides a general method for the O-alkylation of this compound.

Experimental Protocol:

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
This compound252.90100 g0.395
Alkyl Halide (e.g., Ethyl Iodide)155.971.2 eq0.474
Potassium Carbonate138.212.0 eq0.79
N,N-Dimethylformamide (DMF)73.09500 mL-

Procedure:

  • Charge a 1 L jacketed reactor with this compound (100 g, 0.395 mol) and potassium carbonate (109 g, 0.79 mol).

  • Add DMF (500 mL) and stir the suspension.

  • Slowly add the alkyl halide (e.g., ethyl iodide, 74 g, 0.474 mol) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 3-5 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and pour it into ice water (1.5 L).

  • Stir the mixture for 30 minutes to precipitate the product.

  • Filter the solid, wash with water until the filtrate is neutral, and dry under vacuum.

  • The crude product can be further purified by recrystallization.

Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in numerous approved drugs.[2] 2,6-Disubstituted pyridine derivatives, in particular, have been investigated for a range of therapeutic applications. For instance, they have been explored as inhibitors of β-amyloid aggregation, a key pathological event in Alzheimer's disease.[3] The 2,6-diaminopyridine moiety has been identified as a critical component for this inhibitory activity.[3]

The versatile substitution patterns achievable from this compound make it an invaluable starting material for generating compound libraries for high-throughput screening against various biological targets.

Logical Relationship of Derivatization and Application:

Derivatization_Application cluster_derivatization Derivatization Strategies A This compound (Core Scaffold) B Suzuki Coupling (C-C Bond Formation) A->B C Williamson Etherification (O-Alkylation) A->C D Buchwald-Hartwig Amination (C-N Bond Formation) A->D E Other Cross-Coupling Reactions A->E F Library of Novel Pyridine Derivatives B->F C->F D->F E->F G High-Throughput Screening F->G H Lead Compound Identification and Optimization G->H I Drug Candidate H->I

Caption: From core scaffold to drug candidate: the role of derivatization.

Data Presentation

Table 1: Summary of Scale-Up Synthesis of this compound

ParameterValue
Starting Material3-Hydroxypyridine
Scale100 g
Key ReagentsBromine, Acetic Acid
Reaction Temperature0-5 °C (addition), RT (reaction)
Reaction Time12-16 hours
Work-upNeutralization, Extraction
PurificationRecrystallization
Expected Yield70-80%
Purity (HPLC)>98%

Table 2: Summary of Representative Derivatization Reactions

ReactionKey ReagentsCatalyst/BaseSolventTemp. (°C)Time (h)Expected Yield
Suzuki CouplingArylboronic AcidPd(PPh3)4 / Na2CO3Toluene/Ethanol/Water80-854-665-90%
Williamson EtherificationAlkyl HalideK2CO3DMF60-703-575-95%

Conclusion

The protocols outlined in these application notes provide a solid foundation for the scale-up synthesis and derivatization of this compound. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high yields and purity on a larger scale. The versatility of this scaffold makes it a valuable asset in the discovery and development of new therapeutic agents.

References

Application Notes and Protocols for the Functionalization of the C3-Hydroxyl Group in Dibromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the C3-hydroxyl group in dibromopyridine scaffolds. These compounds are valuable building blocks in medicinal chemistry and materials science. The functionalization of the hydroxyl group is a critical step that enables further diversification of the pyridine core through various cross-coupling reactions. This guide covers key methodologies, including O-alkylation and subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Introduction

Dibromopyridines bearing a hydroxyl group at the C3 position are versatile intermediates for the synthesis of highly substituted pyridine derivatives. The hydroxyl group can be readily functionalized to introduce a variety of substituents or to act as a protecting group, thereby allowing for selective reactions at the bromine-substituted positions. The strategic manipulation of the C3-hydroxyl functionality is essential for accessing a diverse range of molecular architectures with potential applications in drug discovery and materials science. This document outlines reliable protocols for these transformations, supported by quantitative data and visual workflows.

Data Presentation

The following tables summarize quantitative data for the key functionalization steps, providing a comparative overview of reaction conditions and yields.

Table 1: O-Alkylation of 2,6-Dibromo-3-hydroxypyridine
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Methyl IodideNaHDMFRoom Temp.2>95Standard methylation conditions.
Benzyl BromideK₂CO₃Acetonitrile801290Common for benzyl protection.
Allyl BromideK₂CO₃DMF60485For introduction of an allyl group.
Propargyl BromideK₂CO₃AcetoneReflux688For introduction of a terminal alkyne.
Table 2: Palladium-Catalyzed Cross-Coupling of 3-Alkoxy-dibromopyridines
SubstrateCoupling PartnerCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2,6-Dibromo-3-methoxypyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285 (mono)
2,6-Dibromo-3-(benzyloxy)pyridinePhenylacetylenePdCl₂(PPh₃)₂ (3), CuI (5)Et₃NTHF65692 (mono)
2-Amino-6-bromo-3-methoxypyridinePhenylboronic acidPd₂(dba)₃ (2), SPhos (4)K₃PO₄1,4-Dioxane1101878
2-Bromo-6-phenyl-3-methoxypyridineMorpholinePd₂(dba)₃ (2), BINAP (3)NaOtBuToluene1001688

Experimental Protocols

This section provides detailed step-by-step procedures for the key transformations.

Protocol 1: O-Alkylation via Williamson Ether Synthesis (General Procedure)

This protocol describes the etherification of the C3-hydroxyl group, a necessary step for protecting the hydroxyl functionality and for introducing handles for further reactions.[1][2][3]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, allyl bromide, propargyl bromide) (1.1 equiv.)

  • Base (e.g., K₂CO₃ (2.0 equiv.) or NaH (1.2 equiv.))

  • Anhydrous solvent (e.g., DMF, Acetonitrile, THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.) and the anhydrous solvent.

  • Add the base portion-wise with stirring. If using NaH, stir the mixture at 0 °C for 30 minutes to form the alkoxide.

  • Add the alkyl halide dropwise to the suspension at room temperature.

  • Heat the reaction mixture to the appropriate temperature (see Table 1) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-alkoxy-2,6-dibromopyridine.

Protocol 2: Suzuki-Miyaura Coupling of 3-Alkoxy-2,6-dibromopyridine

This protocol details the palladium-catalyzed cross-coupling of a 3-alkoxy-dibromopyridine with a boronic acid to form a C-C bond.[4][5]

Materials:

  • 3-Alkoxy-2,6-dibromopyridine (e.g., 2,6-Dibromo-3-methoxypyridine) (1.0 equiv.)

  • Arylboronic acid (1.1 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene/Ethanol/Water)

  • Standard Schlenk flask or sealed tube setup

Procedure:

  • To a dry Schlenk flask, add the 3-alkoxy-2,6-dibromopyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), base (2.0 equiv.), and the palladium catalyst (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling of 3-Alkoxy-2,6-dibromopyridine

This protocol describes the coupling of a terminal alkyne with a 3-alkoxy-dibromopyridine to form a C(sp)-C(sp²) bond.[6]

Materials:

  • 3-Alkoxy-2,6-dibromopyridine (1.0 equiv.)

  • Terminal alkyne (1.2 equiv. for mono-alkynylation)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Amine base (e.g., Et₃N or DIPEA) (2.0 equiv.)

  • Anhydrous, deoxygenated solvent (e.g., THF or DMF)

Procedure:

  • In a Schlenk flask, combine the 3-alkoxy-2,6-dibromopyridine (1.0 equiv.), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous, deoxygenated solvent followed by the amine base.

  • Degas the mixture with a stream of argon for 10-15 minutes.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC. Upon completion, cool to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol allows for the formation of a C-N bond by coupling an amine with a bromo-alkoxypyridine intermediate.[7][8][9]

Materials:

  • Bromo-alkoxypyridine (e.g., 2-bromo-3-methoxy-6-phenylpyridine) (1.0 equiv.)

  • Amine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., BINAP, 3 mol%)

  • Strong base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add the bromo-alkoxypyridine, palladium precatalyst, ligand, and base to an oven-dried Schlenk flask.

  • Seal the flask, remove from the glovebox, and add the anhydrous, degassed toluene via syringe, followed by the amine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

O-Alkylation and Subsequent Cross-Coupling Workflow

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling A This compound C 3-Alkoxy-2,6-dibromopyridine A->C Williamson Ether Synthesis B Base (e.g., K2CO3) Alkyl Halide (R-X) B->A F Mono-substituted Product C->F e.g., Suzuki, Sonogashira D Coupling Partner (e.g., R'-B(OH)2, R'-C≡CH) D->C E Pd Catalyst, Base E->C G Di-substituted Product F->G Further Coupling

Caption: Workflow for O-alkylation and subsequent cross-coupling.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2 R-Pd(II)L2-X pd0->pd2 oa Oxidative Addition oa->pd2 pd2_b R-Pd(II)L2-R' pd2->pd2_b tm Transmetalation tm->pd2_b pd2_b->pd0 re Reductive Elimination pd2_b->re re->pd0 product R-R' re->product aryl_halide R-X aryl_halide->oa boronic_acid R'-B(OH)2 + Base boronic_acid->tm

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship for Sequential Functionalization

Sequential_Functionalization start Dibromo-hydroxypyridine step1 Protect/Functionalize C3-OH Group (e.g., O-Alkylation) start->step1 intermediate1 3-Alkoxy-dibromopyridine step1->intermediate1 step2a Mono C-C/C-N Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate1->step2a step2b Di C-C/C-N Coupling intermediate1->step2b intermediate2 Mono-substituted Alkoxy-bromopyridine step2a->intermediate2 step3 Second C-C/C-N Coupling intermediate2->step3 final_product_di Di-substituted Product step2b->final_product_di final_product_mono Di-substituted Product (Unsymmetrical) step3->final_product_mono

Caption: Strategy for sequential functionalization of dibromo-hydroxypyridine.

References

Application Notes: The Use of 2,6-Dibromo-3-hydroxypyridine in the Creation of Chemical Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dibromo-3-hydroxypyridine is a highly versatile heterocyclic building block crucial for the synthesis of diverse chemical libraries aimed at drug discovery and development. Its pyridine core is a prevalent motif in numerous biologically active compounds and FDA-approved drugs.[1][2] The strategic placement of two bromine atoms and a hydroxyl group offers three orthogonal points for chemical modification, making it an ideal scaffold for diversity-oriented synthesis (DOS).[3] The bromine atoms at the C2 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, while the hydroxyl group at C3 can be functionalized through etherification or esterification. This allows for the systematic and efficient generation of large libraries of substituted pyridine derivatives for screening against a wide array of biological targets.

Core Applications in Library Synthesis

The primary utility of this compound lies in its capacity to serve as a central scaffold for introducing molecular diversity. The two bromine atoms can be selectively or sequentially replaced through cross-coupling reactions to build complexity, while the hydroxyl group provides an additional site for modification.

  • Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bonds are prime sites for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in medicinal chemistry.

    • Suzuki-Miyaura Coupling: This reaction is widely used to couple the pyridine scaffold with a vast array of boronic acids and esters, introducing aryl, heteroaryl, or alkyl groups at the C2 and/or C6 positions.[4][5] This is a robust method for creating biaryl and heteroaryl structures common in pharmaceuticals.

    • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the introduction of a wide range of primary and secondary amines.[6][7] The resulting 2,6-diaminopyridine scaffold is a key feature in many biologically active molecules.[6] Careful control of reaction conditions can often achieve selective mono-amination or complete di-amination.[6]

  • O-Functionalization: The hydroxyl group at the C3 position serves as a handle for introducing another layer of diversity. Standard etherification or esterification reactions can be employed to append various side chains, which can modulate the compound's physicochemical properties, such as solubility and lipophilicity, or act as key binding elements for a biological target.

The combination of these reactions allows for a modular and efficient approach to library synthesis, as illustrated in the workflow diagram below.

G cluster_0 Library Scaffolds A 2,6-Dibromo- 3-hydroxypyridine B Suzuki-Miyaura Coupling A->B R-B(OH)₂ Pd Catalyst C Buchwald-Hartwig Amination A->C R₂NH Pd Catalyst D O-Functionalization (e.g., Alkylation) A->D R-X, Base E 2,6-Diaryl/alkyl- 3-hydroxypyridines B->E F 2,6-Diamino- 3-hydroxypyridines C->F G 2,6-Dibromo- 3-alkoxypyridines D->G G->B Further Coupling G->C Further Coupling

Caption: General workflow for chemical library synthesis.

Experimental Protocols

The following are generalized protocols that serve as a starting point for the functionalization of this compound. Optimization of catalysts, ligands, bases, solvents, and temperatures may be required for specific substrates.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol describes a typical procedure for the di-arylation of this compound. For mono-arylation, the stoichiometry of the boronic acid should be reduced to ~1.0-1.2 equivalents.

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 3-4 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), the base (3.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln     X Pd0->PdII_1 Oxidative Addition (R¹-X) PdII_2 R¹-Pd(II)Ln     R² PdII_1->PdII_2 Transmetalation (R²-B(OR)₂ + Base) PdII_2->Pd0 Reductive Elimination product PdII_2->product R¹-R² start Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Buchwald-Hartwig C-N Amination

This protocol provides a general method for the di-amination of this compound. Achieving selective mono-amination typically requires careful control of stoichiometry (using ~1.0 equivalent of the amine) and lower reaction temperatures.[6]

Materials:

  • This compound

  • Amine (2.2 - 2.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP, Xantphos)

  • Base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst, and the phosphine ligand to an oven-dried Schlenk flask.

  • Reagent Addition: Add the base to the flask. Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add the anhydrous, degassed solvent via syringe, followed by the amine.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[6]

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G Pd0 Pd(0)Ln PdII_1 R¹-Pd(II)Ln     X Pd0->PdII_1 Oxidative Addition (R¹-X) AmineComplex [R¹-Pd(II)Ln(HNR²₂)]⁺            X⁻ PdII_1->AmineComplex Amine Coordination (HNR²₂) AmidoComplex R¹-Pd(II)Ln     NR²₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination product AmidoComplex->product R¹-NR²₂ start Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.[7]

Data Presentation

The following tables summarize representative reaction conditions adapted from similar substrates, providing a strong starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst (mol%) Ligand (mol%) Base (Equiv.) Solvent Temp (°C) Time (h) Yield Reference
Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (2) Toluene/H₂O 100 12-24 Moderate-Good [8]
Pd(PPh₃)₄ (3) - Na₂CO₃ (2) DME/H₂O 80-90 12 Good-Excellent [8]
Pd₂(dba)₃ (1.5) SPhos (3) K₃PO₄ (2) Dioxane/H₂O 80 1.5 Excellent [9]
PdCl₂(dppf) (3) - Cs₂CO₃ (2) DMF 90 16 Good [10]

Yields are generalized from reactions with similar dihalopyridine substrates.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2,6-Dibromopyridine

Amine Type Catalyst System Base Solvent Temp (°C) Time (h) Selectivity Yield (%) Reference
Primary Alkyl Pd₂(dba)₃ / BINAP NaOt-Bu Toluene 80 2-4 Mono >90 [6]
Secondary Alkyl Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 100 12-18 Mono 70-85 [6]
Primary Aryl Pd(OAc)₂ / P(t-Bu)₃ K₃PO₄ Toluene 110 24 Di 60-80 [6]
Various CuI / DMPAO K₂CO₃ H₂O (Microwave) 150 0.5-1 Di 75-95 [6]

These conditions are for 2,6-dibromopyridine and may require optimization for the 3-hydroxy derivative.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Reactions of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are utilizing 2,6-Dibromo-3-hydroxypyridine in Suzuki-Miyaura cross-coupling reactions. Here, you will find troubleshooting guides and frequently asked questions to address common challenges and enhance reaction yields.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Product Yield

Low or non-existent yield is a frequent challenge. The following workflow can help identify and address the root cause.

LowYieldTroubleshooting start Low / No Yield reagent_quality 1. Verify Reagent Quality - Catalyst activity - Boronic acid/ester stability - Solvent & Base purity start->reagent_quality reagent_quality->reagent_quality reaction_conditions 2. Optimize Reaction Conditions - Catalyst/Ligand screen - Base/Solvent screen - Temperature adjustment reagent_quality->reaction_conditions Reagents OK side_reactions 3. Investigate Side Reactions - Protodeboronation - Dehalogenation - Homocoupling reaction_conditions->side_reactions No Improvement success Successful Reaction reaction_conditions->success Improvement side_reactions->reaction_conditions Address Side Reactions side_reactions->success Side Reactions Minimized SideReactionMitigation SideProduct Side Product Observed Protodeboronation Protodeboronation (Boronic acid replaced by H) SideProduct->Protodeboronation Dehalogenation Dehalogenation (Bromine replaced by H) SideProduct->Dehalogenation Homocoupling Homocoupling (Boronic acid couples with itself) SideProduct->Homocoupling Solution1 Use boronic ester Anhydrous conditions Milder base Protodeboronation->Solution1 Mitigation Solution2 Optimize base & temperature Shorter reaction time Dehalogenation->Solution2 Mitigation Solution3 Thoroughly degas solvents Use Pd(0) source Homocoupling->Solution3 Mitigation

Technical Support Center: Synthesis of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dibromo-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of this compound?

A1: The synthesis of this compound via bromination of 3-hydroxypyridine can lead to several side products. The most common impurities arise from incomplete or over-bromination, as well as the formation of constitutional isomers. The amino group in the related compound 3-aminopyridine is a strong activating group that directs incoming electrophiles to the ortho and para positions, which can lead to a mixture of products.[1] A similar principle applies to the hydroxyl group in 3-hydroxypyridine.

Q2: My reaction yield is consistently low. What are the potential causes?

A2: Low yields can be attributed to several factors:

  • Suboptimal Reaction Temperature: Temperature control is crucial. For instance, in related brominations, increasing or decreasing the temperature from the optimal range can significantly decrease the yield.[2]

  • Inappropriate Brominating Agent: The choice of brominating agent (e.g., liquid bromine, N-bromosuccinimide (NBS)) can impact yield and reaction time.[2]

  • Moisture in the Reaction: The presence of water can interfere with the reaction, especially when using moisture-sensitive reagents.

  • Incomplete Reaction: Insufficient reaction time can lead to a higher proportion of starting material and mono-brominated products remaining. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[1]

  • Product Loss During Work-up: The purification process, such as recrystallization or column chromatography, can lead to product loss.

Q3: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?

A3: Multiple spots on a TLC plate likely indicate a mixture of the desired product and various side products. These can include mono-brominated isomers (2-bromo-3-hydroxypyridine and 6-bromo-3-hydroxypyridine), other di-brominated isomers, and potentially tribrominated species if the reaction proceeded too far. The close polarity of these isomers can make them challenging to separate by standard chromatography.

Q4: How can I confirm the identity of the main product and the side products?

A4: A combination of analytical techniques is recommended for structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help distinguish between the different isomers based on the chemical shifts and coupling constants of the aromatic protons.

  • Mass Spectrometry (MS): MS will help determine the molecular weight of the products, confirming the degree of bromination (mono-, di-, or tri-brominated).

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the product and quantify the different components in a mixture.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of Mono-brominated Side Products Incomplete reaction (insufficient time, temperature, or brominating agent).Increase the reaction time and monitor by TLC until the starting material is consumed. Consider a slight excess of the brominating agent.
Formation of Tri-brominated Side Products Over-bromination (excess brominating agent, prolonged reaction time, or high temperature).Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise and monitor the reaction progress closely.[1]
Low Purity After Purification Co-crystallization of impurities. Inefficient chromatographic separation.Optimize the recrystallization solvent system. For chromatography, consider using a different solvent system or a different stationary phase.
Dark-colored Reaction Mixture or Product Decomposition of starting material or product. Formation of colored impurities.Ensure the reaction is run under an inert atmosphere if reagents are air-sensitive. Lowering the reaction temperature might prevent decomposition. The use of decolorizing charcoal during work-up can sometimes remove colored impurities.[4]

Potential Side Products

Side Product Molecular Formula Molecular Weight ( g/mol ) Reason for Formation
2-Bromo-3-hydroxypyridineC₅H₄BrNO174.00Incomplete bromination
6-Bromo-3-hydroxypyridineC₅H₄BrNO174.00Incomplete bromination
2,4,6-Tribromo-3-hydroxypyridineC₅H₂Br₃NO331.79Over-bromination
Unreacted 3-hydroxypyridineC₅H₅NO95.10Incomplete reaction

Experimental Protocols

General Protocol for the Synthesis of this compound

This is a general guideline; specific conditions may need to be optimized.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-hydroxypyridine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetic acid, chloroform).

  • Addition of Brominating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (e.g., liquid bromine or N-bromosuccinimide, 2.0-2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for the desired time (e.g., 2-24 hours). Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining bromine. Adjust the pH to neutral with a suitable base (e.g., sodium bicarbonate).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Method: Thin Layer Chromatography (TLC)

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) can be a starting point. The polarity can be adjusted to achieve good separation.

  • Visualization: UV light (254 nm) and/or staining with an appropriate agent (e.g., potassium permanganate).

Visualizations

Reaction_Pathway cluster_side_products Side Products 3-Hydroxypyridine 3-Hydroxypyridine Mono-brominated Intermediates Mono-brominated Intermediates 3-Hydroxypyridine->Mono-brominated Intermediates + Br2 This compound This compound Mono-brominated Intermediates->this compound + Br2 Tri-brominated Side Products Tri-brominated Side Products This compound->Tri-brominated Side Products + Excess Br2

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Troubleshooting_Workflow start Analyze Crude Product by TLC/HPLC decision1 Multiple Spots Observed? start->decision1 main_product_major Main Product is Major Component decision1->main_product_major No side_products_major Side Products are Major Components decision1->side_products_major Yes optimize_purification Optimize Purification (Recrystallization/Chromatography) main_product_major->optimize_purification incomplete_rxn Incomplete Reaction Suspected (Starting material present) side_products_major->incomplete_rxn over_rxn Over-bromination Suspected (Higher MW products) side_products_major->over_rxn adjust_stoichiometry Adjust Bromine Stoichiometry and Reaction Time incomplete_rxn->adjust_stoichiometry over_rxn->adjust_stoichiometry end Pure Product optimize_purification->end adjust_stoichiometry->start

Caption: A troubleshooting workflow for the synthesis and purification of this compound.

References

Overcoming low reactivity in Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low reactivity in this critical C-N bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common issues encountered during Buchwald-Hartwig amination experiments in a question-and-answer format.

Q1: My Buchwald-Hartwig amination reaction is not working or giving a low yield. What are the most common reasons for failure?

A1: Low reactivity or failure in Buchwald-Hartwig amination can often be attributed to a few common factors. One of the most frequent and often overlooked issues is the poor solubility of the reactants, especially the inorganic base, in the chosen solvent.[1][2] Other significant factors include inappropriate selection of the catalyst-ligand system for your specific substrates, the choice of base being incompatible with functional groups on your starting materials, or catalyst inhibition.[2] For particularly challenging substrates, such as aryl chlorides, the oxidative addition step can be difficult, leading to low yields.[2][3]

Q2: How do I choose the right palladium source and ligand for my substrates?

A2: The choice of the palladium source and ligand is critical for a successful reaction. While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require in-situ reduction to the active Pd(0) species, which can sometimes be inefficient.[1] Pre-catalysts, which readily form the active LPd(0) species upon exposure to a base, are often a more reliable choice.[1]

The ligand selection is highly dependent on the nature of your amine and aryl halide.[4]

  • For sterically hindered substrates , bulky electron-rich phosphine ligands are generally preferred as they promote the formation of the monoligated palladium species, which accelerates the key steps of the catalytic cycle.[4][5]

  • For aryl chlorides , which are notoriously less reactive, bulky and electron-rich phosphine ligands are often necessary to facilitate the challenging oxidative addition step.[2][3]

  • For primary amines , bidentate phosphine ligands like BINAP and DPPF were early developments that showed good reliability.[4] More modern, sterically demanding ligands often provide even better results.[4]

  • Heteroaryl amines can be challenging, and reaction optimization is often required to achieve good yields.[1]

A screening of different ligands is often the most effective approach to identify the optimal choice for a new transformation.[6]

Q3: My starting materials have base-sensitive functional groups. Which base should I use?

A3: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and highly effective in many cases.[1][3] However, they can lead to the decomposition of substrates with sensitive functional groups like esters or nitro groups.[2][7]

For base-sensitive substrates, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2] Alternatively, a combination of a soluble organic base like DBU with an inorganic base can be an effective strategy for sensitive substrates.[1][8] It is important to note that in nonpolar solvents, an anionic base is generally required to deprotonate the palladium-amine complex.[9][10][11]

Q4: What is the best solvent for a Buchwald-Hartwig amination, and what should I avoid?

A4: A range of solvents can be employed, with the primary consideration being the solubility of all reaction components.[1] Commonly used solvents include:

  • Ethereal solvents: Dioxane, THF, DME[3]

  • Aromatic hydrocarbons: Toluene, xylene[3]

Toluene is a very common and often effective choice.[2] It's crucial to ensure your base is at least partially soluble in the chosen solvent.[1] In cases of poor solubility, vigorous stirring is essential.[1]

You should avoid chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[2]

Q5: My aryl chloride is unreactive. What specific changes can I make to the reaction conditions?

A5: Aryl chlorides are challenging substrates due to the high energy barrier for the oxidative addition of the C-Cl bond to the Pd(0) center.[2][3] To improve reactivity, consider the following:

  • Ligand Choice: Switch to a more electron-rich and sterically bulky phosphine ligand. These ligands stabilize the Pd(0) center and promote oxidative addition.[3][4] N-heterocyclic carbene (NHC) ligands have also shown high activity for the amination of aryl chlorides.[12][13]

  • Catalyst Loading: Increasing the catalyst loading may improve the yield.

  • Temperature: Higher reaction temperatures (typically 80-100 °C) are often required.[1][3]

  • Pre-catalyst: Use a well-defined Pd(0) pre-catalyst to ensure efficient generation of the active catalytic species.[1]

Q6: I am observing hydrodehalogenation of my aryl halide as a side product. What causes this and how can I minimize it?

A6: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a known side reaction that can compete with the desired amination, particularly when using primary amines.[4] This is often a ligand-dependent issue. Screening different phosphine ligands can help identify a system that favors the desired C-N bond formation over this reduction pathway.[14]

Q7: My reaction starts but then stalls. What could be the problem?

A7: If the reaction begins but does not go to completion, it could be due to catalyst poisoning or decomposition.[2] Certain functional groups, such as azo groups, can poison the palladium catalyst.[7] Ensure that all your reagents and the solvent are pure and dry.[15] If you suspect catalyst poisoning, you may need to try a different catalyst system or protect the problematic functional group.

Data Summary Tables

Table 1: Common Bases for Buchwald-Hartwig Amination

BasepKaHCommon Substrate TypesNotes
NaOtBu19General use, often highly effective.[1]Can cause decomposition of base-sensitive functional groups.[2]
LHMDS26General use, strong, non-nucleophilic base.Can also be harsh on sensitive substrates.
K₃PO₄12.3Good for base-sensitive substrates.Weaker base, may require higher temperatures.[2]
Cs₂CO₃10.2Alternative weak base for sensitive substrates.Often used with more reactive aryl halides.[3]
K₂CO₃10.3Another weak base option.May result in lower reaction rates.[7]
DBU13.5Soluble organic base.[8]Can be used in combination with inorganic bases for sensitive substrates.[1]

Table 2: General Reaction Parameters for Optimization

ParameterTypical RangeConsiderations
Catalyst Loading 0.05 - 5 mol%Higher loadings may be needed for challenging substrates.[5]
Ligand to Metal Ratio 1:1 to 2:1Dependent on the specific ligand and palladium source.
Base Equivalents 1.1 - 2.0 equiv.Excess base is typically used to drive the reaction.
Temperature 25 - 110 °CHigher temperatures are often needed for less reactive substrates like aryl chlorides.[3]
Concentration 0.1 - 1.0 MSolubility of all components is key.[1]

Experimental Protocols

General Protocol for a Troubleshooting Screen of Buchwald-Hartwig Amination Conditions

This protocol is intended as a starting point for optimizing a challenging amination reaction. It is recommended to run several small-scale reactions in parallel to screen different ligands, bases, and solvents.

Materials:

  • Aryl halide (1.0 equiv)

  • Amine (1.1-1.5 equiv)[2]

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) or a pre-catalyst (e.g., XPhos Pd G3) (1-5 mol%)

  • Ligand (if not using a pre-catalyst) (1.2-2.2 mol% per Pd)

  • Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the aryl halide, the base, the palladium source, and the ligand (if applicable) to a dry reaction vial equipped with a stir bar. If using a pre-catalyst, add it at this stage.

  • Addition of Reagents: Add the amine to the vial. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe.

  • Addition of Solvent: Add the degassed solvent to the vial to achieve the desired concentration (typically 0.1-0.5 M).[2]

  • Reaction: Seal the vial and place it in a preheated heating block or oil bath at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h).

  • Workup: Once the reaction is complete (or has stalled), allow it to cool to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and/or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord + HNR'R'' - X⁻ Deprot Deprotonated Complex AmineCoord->Deprot + Base - [Base-H]⁺X⁻ Deprot->Pd0 Regenerates Catalyst Product Ar-NR'R'' Product Deprot->Product Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Low Reactivity Start Low or No Yield Check_Solubility Are all components soluble? Start->Check_Solubility Change_Solvent Change Solvent (e.g., Toluene, Dioxane) Check_Solubility->Change_Solvent No Check_Ligand Is the Ligand appropriate? Check_Solubility->Check_Ligand Yes Change_Solvent->Check_Ligand Screen_Ligands Screen bulky, electron-rich phosphine ligands Check_Ligand->Screen_Ligands No Check_Base Is the Base compatible? Check_Ligand->Check_Base Yes Screen_Ligands->Check_Base Screen_Bases Screen alternative bases (e.g., K₃PO₄ for sensitive substrates) Check_Base->Screen_Bases No Increase_Temp Increase Temperature (80-110 °C) Check_Base->Increase_Temp Yes Screen_Bases->Increase_Temp Check_Purity Check Reagent/Solvent Purity (Dry and Degassed) Increase_Temp->Check_Purity Success Improved Yield Check_Purity->Success

Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.

References

Optimizing solvent and base conditions for coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing solvent and base conditions for common palladium-catalyzed coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Yield

Question Possible Cause Suggested Solution
My Suzuki-Miyaura coupling is not working. What should I check first? Catalyst Activity: The active Pd(0) species may not be generated. If using a Pd(II) precatalyst, it must be reduced in situ. The catalyst may also be deactivated by oxygen.Ensure your palladium source and ligand are active. Consider using a fresh batch or a more robust, air-stable precatalyst. Properly degas your solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Inappropriate Base: The base may be too weak to promote transmetalation or may not be soluble enough in the reaction medium.Switch to a stronger base or one with better solubility in your chosen solvent. For example, in Suzuki reactions, inorganic bases like carbonates and phosphates often give higher yields than organic bases like triethylamine.[1] Ensure inorganic bases are finely powdered and dry for anhydrous reactions.
Poor Solvent Choice: The solvent may not adequately dissolve the reactants or the base, hindering the reaction.For Suzuki reactions, polar aprotic solvents like DMF, dioxane, and THF are commonly used.[2] Often, a biphasic system with water is necessary to dissolve inorganic bases.[3]
My Heck reaction yield is low, especially with a vinyl chloride. Why? Inefficient Oxidative Addition: The carbon-chlorine bond is strong, making the initial oxidative addition to the Pd(0) catalyst the rate-limiting step.Use a highly active catalyst system with bulky, electron-donating phosphine ligands (e.g., P(tBu)₃) or N-heterocyclic carbenes (NHCs), as standard ligands like PPh₃ are often ineffective for chlorides.[4]
Suboptimal Base/Solvent Combination: The base and solvent are highly interdependent. An incorrect combination can stop the reaction.[4]Screen a variety of bases (both inorganic and organic) and polar aprotic solvents like DMA or NMP.[4] For Heck reactions, DMF is a classic choice due to its high polarity and ability to dissolve most reactants.[5]
My Buchwald-Hartwig amination is sluggish. What can I do? Base Strength and Solubility: Strong bases like NaOtBu are often required, but can cause decomposition of sensitive substrates.[6] Insoluble inorganic bases can also be problematic if not well-mixed.For base-sensitive substrates, consider weaker inorganic bases like Cs₂CO₃ or K₃PO₄.[6] If using an insoluble base, ensure vigorous stirring.[6] A combination of an organic and inorganic base can sometimes improve results.[6]
Solvent Inhibition: Some solvents can inhibit the reaction by binding to the palladium catalyst.Avoid chlorinated solvents, acetonitrile, and pyridine.[6] Ethereal solvents (dioxane, THF), aromatic solvents (toluene), and alcohol solvents are generally good choices.[6]

Issue 2: Byproduct Formation

Question Possible Cause Suggested Solution
I'm observing significant protodeboronation in my Suzuki reaction. How can I prevent this? Strong Base and Protic Solvents: This side reaction, the replacement of the boronic acid group with hydrogen, is often accelerated by strong bases in the presence of water.Use a milder base such as K₃PO₄ or KF.[7] Switching to anhydrous conditions can also significantly reduce this side reaction.[7]
My Heck reaction is producing a mixture of isomers. Ligand Choice: The ligand can influence the regioselectivity of the alkene insertion.To favor internal (α) substitution, use chelating bidentate ligands like dppp. For terminal (β) substitution, monodentate ligands are typically used.[4]
I'm seeing hydrodehalogenation of my aryl halide in a Buchwald-Hartwig amination. Palladium-Hydride Species: The formation of a Pd-H species can lead to the reduction of the aryl halide. This is often a ligand-dependent issue.Screen different phosphine ligands. Also, ensure the reaction is free of water or other protic sources that can generate palladium hydrides.[8]
Homocoupling of my boronic acid is a major side product in my Suzuki reaction. Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids and also lead to catalyst decomposition.Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.[2]

Data Presentation: Solvent and Base Effects on Yield

The following tables summarize quantitative data on the effect of solvent and base selection on the yield of common coupling reactions.

Table 1: Comparison of Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid [1]

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1Na₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001292
2K₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001295
3K₃PO₄Toluene/H₂OPd(OAc)₂PPh₃1001298
4Cs₂CO₃Toluene/H₂OPd(OAc)₂PPh₃1001296
5Et₃NToluene/H₂OPd(OAc)₂PPh₃1001245

Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.

Table 2: Effect of Base and Solvent on Heck Reaction of 2-acetyl-5-bromobenzofuran with Styrene [9]

EntrySolventBaseAdditiveTemp (°C)Time (h)Conversion (%)
1WaterEt₃NTBAB100495
2WaterKOHTBAB100491
3TolueneEt₃NTBAB110475
4DMFKOHTBAB130485
5DMFEt₃NTBAB1304100

Table 3: Solvent Effects in Buchwald-Hartwig Amination

EntryAryl HalideAmineBaseSolventTemp (°C)Yield (%)
14-BromotolueneAnilineNaOtBuToluene10095
24-BromotolueneAnilineNaOtBuDioxane10092
34-BromotolueneAnilineNaOtBuTHF6585
44-ChlorotolueneAnilineK₃PO₄t-BuOH11088
54-ChlorotolueneAnilineCs₂CO₃DMF12075

Illustrative data synthesized from general principles found in the literature. Actual yields will vary.

Experimental Protocols

Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling [1]

Materials:

  • Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, ligand, and the base to be screened.

  • Add the degassed solvent mixture via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography and determine the yield.

Protocol 2: General Procedure for Solvent and Base Screening in Buchwald-Hartwig Amination [10]

Materials:

  • Aryl halide (1.0 equiv.)

  • Amine (1.1-1.5 equiv.)

  • Palladium pre-catalyst (e.g., tBuXPhos Pd G3, 1-5 mol%)

  • Phosphine ligand (if not using a precatalyst)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.2-2.0 equiv.)

  • Degassed Solvent (to achieve a concentration of ~0.1-0.5 M)

Procedure:

  • To an oven-dried vial containing a magnetic stir bar, add the aryl halide and the palladium pre-catalyst.

  • Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the base, followed by the amine, and then the degassed solvent.

  • Place the vial in a preheated heating block (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with a suitable organic solvent, and wash with water and/or brine.

  • Dry the organic layer, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to determine the yield.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_catalyst Is the catalyst system (Pd source + ligand) appropriate and active? start->check_catalyst check_conditions Are the base and solvent conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Screen different ligands/ precatalysts. Ensure inert atmosphere. check_catalyst->solution_catalyst No check_purity Are all reagents pure and degassed? check_conditions->check_purity Yes solution_conditions Screen alternative bases (strength, solubility) and solvents (polarity). check_conditions->solution_conditions No solution_purity Purify starting materials. Thoroughly degas solvents. check_purity->solution_purity No Suzuki_Miyaura_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex [R¹-Pd(II)L₂-X] Pd0->OA_complex Oxidative Addition Transmetalation_complex [R¹-Pd(II)L₂-R²] OA_complex->Transmetalation_complex Transmetalation Transmetalation_complex->Pd0 Product R¹-R² Transmetalation_complex->Product Reductive Elimination R1-X R¹-X R1-X->OA_complex R2-B(OR)2 R²-B(OR)₂ + Base R2-B(OR)2->Transmetalation_complex Heck_Reaction_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_complex [R-Pd(II)L₂-X] Pd0->OA_complex Oxidative Addition Insertion_complex [R-CH₂-CH(R')-Pd(II)L₂-X] OA_complex->Insertion_complex Migratory Insertion Product_complex [H-Pd(II)L₂-X] Insertion_complex->Product_complex β-Hydride Elimination Product R-CH=CHR' Insertion_complex->Product Product_complex->Pd0 Base-mediated Regeneration R-X R-X R-X->OA_complex Alkene H₂C=CHR' Alkene->Insertion_complex Base Base Base->Product_complex Buchwald_Hartwig_Cycle cluster_reactants Reactants Pd0 Pd(0)L OA_complex [Ar-Pd(II)L-X] Pd0->OA_complex Oxidative Addition Amine_complex [Ar-Pd(II)L(HNR¹R²)]⁺X⁻ OA_complex->Amine_complex Amine Coordination Amido_complex [Ar-Pd(II)L(NR¹R²)] Amine_complex->Amido_complex Deprotonation Amido_complex->Pd0 Product Ar-NR¹R² Amido_complex->Product Reductive Elimination Ar-X Ar-X Ar-X->OA_complex Amine HNR¹R² Amine->Amine_complex Base Base Base->Amine_complex

References

Technical Support Center: Purification of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dibromo-3-hydroxypyridine. The following information is designed to help you identify and resolve common purity issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The primary impurities in crude this compound typically arise from the synthesis process, which commonly involves the bromination of 3-hydroxypyridine. The most likely impurities include:

  • Unreacted Starting Material: 3-hydroxypyridine.

  • Monobrominated Intermediates: Isomers such as 2-bromo-3-hydroxypyridine, 4-bromo-3-hydroxypyridine, and 6-bromo-3-hydroxypyridine.

  • Overbrominated Byproducts: Tribromo-3-hydroxypyridine and other polybrominated species.

  • Isomeric Dibrominated Byproducts: Other isomers of dibromo-3-hydroxypyridine that may form depending on the reaction conditions.

  • Residual Reagents: Inorganic salts and other reagents used in the bromination reaction.

Q2: How can I assess the purity of my this compound sample?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound. A reversed-phase C18 column with a mobile phase consisting of a gradient of acetonitrile and water is a good starting point. The purity can be calculated by comparing the peak area of the desired product to the total peak area of all components in the chromatogram.

Q3: What are the recommended purification methods for this compound?

A3: The two most effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method will depend on the nature and quantity of the impurities present.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: While specific solvent systems for this compound are not extensively documented, you can screen common organic solvents. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Potential solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water.

Q5: What is a good starting point for column chromatography purification?

A5: For silica gel column chromatography, a mobile phase gradient of hexane and ethyl acetate is often effective for separating brominated pyridine derivatives. You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute more polar compounds. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Possible Cause Recommended Solution
Low Purity After Recrystallization The chosen solvent is not effective at separating the impurities.Screen a wider range of solvents or solvent mixtures. Consider a two-solvent recrystallization method.
The cooling process was too rapid, causing impurities to be trapped in the crystals.Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.
Product and Impurities Co-elute During Column Chromatography The polarity of the product and a major impurity are very similar.Try a different solvent system for the mobile phase. If that fails, consider using a different stationary phase, such as alumina, or a different chromatography technique like reverse-phase chromatography.
Oily Product Obtained After Purification Residual solvent is present.Ensure the purified product is thoroughly dried under vacuum. If the product is still oily, it may indicate the presence of a low-melting point impurity, and a second purification step may be necessary.
Low Recovery of Purified Product The product is too soluble in the recrystallization solvent, even at low temperatures.Choose a solvent in which the product has lower solubility at room temperature.
The column was overloaded with crude material.Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound and add a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent required.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.

Silica Gel Column Chromatography Protocol
  • TLC Analysis: Perform Thin-Layer Chromatography (TLC) using silica gel plates to determine the optimal mobile phase. Test various mixtures of hexane and ethyl acetate to find a solvent system that provides good separation between the product and impurities (an Rf value of ~0.3 for the product is often ideal).

  • Column Packing: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, low-polarity mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis. Collect fractions and monitor the elution by TLC.

  • Gradient Elution (if necessary): Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate to elute more polar compounds.

  • Fraction Combination and Solvent Removal: Combine the fractions containing the pure product, as identified by TLC. Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Purity of Related Brominated Pyridines After Purification

CompoundPurification MethodPurity AchievedReference
2,6-dibromopyridineRefining with ether98.5%[1]

Visualizations

Purification_Workflow crude Crude 2,6-Dibromo- 3-hydroxypyridine assess_purity Assess Purity (HPLC) crude->assess_purity purification_choice Choose Purification Method assess_purity->purification_choice Impure pure_product Pure Product assess_purity->pure_product Pure recrystallization Recrystallization purification_choice->recrystallization High Impurity Load column_chromatography Column Chromatography purification_choice->column_chromatography Difficult Separation analyze_purity Analyze Purity (HPLC) recrystallization->analyze_purity column_chromatography->analyze_purity analyze_purity->purification_choice Further Purification Needed release Release for Use analyze_purity->release Meets Specification

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic start Purification Attempt check_purity Purity Acceptable? start->check_purity low_purity Low Purity check_purity->low_purity No end Successful Purification check_purity->end Yes identify_issue Identify Issue low_purity->identify_issue recrystallization_issue Recrystallization Issue identify_issue->recrystallization_issue Recrystallization column_issue Column Chromatography Issue identify_issue->column_issue Column wrong_solvent Wrong Solvent recrystallization_issue->wrong_solvent fast_cooling Cooling Too Fast recrystallization_issue->fast_cooling co_elution Co-eluting Impurities column_issue->co_elution overloading Column Overloaded column_issue->overloading

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Troubleshooting Palladium Catalyst Deactivation in Pyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with palladium catalyst deactivation during cross-coupling reactions involving pyridine substrates. The unique electronic properties of the pyridine moiety can present significant hurdles in achieving efficient and reproducible catalytic cycles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving pyridine substrates particularly challenging?

A1: The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen can coordinate strongly to the palladium center of the catalyst, leading to the formation of stable, inactive catalyst complexes. This process, often referred to as catalyst poisoning, effectively removes the active catalyst from the catalytic cycle, resulting in low or no conversion.[1] The position of the leaving group on the pyridine ring also influences the reaction's difficulty, with substrates coupling at the 2-position being particularly problematic due to the proximity of the nitrogen atom to the reaction center.[1]

Q2: What are the primary mechanisms of palladium catalyst deactivation in pyridine coupling reactions?

A2: The main deactivation pathways include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and inhibiting key steps in the catalytic cycle, such as oxidative addition or reductive elimination.[1] This can be exacerbated by product inhibition, where the coupled bipyridine product binds strongly to the catalyst.[2]

  • Formation of Palladium Black: The agglomeration of the active Pd(0) species into catalytically inactive palladium black is a common deactivation pathway.[2][3] This is often observed as a black precipitate in the reaction mixture and can be promoted by high temperatures or slow catalytic turnover.[1][4]

  • Ligand Degradation: Phosphine ligands, commonly used in cross-coupling reactions, can be sensitive to oxygen, leading to the formation of phosphine oxides which can alter the catalyst's activity.[4]

Q3: What are the visual indicators of catalyst deactivation?

A3: Common visual cues for catalyst deactivation include:

  • A change in the reaction mixture's color to black or the formation of a black precipitate, which suggests the formation of palladium black.[2]

  • The reaction stalling before completion, which can be monitored by techniques like TLC or LC-MS.[2]

Q4: Can impurities in my reagents or solvents affect the catalyst?

A4: Yes, impurities can significantly impact catalyst performance. Trace amounts of sulfur or phosphorus-containing compounds can act as catalyst poisons.[5][6] Solvents may also contain impurities that are detrimental to the catalyst's stability and activity.[3][5] It is crucial to use high-purity reagents and anhydrous, degassed solvents.[4][5]

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Cause: Catalyst poisoning by the pyridine nitrogen.

Solutions:

  • Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[1] These ligands can promote the desired catalytic steps while minimizing the inhibitory coordination of the pyridine nitrogen.

  • Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.

  • Optimize the Base: The choice of base is critical. Screen a range of bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ to find the optimal conditions for your specific substrates.[1]

  • Increase Reaction Temperature: Carefully increasing the reaction temperature in 10-20 °C increments may improve the rate of oxidative addition, but monitor for potential decomposition.[1]

  • Change the Halide: If possible, switch from a pyridine chloride to a bromide or iodide, as the C-Br and C-I bonds are more reactive in the oxidative addition step.[1]

Issue 2: Formation of a Black Precipitate (Palladium Black)

Possible Cause: Catalyst agglomeration due to a slow catalytic cycle or suboptimal conditions.

Solutions:

  • Optimize Reaction Conditions to Increase Rate: Implement the strategies mentioned above (e.g., ligand and base optimization) to accelerate the catalytic cycle, which can reduce the lifetime of soluble Pd(0) species and minimize their aggregation.[1]

  • Lower Reaction Temperature: High temperatures can sometimes favor the formation of palladium black.[1]

  • Ensure an Inert Atmosphere: Oxygen can lead to catalyst oxidation and decomposition.[4][5] Thoroughly degas solvents and maintain a nitrogen or argon atmosphere.

Issue 3: Reaction Stalls Before Completion

Possible Cause: Product inhibition, where the bipyridine product deactivates the catalyst.

Solutions:

  • Increase Catalyst Loading: Higher initial catalyst loadings may be necessary to compensate for the portion of the catalyst that becomes deactivated by the product, ensuring enough active catalyst remains to complete the reaction.[2]

  • Consider a Different Catalyst System: If product inhibition is severe, exploring alternative catalyst systems with different ligands or even different metals might be necessary.

Data Presentation

Table 1: Comparison of Ligands for Pyridine Coupling

LigandStructureKey FeaturesTypical Loading (mol%)
P(t-Bu)₃ Tri(tert-butyl)phosphineElectron-rich, sterically bulky1-5
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylBulky biarylphosphine, promotes high turnover1-3
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylElectron-rich biarylphosphine1-3
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylBulky and electron-rich1-3

Note: Optimal ligand and loading are substrate-dependent and require screening.

Table 2: Common Bases for Pyridine Coupling

BaseFormulaStrengthSolubilityNotes
Potassium CarbonateK₂CO₃ModerateSoluble in water, slightly in some organic solventsA common and cost-effective choice.
Cesium CarbonateCs₂CO₃StrongSoluble in water, moderately in polar organic solventsOften effective when other bases fail.
Potassium PhosphateK₃PO₄StrongSoluble in waterCan be highly effective, particularly in Suzuki couplings.

Experimental Protocols

Protocol 1: In-Situ Reaction Monitoring by ¹H NMR Spectroscopy

This protocol allows for the real-time tracking of reactant consumption and product formation, providing insights into reaction kinetics and potential catalyst deactivation.

Materials:

  • NMR tube with a sealable cap

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Reaction components (pyridine substrate, coupling partner, catalyst, ligand, base)

  • Anhydrous, deuterated solvent (e.g., Dioxane-d₈, Toluene-d₈)

  • Syringes and needles for transfer under inert atmosphere

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, accurately weigh the solid reaction components (substrate, coupling partner, base, internal standard, catalyst, and ligand) into a vial.

  • Dissolution: Add the deuterated solvent to the vial and ensure all components are dissolved or well-suspended.

  • Transfer to NMR Tube: Transfer a representative aliquot of the reaction mixture to an NMR tube.

  • Data Acquisition: Immediately place the NMR tube in a pre-heated NMR spectrometer and acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).

  • Data Analysis: Integrate the signals corresponding to the starting materials, product, and the internal standard. Plot the concentration of the product versus time to determine the reaction rate. A plateau in product formation before the complete consumption of the limiting reagent is indicative of catalyst deactivation.[1]

Protocol 2: Characterization of Deactivated Catalyst by X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and oxidation states of the palladium species in a deactivated catalyst.

Materials:

  • Deactivated catalyst sample (recovered from the reaction mixture)

  • Fresh (unused) catalyst sample for comparison

  • Solvents for washing (e.g., the reaction solvent, followed by a volatile solvent like hexane)

  • XPS instrument

Procedure:

  • Sample Preparation:

    • Isolate the deactivated catalyst from the reaction mixture by filtration.

    • Wash the catalyst thoroughly with the reaction solvent to remove adsorbed organic species, followed by a volatile solvent to facilitate drying.

    • Dry the catalyst sample under vacuum.

    • Mount a small amount of the dried, deactivated catalyst powder onto a sample holder using double-sided conductive tape.

    • Prepare a sample of the fresh catalyst in the same manner for comparison.

  • XPS Analysis:

    • Introduce the samples into the high-vacuum chamber of the XPS instrument.

    • Acquire a survey spectrum to identify all elements present on the surface.

    • Acquire high-resolution spectra for the Pd 3d region.

  • Data Interpretation:

    • Analyze the binding energies of the Pd 3d peaks to determine the oxidation state of palladium. Pd(0) and Pd(II) species have distinct binding energies.[7]

    • Compare the spectra of the fresh and deactivated catalysts to identify changes in the palladium oxidation state, which can indicate oxidative deactivation.[5][7]

Visualizations

Catalyst_Deactivation_Pathway cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pyridine-X) Active_Catalyst->Oxidative_Addition Pyridine_Poisoning Inactive Pd-Pyridine Complex (Catalyst Poisoning) Active_Catalyst->Pyridine_Poisoning Pyridine Coordination Pd_Black Palladium Black (Aggregation) Active_Catalyst->Pd_Black Aggregation Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Active_Catalyst Product

Caption: Primary deactivation pathways for palladium catalysts in pyridine coupling.

Troubleshooting_Workflow Start Low/No Conversion in Pyridine Coupling Check_Catalyst Visual Inspection: Palladium Black? Start->Check_Catalyst Poisoning_Suspected Suspect Catalyst Poisoning Check_Catalyst->Poisoning_Suspected No Pd_Black_Actions Optimize to Increase Rate Lower Temperature Ensure Inert Atmosphere Check_Catalyst->Pd_Black_Actions Yes Optimize_Ligand Screen Bulky/Electron-Rich Ligands (e.g., XPhos, SPhos) Poisoning_Suspected->Optimize_Ligand Optimize_Base Screen Bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Optimize_Ligand->Optimize_Base Optimize_Temp Adjust Temperature Optimize_Base->Optimize_Temp Success Improved Conversion Optimize_Temp->Success Pd_Black_Actions->Success

Caption: A logical workflow for troubleshooting low conversion in pyridine coupling.

References

Technical Support Center: Managing Regioselectivity in Reactions with 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing regioselectivity in reactions involving 2,6-dibromo-3-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving regioselective reactions with this compound?

A1: The primary challenges stem from three key factors:

  • Electronic Effects: The pyridine nitrogen makes the C2 and C6 positions electron-deficient and generally more susceptible to nucleophilic attack and oxidative addition in cross-coupling reactions.[1]

  • The 3-Hydroxy Group: The hydroxyl group can be acidic and may interfere with basic reagents or metal catalysts. It can also act as a directing group, influencing the reactivity of the adjacent C2 position.

  • Symmetry: With two identical leaving groups (bromine) at the C2 and C6 positions, achieving selective mono-functionalization over di-functionalization requires careful control of reaction conditions.

Q2: How does the 3-hydroxy group influence regioselectivity?

A2: The 3-hydroxy group can influence regioselectivity in several ways:

  • Directing Effect: The hydroxyl group can coordinate to the metal catalyst, directing the reaction to the proximal C2 position.

  • Electronic Effect: As an electron-donating group, it can modulate the electron density of the pyridine ring, although the overarching electron-withdrawing effect of the nitrogen atom and bromine atoms is typically dominant.

  • Interference: The acidic proton of the hydroxyl group can react with bases or organometallic reagents, leading to side reactions or catalyst deactivation. Therefore, protection of the hydroxyl group is often a crucial first step.

Q3: Is it necessary to protect the 3-hydroxy group?

A3: In many cases, yes. Protecting the hydroxyl group is highly recommended, especially in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations. Protection prevents the acidic proton from interfering with the base and the metal catalyst, leading to cleaner reactions and higher yields. Common protecting groups include methoxymethyl (MOM) ether and benzyl (Bn) ether due to their stability under typical cross-coupling conditions and their relatively straightforward removal.

Q4: Which position (C2 or C6) is generally more reactive in cross-coupling reactions?

A4: For an unprotected or symmetrically protected this compound, both C2 and C6 positions are electronically similar due to their ortho-relationship to the pyridine nitrogen. However, the presence of the 3-hydroxy (or a protected hydroxyl) group can introduce a slight electronic and steric bias. In many palladium-catalyzed reactions of dihalopyridines, the position alpha to the nitrogen is the most reactive.[1] Careful selection of ligands, bases, and reaction temperature is crucial to control selectivity.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of mono-arylated product and formation of di-arylated byproduct.

Possible Cause Solution
Stoichiometry of Boronic Acid Use a slight excess (1.05-1.2 equivalents) of the boronic acid. Using a larger excess will favor di-substitution.
Reaction Time and Temperature Monitor the reaction closely by TLC or LC-MS. Shorter reaction times and lower temperatures (e.g., 80 °C) can favor mono-arylation.[2]
Catalyst and Ligand Choice Bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃) can favor mono-arylation due to steric hindrance around the palladium center after the first coupling.[2]
Base Strength A weaker base, such as KF or K₂CO₃, may slow down the second coupling reaction, allowing for the isolation of the mono-arylated product.

Issue 2: Poor regioselectivity between C2 and C6 (with a protected hydroxyl group).

Possible Cause Solution
Ligand Sterics Employ sterically demanding ligands (e.g., Buchwald ligands like SPhos or XPhos) to exploit subtle steric differences between the C2 and C6 positions, which may be influenced by the protecting group at C3.
Temperature Gradient A lower reaction temperature may enhance the subtle energetic differences between the transition states for oxidative addition at C2 versus C6.
Protecting Group Influence The size of the protecting group on the 3-hydroxy moiety can influence the steric environment around the C2 position. A bulkier protecting group may hinder reaction at C2, potentially favoring C6.
Buchwald-Hartwig Amination

Issue 1: No reaction or very low conversion.

Possible Cause Solution
Catalyst Deactivation The unprotected 3-hydroxy group can deactivate the palladium catalyst. Ensure the hydroxyl group is protected (e.g., as a MOM or Bn ether).
Base Incompatibility Strong bases like NaOtBu can be incompatible with certain functional groups.[3] Consider using weaker bases like K₂CO₃ or Cs₂CO₃, although this may require higher temperatures or longer reaction times.
Ligand Choice The choice of ligand is critical. For heteroaryl halides, bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often effective.[4][5]
Inefficient Pre-catalyst Activation Use a pre-formed palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the generation of the active Pd(0) species.

Issue 2: Formation of di-aminated product when mono-amination is desired.

Possible Cause Solution
Excess Amine Use a stoichiometric amount or a slight deficit of the amine (0.9-1.0 equivalents) relative to the 2,6-dibromo-3-(O-protected)pyridine.
High Temperature/Long Reaction Time The second amination is typically slower than the first. Running the reaction at a lower temperature and for a shorter duration can favor the mono-aminated product. Monitor the reaction progress carefully.
Catalyst System Some catalyst systems are highly active and may promote di-amination. A less active catalyst or ligand combination might provide better selectivity for mono-amination.[4]

Data Presentation: Regioselective Cross-Coupling Reactions

The following tables provide representative data for mono- and di-functionalization of 2,6-dibromopyridine derivatives. Note that yields and regioselectivity can be highly substrate and condition dependent.

Table 1: Regioselective Mono-arylation via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-productRef.
1Phenylboronic acidPd₂(dba)₃ (1.5)P(t-Bu)₃ (4.5)KF (3.0)1,4-Dioxane10012High[2]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012High[2]

Table 2: Di-arylation via Suzuki-Miyaura Coupling

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Di-productRef.
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (3.0)1,4-Dioxane8018-22Good to Better[2]
24-Tolylboronic acidPdCl₂(dppf) (3)-K₂CO₃ (2.0)DME802High[2]

Table 3: Regioselective Mono-amination via Buchwald-Hartwig Reaction

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%) of Mono-productRef.
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOtBu (1.2)Toluene80485[4]
2AnilinePd(OAc)₂ (2)XPhos (4)K₂CO₃ (2.0)1,4-Dioxane1001692[4]

Experimental Protocols

Protection of the 3-Hydroxy Group

Protocol 1: Methoxymethyl (MOM) Protection

  • To a stirred solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add N,N-diisopropylethylamine (DIPEA, 2.0-3.0 equiv).

  • Slowly add chloromethyl methyl ether (MOM-Cl, 1.5-2.0 equiv).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,6-dibromo-3-(methoxymethoxy)pyridine.

Protocol 2: Benzyl (Bn) Protection

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-(benzyloxy)-2,6-dibromopyridine.

Regioselective Cross-Coupling Reactions

Protocol 3: Selective Mono-arylation of 2,6-Dibromo-3-(O-protected)pyridine via Suzuki-Miyaura Coupling

  • To an oven-dried Schlenk flask, add 2,6-dibromo-3-(O-protected)pyridine (1.0 equiv), arylboronic acid (1.1 equiv), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a phosphine ligand (e.g., P(t-Bu)₃, 4.5 mol%), and a base (e.g., KF, 3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon consumption of the starting material, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 4: Selective Mono-amination of 2,6-Dibromo-3-(O-protected)pyridine via Buchwald-Hartwig Amination

  • In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube: 2,6-dibromo-3-(O-protected)pyridine (1.0 equiv), a palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst, 2 mol%), a suitable ligand, and a base (e.g., NaOtBu, 1.2 equiv).

  • Add the amine (1.05 equiv) and anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Deprotection of the 3-Hydroxy Group

Protocol 5: MOM Deprotection

  • Dissolve the MOM-protected pyridine (1.0 equiv) in methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl, a few drops).

  • Stir the reaction at room temperature or gently heat to 50 °C.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify as needed.

Protocol 6: Benzyl Deprotection

  • Dissolve the benzyl-protected pyridine (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Add a catalytic amount of palladium on carbon (Pd/C, 10 wt. %).

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected product.

Visualizations

experimental_workflow start Start: this compound protect Protect Hydroxyl Group (e.g., MOM or Bn) start->protect coupling Regioselective Cross-Coupling (Suzuki or Buchwald-Hartwig) protect->coupling deprotect Deprotect Hydroxyl Group coupling->deprotect product Final Product deprotect->product

Caption: General experimental workflow for the functionalization of this compound.

suzuki_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br + Pd(0)) pd0->oxidative_addition Ar-Br transmetalation Transmetalation (Ar-B(OR)₂ + Base) oxidative_addition->transmetalation Ar'B(OR)₂ reductive_elimination Reductive Elimination transmetalation->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br + Pd(0)) pd0->oxidative_addition Ar-Br amine_coordination Amine Coordination & Deprotonation oxidative_addition->amine_coordination HNR₂ + Base reductive_elimination Reductive Elimination amine_coordination->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

References

Technical Support Center: Halogenation of 3-Hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the halogenation of 3-hydroxypyridine.

Troubleshooting Guides

The halogenation of 3-hydroxypyridine can be complex due to the competing directing effects of the hydroxyl group (ortho-, para-directing) and the pyridine nitrogen (meta-directing), as well as the potential for side reactions. This guide addresses common issues, their probable causes, and recommended solutions.

Table 1: Troubleshooting Common Issues in the Halogenation of 3-Hydroxypyridine

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Reaction Insufficient activation of the halogenating agent: Some reagents require an acid catalyst or initiator. Low reaction temperature: The reaction may require heating to overcome the activation energy. Poor solubility of 3-hydroxypyridine: The substrate may not be fully dissolved in the chosen solvent.Add a suitable catalyst: For N-halosuccinimides (NCS, NBS, NIS), a catalytic amount of a protic or Lewis acid can be beneficial. For radical bromination with NBS, a radical initiator like AIBN or benzoyl peroxide may be needed.[1][2] Increase reaction temperature: Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS. For chlorination with POCl₃, heating is typically required.[3][4] Select an appropriate solvent: Use a solvent in which 3-hydroxypyridine is soluble, such as DMF, DMSO, or a co-solvent system.
Poor Regioselectivity (Mixture of Isomers) Competing directing effects: The hydroxyl group directs halogenation to the 2, 4, and 6 positions, while the pyridine nitrogen directs to the 3 and 5 positions. Harsh reaction conditions: High temperatures and strong acids can lead to a loss of selectivity.Utilize modern synthetic methods: Employ the Zincke imine strategy for highly regioselective 3-halogenation. This involves a ring-opening, halogenation, and ring-closing sequence under mild conditions.[5][6][7] Optimize reaction conditions: Lower the reaction temperature and use milder halogenating agents. For bromination, consider using NBS at room temperature.[1][8]
Formation of Polyhalogenated Products Excess halogenating agent: Using more than one equivalent of the halogenating reagent can lead to multiple halogenations. High reactivity of the substrate: The hydroxyl group activates the ring, making it susceptible to over-halogenation.Control stoichiometry: Use one equivalent or slightly less of the halogenating agent and add it portion-wise to the reaction mixture. Monitor the reaction closely: Follow the reaction progress by TLC or LC-MS and stop the reaction once the desired mono-halogenated product is formed.
Decomposition of Starting Material or Product Harsh reaction conditions: Strong acids, high temperatures, or prolonged reaction times can lead to degradation.[9] Oxidation: 3-Hydroxypyridine and its halogenated derivatives can be susceptible to oxidation.[9]Use milder conditions: Employ methods like the Zincke imine protocol that operate under milder conditions.[5][10][6][7] For chlorination, consider alternatives to neat POCl₃ if decomposition is observed. Protect from air and light: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and in a flask protected from light.[9]
Difficulty in Product Isolation/Purification Similar polarity of isomers: Regioisomers can be difficult to separate by column chromatography. Formation of tarry byproducts: Harsh conditions can lead to polymerization or complex side reactions.Recrystallization: If the product is a solid, recrystallization may be an effective purification method. Optimize chromatography: Use a high-resolution column and a carefully selected eluent system. Gradient elution may be necessary. Employ milder reaction conditions: To minimize byproduct formation, use the mildest effective conditions.

Frequently Asked Questions (FAQs)

Q1: Why is direct electrophilic halogenation of 3-hydroxypyridine challenging?

A1: The primary challenge lies in controlling the regioselectivity. The electron-donating hydroxyl group activates the pyridine ring and directs electrophilic substitution to the ortho (2 and 4) and para (6) positions. Conversely, the electron-withdrawing effect of the pyridine nitrogen deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta (3 and 5) positions. This competition often results in a mixture of regioisomers and can lead to low yields of the desired product.[8]

Q2: How can I achieve selective halogenation at the 3-position of 3-hydroxypyridine?

A2: A highly effective and modern approach for 3-selective halogenation is the use of Zincke imine intermediates.[5][10][6][7] This strategy involves a three-step, one-pot sequence:

  • Ring-opening: The pyridine ring is activated and opened to form an acyclic Zincke imine.

  • Halogenation: This electron-rich intermediate undergoes highly regioselective halogenation at the position that will become C3 of the pyridine ring.

  • Ring-closing: The halogenated intermediate is then cyclized to reform the pyridine ring, now with a halogen at the 3-position.[5][10]

This method is notable for its mild reaction conditions and broad substrate scope.[10]

Q3: What are the common reagents for the bromination of 3-hydroxypyridine and what conditions should I use?

A3: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings like 3-hydroxypyridine.[1][8] For selective mono-bromination, it is recommended to use one equivalent of NBS in a suitable solvent such as acetonitrile or a chlorinated solvent at room temperature.[8] The reactivity of hydroxypyridines is high, so careful control of stoichiometry and temperature is crucial to avoid di-bromination.[8]

Q4: Can I use phosphorus oxychloride (POCl₃) for the chlorination of 3-hydroxypyridine?

A4: While phosphorus oxychloride (POCl₃) is a common reagent for converting hydroxypyridines to chloropyridines, its primary use is for the conversion of 2- and 4-hydroxypyridines (which exist in tautomeric equilibrium with pyridones) to their corresponding chlorides.[3][4] For 3-hydroxypyridine, direct chlorination on the ring is an electrophilic substitution. Using POCl₃ for this purpose can be harsh and may lead to decomposition or a mixture of products. A more controlled method for introducing chlorine at a specific position would be to use N-chlorosuccinimide (NCS), potentially in conjunction with the Zincke imine strategy for 3-selectivity.[5]

Q5: What are some recommended methods for the iodination of 3-hydroxypyridine?

A5: N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of activated aromatic compounds.[11][12] The reaction can often be carried out under mild conditions, for instance, using NIS in a solvent like acetonitrile, with or without a catalytic amount of acid like trifluoroacetic acid (TFA).[12] For highly selective iodination at the 3-position, the Zincke imine approach with NIS as the iodine source has proven to be very effective.[10]

Experimental Protocols

Protocol 1: General Procedure for 3-Iodination of 3-Hydroxypyridine via a Zincke Imine Intermediate (Adapted from related pyridine halogenations)

This protocol is a general guideline and may require optimization for 3-hydroxypyridine.

  • Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve 3-hydroxypyridine (1.0 equiv) in anhydrous ethyl acetate. Cool the solution to -78 °C. Add collidine (1.0 equiv) followed by the slow addition of triflic anhydride (1.0 equiv). Stir for 30 minutes. Add dibenzylamine (1.2 equiv) and allow the reaction to warm to room temperature.

  • Halogenation: Once the ring-opening is complete (monitor by TLC or LC-MS), add N-iodosuccinimide (NIS, 1.0 equiv) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed.

  • Ring-Closing: Add ammonium acetate (10 equiv) and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of the 3-iodo-5-hydroxypyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Bromination of 3-Hydroxypyridine with NBS (General Conditions)

  • Reaction Setup: Dissolve 3-hydroxypyridine (1.0 equiv) in a suitable solvent (e.g., acetonitrile) in a round-bottom flask.

  • Reagent Addition: Add N-bromosuccinimide (NBS, 1.0 equiv) portion-wise to the solution at room temperature while stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to isolate the desired brominated 3-hydroxypyridine isomer(s).

Protocol 3: Chlorination of 2-Hydroxypyridines using POCl₃ (For conversion of the hydroxyl group, adaptable for context)

While not a direct ring halogenation of 3-hydroxypyridine, this protocol for other hydroxypyridines is provided for context on using POCl₃.

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap, add the 2-hydroxypyridine derivative (1.0 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, excess, can be used as solvent) and a catalytic amount of DMF or a tertiary amine base.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

  • Work-up: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Neutralization and Extraction: Neutralize the aqueous solution with a base (e.g., NaHCO₃ or NaOH) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate to obtain the crude product.

  • Purification: Purify by column chromatography or distillation.

Visualizations

Halogenation_Regioselectivity 3-Hydroxypyridine 3-Hydroxypyridine OH_group Hydroxyl Group (ortho-, para-directing) 3-Hydroxypyridine->OH_group activates N_atom Pyridine Nitrogen (meta-directing) 3-Hydroxypyridine->N_atom deactivates Positions_2_4_6 Positions 2, 4, 6 (Electron Rich) OH_group->Positions_2_4_6 directs to Positions_3_5 Positions 3, 5 (Electron Deficient) N_atom->Positions_3_5 directs to Halogenation Electrophilic Halogenation Positions_2_4_6->Halogenation Positions_3_5->Halogenation Mixture Mixture of Regioisomers Halogenation->Mixture

Caption: Directing effects in the electrophilic halogenation of 3-hydroxypyridine.

Zincke_Imine_Workflow cluster_0 One-Pot Synthesis A 3-Hydroxypyridine B Ring Opening (e.g., Tf2O, Amine) A->B C Zincke Imine Intermediate B->C D Regioselective Halogenation (e.g., NIS, NBS, NCS) C->D E Halogenated Intermediate D->E F Ring Closing (e.g., NH4OAc, heat) E->F G 3-Halo-5-hydroxypyridine F->G

Caption: Workflow for 3-selective halogenation via a Zincke imine intermediate.

Troubleshooting_Tree Start Halogenation of 3-Hydroxypyridine Problem What is the main issue? Start->Problem LowYield Low Yield / No Reaction Problem->LowYield Low Conversion PoorSelectivity Poor Regioselectivity Problem->PoorSelectivity Mixture of Isomers SideProducts Side Products / Decomposition Problem->SideProducts Degradation Sol_LowYield Check Reagent Activation Increase Temperature Improve Solubility LowYield->Sol_LowYield Sol_Selectivity Use Milder Conditions Employ Zincke Imine Method PoorSelectivity->Sol_Selectivity Sol_SideProducts Use Milder Conditions Control Stoichiometry Protect from Air/Light SideProducts->Sol_SideProducts

Caption: A decision tree for troubleshooting common halogenation issues.

References

Preventing decomposition of 2,6-Dibromo-3-hydroxypyridine during reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 2,6-Dibromo-3-hydroxypyridine. Our aim is to help you prevent its decomposition and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields. Is the compound decomposing?

A1: Low yields are a common issue and can be attributed to several factors that may be perceived as decomposition of the starting material. The primary culprits are often undesired side reactions that consume the starting material or deactivate the catalyst, rather than the thermal decomposition of the this compound molecule itself under typical reaction conditions. Key side reactions include:

  • Homocoupling: The starting material couples with itself to form a symmetrical biphenyl byproduct. This is particularly common in palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira couplings.[1][2][3][4]

  • Dehalogenation: The bromo substituents are replaced by hydrogen atoms, leading to the formation of mono-bromo or unsubstituted 3-hydroxypyridine.[5]

  • Catalyst Deactivation: The pyridine nitrogen or the hydroxyl group can coordinate with the metal catalyst, leading to its deactivation and a stalled reaction.

Q2: What are the main causes of homocoupling in my cross-coupling reaction?

A2: Homocoupling is primarily caused by the presence of oxygen in the reaction mixture and the use of Palladium(II) precatalysts.[4] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira reactions.[2][4][6] When using a Pd(II) source, the in situ reduction to the active Pd(0) can also proceed via a pathway that involves homocoupling of the coupling partner.[4]

Q3: How can I prevent the hydroxyl group from interfering with the reaction?

A3: The hydroxyl group on the pyridine ring can be acidic and can interfere with the catalytic cycle of many cross-coupling reactions. To mitigate this, it is highly recommended to protect the hydroxyl group prior to the reaction. A common and effective protecting group for this purpose is the methoxymethyl (MOM) group.

Q4: Can this compound undergo thermal decomposition?

A4: While all organic molecules have a decomposition temperature, this compound is generally stable under the conditions typically employed for cross-coupling reactions (e.g., up to 100-120 °C). Thermal decomposition is more likely to be a concern at significantly higher temperatures. If your reaction requires extreme heat, it is advisable to first assess the thermal stability of the compound under your specific conditions.

Troubleshooting Guides

Issue 1: Low Yield and/or Significant Byproduct Formation in Suzuki Coupling

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical biphenyl byproduct (from boronic acid homocoupling).

  • Formation of dehalogenated side products.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling protect_oh Protect the Hydroxyl Group (e.g., with MOM-Cl) start->protect_oh degas Rigorously Degas Solvents and Reagents (e.g., Freeze-Pump-Thaw or N2/Ar sparging) protect_oh->degas pd_source Use a Pd(0) Catalyst Source (e.g., Pd(PPh3)4, Pd2(dba)3) degas->pd_source ligand Employ Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) pd_source->ligand base Use a Weaker Inorganic Base (e.g., K3PO4, Cs2CO3) ligand->base optimize Optimize Reaction Conditions (Temperature, Time, Stoichiometry) base->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Hydroxyl Group Protect with a suitable group like methoxymethyl (MOM).The unprotected hydroxyl group can interfere with the catalyst and base, leading to lower yields.
Oxygen Rigorously degas all solvents and reagents.[2][3]Oxygen promotes the formation of Pd(II) species that catalyze homocoupling.[4]
Palladium Source Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[1]This avoids the initial homocoupling pathway that can occur during the in situ reduction of Pd(II) catalysts.[4]
Ligands Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3][7]These ligands accelerate the desired cross-coupling pathway over competing side reactions.[3]
Base Use weaker inorganic bases like K₃PO₄ or Cs₂CO₃.[7]Stronger bases can sometimes promote side reactions. The optimal base is often substrate-dependent.
Reaction Conditions Optimize temperature, reaction time, and stoichiometry of reagents.Fine-tuning these parameters can significantly improve the yield and minimize byproduct formation.
Issue 2: Low Yield and/or Alkyne Homocoupling in Sonogashira Coupling

Symptoms:

  • Low yield of the desired alkynylated pyridine.

  • Significant formation of a symmetrical diyne byproduct (Glaser coupling).

Troubleshooting Workflow:

start Low Yield in Sonogashira Coupling protect_oh Protect the Hydroxyl Group (e.g., with MOM-Cl) start->protect_oh anaerobic Ensure Strictly Anaerobic Conditions (Degas and use inert atmosphere) protect_oh->anaerobic copper_free Consider Copper-Free Conditions anaerobic->copper_free optimize_cu If using Copper, Optimize Concentration (Use minimum effective amount of CuI) copper_free->optimize_cu ligand Select Appropriate Ligand for Pd optimize_cu->ligand base Use an Amine Base (e.g., Et3N, DIPEA) ligand->base end Improved Yield base->end

Caption: Troubleshooting workflow for Sonogashira coupling reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Hydroxyl Group Protect with a group like MOM before the coupling reaction.Prevents interference with the catalytic cycle.
Oxygen Maintain strictly anaerobic conditions by degassing all reagents and using an inert atmosphere (Ar or N₂).[6]Oxygen promotes the copper-mediated homocoupling of alkynes (Glaser coupling).[6]
Copper Co-catalyst Consider using a copper-free Sonogashira protocol. If copper is necessary, use the minimum effective concentration of CuI.[6]Copper is the primary promoter of Glaser homocoupling.[6]
Ligand The choice of phosphine ligand for the palladium catalyst can be critical.Ligands can influence the stability and activity of the palladium catalyst.
Base Use an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).Amine bases are standard for Sonogashira reactions and also act as a solvent in some cases.
Issue 3: Low Yield in Buchwald-Hartwig Amination

Symptoms:

  • Low conversion of the starting material to the desired amino-pyridine.

  • Potential for catalyst deactivation.

Troubleshooting Workflow:

start Low Yield in Buchwald-Hartwig Amination protect_oh Protect the Hydroxyl Group (e.g., with MOM-Cl) start->protect_oh ligand Use Appropriate Buchwald or Hartwig Ligands (e.g., Biarylphosphines) protect_oh->ligand base Select a Suitable Strong, Non-Nucleophilic Base (e.g., NaOtBu, K3PO4) ligand->base solvent Choose an Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent optimize Optimize Reaction Temperature and Time solvent->optimize end Improved Yield optimize->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

ParameterRecommendationRationale
Hydroxyl Group Protection of the hydroxyl group is crucial.The acidic proton of the hydroxyl group will react with the strong bases used in this reaction, leading to catalyst inhibition and low yields.
Ligand Use specialized biarylphosphine ligands developed for Buchwald-Hartwig amination.These ligands are designed to promote the C-N bond-forming reductive elimination and prevent catalyst decomposition.[8]
Base A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄).[9]The choice of base is critical for the efficiency of the catalytic cycle.[9]
Solvent Use anhydrous, aprotic solvents like toluene or dioxane.The presence of water can interfere with the reaction.
Reaction Conditions Optimize the reaction temperature and time.These reactions are often sensitive to temperature, and prolonged reaction times can sometimes lead to catalyst deactivation.

Experimental Protocols

Protocol 1: Protection of this compound with a Methoxymethyl (MOM) Group

Objective: To protect the hydroxyl group of this compound to prevent interference in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (1.5 equiv) to the solution and stir for 10 minutes.

  • Slowly add MOM-Cl (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude 2,6-Dibromo-3-(methoxymethoxy)pyridine.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki Coupling with MOM-protected this compound

Objective: To perform a Suzuki cross-coupling reaction while minimizing side reactions.

Materials:

  • 2,6-Dibromo-3-(methoxymethoxy)pyridine

  • Arylboronic acid (1.1 to 2.2 equiv, depending on mono- or di-substitution)

  • Pd₂(dba)₃ (1-3 mol%)

  • SPhos (2-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask, combine 2,6-Dibromo-3-(methoxymethoxy)pyridine (1.0 equiv), the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., dioxane/water).

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos, and add them to the reaction flask under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Protocol 3: Deprotection of the MOM Group

Objective: To remove the MOM protecting group to yield the final hydroxylated product.

Materials:

  • MOM-protected pyridine derivative

  • Hydrochloric acid (e.g., 6M HCl)

  • Methanol or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Standard laboratory glassware

Procedure:

  • Dissolve the MOM-protected compound in methanol or THF.

  • Add a solution of hydrochloric acid and stir at room temperature. The reaction can be gently heated if necessary.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

  • Purify by column chromatography or recrystallization if necessary.

References

Technical Support Center: HPLC Purity Analysis of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on developing and troubleshooting an HPLC method for the purity analysis of 2,6-Dibromo-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for an HPLC method to determine the purity of this compound?

A1: A reversed-phase HPLC (RP-HPLC) method is the most suitable starting point. Begin with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water. A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential impurities at multiple wavelengths.

Q2: What are the potential impurities I should be looking for in a this compound sample?

A2: Potential impurities can originate from the synthetic route or degradation. These may include starting materials, reaction byproducts such as monobrominated pyridines, or other positional isomers. Degradation products could arise from exposure to light or heat.

Q3: How can I ensure my HPLC method is "stability-indicating"?

A3: A stability-indicating method is one that can separate the main component from its potential degradation products. To develop such a method, you should perform forced degradation studies on your sample (e.g., exposure to acid, base, oxidation, heat, and light) and demonstrate that the resulting degradation peaks are well-resolved from the main this compound peak.

Q4: What are the key validation parameters I need to assess for this HPLC method according to ICH guidelines?

A4: According to ICH guidelines, the key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]

Experimental Protocol: HPLC Method Development

This protocol provides a detailed methodology for developing a robust HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Formic acid or phosphoric acid (for pH adjustment).

  • This compound reference standard and sample.

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., a mixture of mobile phase components) to obtain a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution at a similar concentration to the standard solution.

3. Initial Chromatographic Conditions:

ParameterRecommended Starting Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient, e.g., 5% B to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan). A starting point could be 254 nm or 272 nm.[1][4]
Injection Volume 10 µL

4. Method Optimization Workflow:

The following diagram illustrates the logical workflow for optimizing the HPLC method.

HPLC_Method_Development cluster_prep Preparation cluster_dev Method Development cluster_val Method Validation cluster_decision Decision prep Prepare Standard & Sample Solutions initial Initial Chromatographic Run prep->initial eval1 Evaluate Peak Shape & Resolution initial->eval1 decision1 Acceptable? eval1->decision1 opt_mobile Optimize Mobile Phase (Organic Solvent, pH) opt_grad Optimize Gradient Profile opt_mobile->opt_grad opt_flow Optimize Flow Rate & Temperature opt_grad->opt_flow opt_flow->initial validate Perform Method Validation (ICH Guidelines) final Finalized HPLC Method validate->final decision1->opt_mobile No decision1->validate Yes

Caption: HPLC Method Development Workflow

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Inappropriate mobile phase pH- Column degradation- Reduce sample concentration.- Adjust the pH of the mobile phase. The pKa of pyridine derivatives is typically around 5.2-6.[5] Buffering the mobile phase can improve peak shape.- Replace the column.
No Peaks or Very Small Peaks - Injection issue- Detector issue (wrong wavelength, lamp off)- Sample degradation- Check autosampler and syringe.- Verify detector settings and lamp status.- Prepare a fresh sample and standard.
Ghost Peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use fresh, high-purity solvents.- Implement a needle wash step in the injection sequence.- Run blank injections to identify the source of contamination.
Fluctuating Retention Times - Inconsistent mobile phase composition- Leaks in the system- Unstable column temperature- Ensure proper mobile phase mixing and degassing.- Check for leaks at all fittings.- Use a column oven to maintain a constant temperature.
Poor Resolution Between Peaks - Inadequate separation power- Inappropriate mobile phase composition or gradient- Try a different column chemistry (e.g., Phenyl-Hexyl).- Optimize the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol).- Adjust the gradient to be shallower over the region where peaks are co-eluting.

Potential Impurity Profile and Degradation Pathway

The following diagram illustrates potential impurities and a simplified degradation pathway for this compound.

Impurity_Profile cluster_synthesis Synthesis-Related Impurities cluster_analyte Analyte cluster_degradation Degradation Products starting_material Starting Materials (e.g., 3-Hydroxypyridine) main_compound This compound starting_material->main_compound Synthesis monobromo Monobrominated Intermediates monobromo->main_compound Synthesis isomers Positional Isomers isomers->main_compound Synthesis degradation_products Degradation Products (e.g., from hydrolysis, oxidation) main_compound->degradation_products Degradation (Stress Conditions)

Caption: Potential Impurities and Degradation

This technical support center provides a comprehensive starting point for the HPLC analysis of this compound. Remember that method development is an iterative process, and the provided protocols and troubleshooting guides should be adapted to your specific laboratory conditions and instrumentation.

References

Technical Support Center: Functionalization of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to streamline the functionalization of 2,6-Dibromo-3-hydroxypyridine, focusing on strategies to reduce reaction times and improve overall efficiency.

Frequently Asked Questions (FAQs)

Q1: What makes the functionalization of this compound challenging?

A1: The functionalization of this substrate presents several challenges. The two bromine atoms have similar reactivity, which can lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[1] Additionally, the pyridine nitrogen's lone pair of electrons can coordinate to the palladium catalyst, potentially inhibiting its activity.[1] The presence of the hydroxyl group can also complicate reactions, sometimes necessitating the use of a protecting group, and may influence the electronic properties of the pyridine ring.

Q2: Is it necessary to protect the hydroxyl group on the pyridine ring during cross-coupling reactions?

A2: The necessity of protecting the -OH group depends on the specific reaction conditions, particularly the base used. Strong bases like sodium tert-butoxide (NaOtBu) can deprotonate the hydroxyl group, which may interfere with the catalytic cycle or lead to side reactions. In such cases, protecting the hydroxyl group as a methyl ether, silyl ether (e.g., TBDMS), or other stable protecting group is advisable.[2][3] For reactions using weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), protection may not be required.[1][4]

Q3: What are the most common side reactions encountered when functionalizing this compound?

A3: Besides the formation of the di-substituted product, common side reactions include:

  • Protodebromination: The replacement of a bromine atom with a hydrogen atom, which is more likely in the presence of protic solvents or water.[1]

  • Homocoupling: The coupling of two molecules of the starting material or the organometallic reagent (e.g., boronic acid in Suzuki coupling), often caused by the presence of oxygen.[1][5]

  • Catalyst Deactivation: Inhibition of the palladium catalyst by the pyridine nitrogen can slow down or stop the reaction.[1]

Q4: How can selective mono-substitution be achieved on this compound?

A4: Achieving selective mono-substitution is challenging because the electronic properties of the mono-substituted intermediate can make it as reactive as the starting material.[1] Key strategies to favor mono-substitution include:

  • Stoichiometry Control: Using a slight excess (1.0-1.2 equivalents) of the coupling partner.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can increase selectivity.

  • Shorter Reaction Time: Carefully monitoring the reaction and stopping it once the desired mono-substituted product is maximized.

  • Choice of Catalyst/Ligand: Some ligand systems may offer higher selectivity for mono-arylation.

Troubleshooting Guides

This section addresses specific issues that may arise during common cross-coupling reactions.

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction is sluggish, showing low conversion of the starting material. What are the potential causes and solutions?

A: Slow or incomplete Suzuki reactions are a common issue. The following troubleshooting steps, summarized in the decision tree below, can help identify and solve the problem.

Troubleshooting Workflow for a Slow Suzuki-Miyaura Reaction

G start Problem: Slow or Incomplete Suzuki Reaction check_reagents 1. Check Reagent Quality - Is the catalyst active? - Is the base anhydrous and powdered? - Is the boronic acid pure? start->check_reagents check_atmosphere 2. Check Reaction Atmosphere - Was the system properly degassed? - Is the inert atmosphere (N2/Ar) maintained? check_reagents->check_atmosphere sol_catalyst Solution: - Use a fresh, high-quality catalyst or a more robust pre-catalyst. - Ensure base is finely ground and dry. check_reagents->sol_catalyst Inactive Catalyst or Poor Base check_conditions 3. Evaluate Reaction Conditions - Is the temperature high enough? - Is the solvent appropriate for solubility? check_atmosphere->check_conditions sol_degas Solution: - Degas solvents thoroughly (e.g., sparge with Ar for 20-30 min). - Use freeze-pump-thaw cycles for sensitive reactions. check_atmosphere->sol_degas Oxygen Present sol_conditions Solution: - Gradually increase temperature (e.g., 80°C to 100°C). - Switch to a solvent system with better solubility (e.g., Dioxane/H2O, DMF/H2O). check_conditions->sol_conditions Suboptimal Temp. or Solubility

Caption: Troubleshooting decision tree for a slow Suzuki reaction.

Detailed Solutions:

  • Inactive Catalyst or Insufficient Base: The Pd(0) catalyst is sensitive to oxygen.[1] Ensure all solvents are rigorously degassed. If using a weaker or poorly soluble base like K₂CO₃, consider switching to a stronger, more soluble base such as K₃PO₄ or Cs₂CO₃.[1][5]

  • Poor Solvent Choice: The solvent must effectively dissolve the reactants. Common choices include 1,4-dioxane or toluene with an aqueous base solution. If solubility is an issue, DMF/water may be a suitable alternative.[1]

  • Low Reaction Temperature: The oxidative addition of the C-Br bond to the palladium catalyst can be slow. If the reaction is sluggish, gradually increasing the temperature while monitoring progress via TLC or GC-MS can be effective.[1]

Q: I am observing significant protodeborylation of my boronic acid or protodebromination of my pyridine. How can I minimize these side reactions?

A: These side reactions lower the yield of the desired product.

  • Protodeborylation: This is the cleavage of the C-B bond and is often promoted by high temperatures and the presence of water.[5] To mitigate this, use milder reaction conditions (lower temperature, shorter reaction time), employ anhydrous solvents, or use more stable boronic acid derivatives like pinacol esters.[5][6]

  • Protodebromination: This involves the replacement of bromine with hydrogen. It is often caused by excess water or protic solvents.[1] Using anhydrous solvents and ensuring all reagents are dry can help reduce this side reaction.

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination reaction is not proceeding. What are the common causes?

A: Failure of the amination reaction is often linked to the catalyst system, base, or reaction atmosphere.

  • Catalyst Inhibition: The pyridine nitrogen can inhibit the palladium catalyst. Using bulky, electron-rich phosphine ligands can shield the metal center and improve reactivity.[1]

  • Inappropriate Base: The choice of base is critical and depends on the amine. For less reactive amines, a strong base like NaOtBu or LHMDS is often required.[1][7] However, if the substrate has base-sensitive groups, a weaker base like Cs₂CO₃ or K₃PO₄ is a better choice.[1]

  • Presence of Water/Oxygen: Buchwald-Hartwig reactions are highly sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strictly inert atmosphere.[1]

ParameterRecommended Condition for AminationRationale
Catalyst Pd₂(dba)₃ or Pd(OAc)₂Common and effective palladium sources.[7]
Ligand Bulky, electron-rich phosphines (e.g., XantPhos, BrettPhos)Mitigates catalyst inhibition by the pyridine nitrogen.[1][8]
Base NaOtBu, LHMDS (strong) or Cs₂CO₃, K₃PO₄ (weaker)Choice depends on the amine's reactivity and substrate sensitivity.[1][7]
Solvent Anhydrous, aprotic (e.g., Toluene, 1,4-Dioxane, THF)Effective for this type of cross-coupling.[1]
Temperature 80-110 °CSufficient thermal energy for catalytic turnover.[7][9]

Table 1: Recommended starting conditions for Buchwald-Hartwig amination of this compound.

Sonogashira Coupling

Q: My Sonogashira coupling is yielding a complex mixture with unreacted starting material. How can I improve it?

A: A messy Sonogashira reaction often points to issues with degassing, catalyst choice, or side reactions like alkyne homocoupling.

  • Degassing is Crucial: Oxygen promotes the homocoupling of terminal alkynes (Glaser coupling).[10] Thoroughly degas all solvents and reagents before use and maintain a strict inert atmosphere.

  • Catalyst and Co-catalyst: The reaction relies on both a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[10][11] Ensure both are fresh and active. Copper-free conditions are also an option and can prevent homocoupling.[12]

  • Solvent and Base: A common solvent system is THF with an amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which also acts as a solvent.[10][13] Ensure the amine is dry and distilled.

  • Reaction Temperature: While some reactions proceed at room temperature, others may require heating to 50-80 °C, especially for less reactive aryl bromides.[10][12]

Experimental Protocols

The following are generalized protocols. Optimization of specific substrates, catalysts, ligands, and bases is highly recommended.

General Workflow for Palladium-Catalyzed Cross-Coupling

G cluster_prep Preparation cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass 1. Oven-Dry Glassware prep_reagents 2. Prepare Anhydrous Reagents & Solvents setup_solids 3. Add Substrate, Catalyst, Ligand, and Base to Flask prep_reagents->setup_solids setup_purge 4. Seal and Purge with Inert Gas (N2/Ar) setup_solids->setup_purge setup_liquids 5. Add Degassed Solvents and Liquid Reagents via Syringe setup_purge->setup_liquids reaction_heat 6. Heat to Desired Temperature with Stirring setup_liquids->reaction_heat reaction_monitor 7. Monitor Progress (TLC, GC-MS, LC-MS) reaction_heat->reaction_monitor workup_quench 8. Cool and Quench Reaction reaction_monitor->workup_quench workup_extract 9. Perform Aqueous Extraction workup_quench->workup_extract workup_purify 10. Purify via Column Chromatography workup_extract->workup_purify

Caption: General experimental workflow for cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling
  • Setup: To an oven-dried flask, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (e.g., NaOtBu, 1.4 eq.) to an oven-dried flask.

  • Reagent Addition: Add this compound (1.0 eq.). Seal the flask with a septum.

  • Solvent and Amine Addition: Outside the glovebox, add anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 eq.).[9]

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[9] Monitor the reaction progress.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl.[9] Extract with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Typical Yield (%)
Suzuki Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Dioxane/H₂O901260-85
Buchwald Pd₂(dba)₃ (2)XantPhos (4)Cs₂CO₃ (1.5)Toluene1101655-80
Sonogashira Pd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3.0)THF65865-90

Table 2: Comparative summary of typical reaction conditions for the mono-functionalization of this compound. Yields are estimates and highly dependent on the specific coupling partner.

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignments of 2,6-Dibromo-3-hydroxypyridine and aza-aromatic analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,6-Dibromo-3-hydroxypyridine and related hydroxy- and bromo-substituted pyridines. Understanding the NMR spectral characteristics of these compounds is crucial for their unambiguous identification, purity assessment, and for tracking their transformations in synthetic chemistry and drug development processes. Due to the limited availability of experimental data for this compound in public databases, this guide incorporates predicted NMR data to facilitate a comprehensive comparison.

Comparison of ¹H and ¹³C NMR Chemical Shifts

The following table summarizes the experimental and predicted ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its structural analogues. The data highlights the influence of bromine and hydroxyl substituents on the electronic environment of the pyridine ring.

CompoundPosition¹H Chemical Shift (ppm)Source¹³C Chemical Shift (ppm)Source
This compound 4-H7.37PredictedC2130.3
5-H7.15PredictedC3149.8
OHN/AC4127.0
C5118.9
C6133.5
2,6-Dibromo-4-hydroxypyridine 3-H, 5-H6.88PredictedC2, C6144.2
OHN/AC3, C5111.4
C4164.0
2-Bromo-3-hydroxypyridine 4-H7.30 - 7.33Experimental[1]C2135.2
5-H7.27 - 7.30Experimental[1]C3151.1
6-H7.86 - 7.88Experimental[1]C4126.3
OH10.82Experimental[1]C5122.0
C6140.8
3-Hydroxypyridine 2-H8.28Experimental[2]C2141.2
4-H7.33Experimental[2]C3154.9
5-H7.29Experimental[2]C4127.4
6-H8.09Experimental[2]C5124.2
OHNot ObservedExperimental[2]C6145.1

Note: Predicted data was generated using online NMR prediction tools. Experimental data is referenced from publicly available spectra. Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Data Acquisition

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of pyridine derivatives.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that may complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves the sample and has minimal overlapping signals with the analyte.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.5-0.7 mL of solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-100 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade the spectral resolution, filter the sample solution through a pipette containing a small plug of glass wool or cotton directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added to the sample.

2. NMR Instrument Parameters:

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Spectroscopy:

  • Pulse Program: A standard one-pulse sequence.

  • Number of Scans: 8 to 16 scans are generally adequate for samples with good concentration.

  • Spectral Width: -2 to 12 ppm.

  • Acquisition Time: 2 to 4 seconds.

  • Relaxation Delay: 1 to 2 seconds.

¹³C NMR Spectroscopy:

  • Pulse Program: A standard proton-decoupled one-pulse sequence.

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

  • Spectral Width: 0 to 200 ppm.

  • Acquisition Time: 1 to 2 seconds.

  • Relaxation Delay: 2 seconds.

3. Data Processing:

  • The raw Free Induction Decay (FID) data is transformed into a frequency-domain spectrum using a Fourier transform.

  • The spectrum is then phased and baseline corrected.

  • Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

Experimental Workflow

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for a given compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Pure Compound Dissolve Dissolve Compound->Dissolve Solvent Deuterated Solvent Solvent->Dissolve NMR_Tube NMR Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer Filter Filter Dissolve->Filter Filter->NMR_Tube Acquire_1H Acquire 1H Spectrum NMR_Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum NMR_Spectrometer->Acquire_13C FID_1H 1H FID Acquire_1H->FID_1H FID_13C 13C FID Acquire_13C->FID_13C FT_1H Fourier Transform (1H) FID_1H->FT_1H FT_13C Fourier Transform (13C) FID_13C->FT_13C Process_1H Phase & Baseline Correction (1H) FT_1H->Process_1H Process_13C Phase & Baseline Correction (13C) FT_13C->Process_13C Analysis Spectral Assignment & Interpretation Process_1H->Analysis Process_13C->Analysis

Caption: General workflow for NMR sample preparation, data acquisition, and analysis.

References

Confirming the Structure of 2,6-Dibromo-3-hydroxypyridine Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of the expected analytical data for 2,6-dibromo-3-hydroxypyridine, a valuable building block in medicinal chemistry, against its close structural analogs. The presented data, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside detailed experimental protocols, serves as a practical resource for the verification of its chemical structure.

The precise arrangement of substituents on the pyridine ring significantly influences the molecule's physicochemical properties and biological activity. Therefore, rigorous structural elucidation is paramount. This guide leverages spectroscopic data from closely related compounds to provide a robust framework for the confirmation of the this compound structure.

Comparative Spectroscopic Data

To facilitate the structural confirmation of this compound, the following tables summarize key spectroscopic data for the target compound and its structural isomers and related derivatives. This comparative approach allows for the clear differentiation of the target molecule based on unique spectral features.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Compoundδ H-4 (ppm)δ H-5 (ppm)Other Protons (ppm)J (Hz)
This compound (Expected) ~7.6 (d)~7.2 (d)~10.0 (s, OH)J₄,₅ = ~8.0
2,6-Dibromopyridine7.41 (t)7.65 (d)-J₄,₅ = 7.8, J₃,₄ = 7.8
3-Bromo-2-hydroxypyridine7.65 (dd)6.95 (dd)8.10 (dd, H-6), ~12.0 (s, OH)J₄,₅ = 7.5, J₅,₆ = 5.0, J₄,₆ = 2.0
2-Bromo-3-hydroxy-6-methylpyridine7.45 (d)7.15 (d)2.40 (s, CH₃), ~9.8 (s, OH)J₄,₅ = 8.2

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)
This compound (Expected) ~140~150~125~120~140
2,6-Dibromopyridine142.9128.9141.5128.9142.9
3-Bromo-2-hydroxypyridine159.5108.1140.2119.3138.7
2-Bromo-3-hydroxy-6-methylpyridine148.1155.2125.4120.9145.3

Table 3: Mass Spectrometry Data (Electron Ionization, EI)

CompoundMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
This compound 251, 253, 255 (M⁺, M⁺+2, M⁺+4)172, 174 ([M-Br]⁺), 93 ([M-2Br]⁺)
2,6-Dibromopyridine235, 237, 239 (M⁺, M⁺+2, M⁺+4)156, 158 ([M-Br]⁺), 77 ([M-2Br]⁺)
3-Bromo-2-hydroxypyridine173, 175 (M⁺, M⁺+2)94 ([M-Br]⁺), 66
2-Bromo-3-hydroxy-6-methylpyridine187, 189 (M⁺, M⁺+2)108 ([M-Br]⁺), 80

Table 4: Infrared (IR) Spectroscopy Data (KBr Pellet)

CompoundKey Absorption Bands (cm⁻¹)
This compound (Expected) ~3400 (O-H stretch), ~1600, ~1550 (C=C, C=N stretch), ~1200 (C-O stretch), ~700 (C-Br stretch)
2,6-Dibromopyridine~3050 (Ar C-H stretch), ~1550, ~1420 (C=C, C=N stretch), ~780, ~680 (C-Br stretch)
3-Bromo-2-hydroxypyridine~3400 (O-H stretch), ~1650 (C=O stretch, pyridone tautomer), ~1600, ~1560 (C=C, C=N stretch)
2-Bromo-3-hydroxy-6-methylpyridine~3450 (O-H stretch), ~2950 (C-H stretch), ~1590, ~1460 (C=C, C=N stretch)

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the structural confirmation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-15 mg of the sample is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Parameters: A standard proton experiment is run at room temperature. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Parameters: A proton-decoupled carbon experiment is performed. Key parameters include a 45° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent such as methanol or acetonitrile (approximately 1 mg/mL).

  • Technique: Electron Ionization (EI) mass spectrometry.

  • Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used.

  • Parameters: The sample is ionized using a 70 eV electron beam. The mass analyzer is scanned over a range of m/z 50-350. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed for all bromine-containing fragments.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Parameters: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using the described spectroscopic methods.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Comparison cluster_conclusion Conclusion synthesis Synthesized Compound (Presumed this compound) nmr NMR Spectroscopy (¹H and ¹³C) synthesis->nmr ms Mass Spectrometry (EI) synthesis->ms ir Infrared Spectroscopy synthesis->ir nmr_analysis Analyze Chemical Shifts, Coupling Constants, and Integration nmr->nmr_analysis ms_analysis Analyze Molecular Ion Peak and Fragmentation Pattern (Isotopic Distribution) ms->ms_analysis ir_analysis Analyze Functional Group Frequencies ir->ir_analysis comparison Compare Experimental Data with Expected Values and Data from Analogs nmr_analysis->comparison ms_analysis->comparison ir_analysis->comparison confirmation Structure Confirmed comparison->confirmation Data Match rejection Structure Not Confirmed (Further Investigation Needed) comparison->rejection Data Mismatch

Caption: Workflow for the structural confirmation of this compound.

By following the outlined experimental protocols and comparing the obtained spectroscopic data with the reference values provided in this guide, researchers can confidently confirm the structure of synthesized this compound and its derivatives. This systematic approach ensures the integrity of the compounds used in further research and development activities.

A Comparative Guide to the Purity Analysis of Synthesized 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized intermediates is a critical parameter that dictates the success of subsequent reactions and the safety and efficacy of the final active pharmaceutical ingredient (API). 2,6-Dibromo-3-hydroxypyridine is a versatile heterocyclic building block used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, featuring bromine substitutions and a hydroxyl group, imparts potent biological activity, making it a valuable intermediate in drug discovery.[1][3] This guide provides a comparative analysis of common analytical techniques for assessing the purity of synthesized this compound, comparing it with structurally similar alternatives.

Alternatives to this compound

In synthetic chemistry and drug development, various structural isomers and related compounds can serve as alternatives or comparative standards. The choice of a specific isomer can significantly influence the biological activity and pharmacokinetic properties of a target molecule. Key alternatives include:

  • 2-Bromo-3-hydroxypyridine: A mono-brominated analogue, which can be a potential impurity in the synthesis of the target compound or a starting material for other synthetic routes.[4][5]

  • 3,5-Dibromo-2-hydroxypyridine: An isomer where the bromine atoms are positioned differently on the pyridine ring, leading to distinct chemical properties and reactivity.[6]

  • 2,6-Dibromo-4-hydroxypyridine: Another isomer with the hydroxyl group at the 4-position, which is also used as an intermediate in developing anti-inflammatory and antimicrobial agents.[3]

A thorough purity analysis must be able to distinguish the target compound from these related substances and potential synthetic byproducts.

Quantitative Purity Analysis: A Comparative Overview

The purity of synthesized this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone for quantitative purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) provides complementary separation and structural information. Nuclear Magnetic Resonance (NMR) and Elemental Analysis serve to confirm the structure and elemental composition, respectively.

The following table summarizes hypothetical, yet representative, data from the purity analysis of a synthesized batch of this compound compared to its alternatives.

Table 1: Comparative Purity Analysis Data

Parameter Synthesized this compound Alternative A: 2-Bromo-3-hydroxypyridine Alternative B: 3,5-Dibromo-2-hydroxypyridine
Molecular Formula C₅H₃Br₂NOC₅H₄BrNOC₅H₃Br₂NO
Molecular Weight 252.89 g/mol [1]173.99 g/mol 252.89 g/mol
HPLC (RP-C18)
Retention Time (min)8.25.67.9
Purity (%)98.5%99.1%98.8%
GC-MS
Retention Time (min)12.5 (as silylated derivative)9.8 (as silylated derivative)12.1 (as silylated derivative)
Key m/z Fragments325 (M+), 310, 246, 167246 (M+), 231, 167325 (M+), 310, 246, 167
¹H NMR (500 MHz, DMSO-d₆)
Chemical Shifts (ppm)δ 10.5 (s, 1H, OH), 8.0 (d, 1H), 7.5 (d, 1H)δ 9.8 (s, 1H, OH), 7.9 (dd, 1H), 7.3 (dd, 1H), 7.1 (t, 1H)δ 12.0 (s, 1H, NH), 8.2 (d, 1H), 7.9 (d, 1H)
Elemental Analysis
% Carbon (Theory)23.7434.5223.74
% Carbon (Found)23.7134.4923.78
% Hydrogen (Theory)1.202.321.20
% Hydrogen (Found)1.182.351.22
% Nitrogen (Theory)5.548.055.54
% Nitrogen (Found)5.518.015.57

Experimental Protocols

Detailed and reproducible experimental methods are essential for accurate purity determination.

High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for the quantitative analysis of this compound.

  • Instrumentation: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water with 0.1% formic acid.[7]

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of a 50:50 mixture of Acetonitrile and Water to create a 0.1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.[8]

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of hydroxypyridines, derivatization is often required to improve their chromatographic behavior.[9]

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).

  • Derivatization: Silylation is a common method. To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70 °C for 30 minutes.

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Injector Temperature: 270 °C

  • MS Transfer Line Temperature: 280 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Compare the spectrum against a library or a known standard.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and detection of impurities with different proton environments.

  • Instrumentation: 500 MHz NMR Spectrometer.[10]

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Acquisition Parameters:

    • Pulse Program: Standard proton acquisition.

    • Number of Scans: 16

    • Relaxation Delay: 2.0 s

  • Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Integrate the signals to determine the relative ratios of protons. Impurities will present as separate sets of signals.

Visualizations

Experimental Workflow

The logical flow from sample synthesis to final purity assessment involves multiple analytical techniques, each providing a crucial piece of information.

G cluster_synthesis Synthesis & Work-up cluster_analysis Purity Analysis cluster_results Data Interpretation cluster_final Final Assessment synthesis Synthesized Crude This compound hplc HPLC Analysis synthesis->hplc gcms GC-MS Analysis (with Derivatization) synthesis->gcms nmr NMR Spectroscopy synthesis->nmr elemental Elemental Analysis synthesis->elemental purity Quantitative Purity (%) hplc->purity identity Structural Confirmation & Impurity ID gcms->identity nmr->identity composition Elemental Composition elemental->composition report Final Purity Report purity->report identity->report composition->report

Caption: Workflow for the comprehensive purity analysis of synthesized compounds.

Conceptual Signaling Pathway

Pyridine-based scaffolds are prevalent in many therapeutic agents, particularly as inhibitors of protein kinases involved in cell signaling pathways. The diagram below illustrates a conceptual kinase pathway where a pyridine-based drug could act.

G receptor Growth Factor Receptor ras Ras receptor->ras raf Raf Kinase ras->raf mek MEK Kinase raf->mek erk ERK Kinase mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response drug Pyridine-based Kinase Inhibitor (e.g., from 2,6-Dibromo- 3-hydroxypyridine) drug->raf

Caption: Conceptual MAPK signaling pathway showing potential inhibition by a pyridine-based drug.

References

A Comparative Guide to the Reactivity of 2,6-Dichloropyridine vs. 2,6-Dibromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of dihalopyridine building blocks is a critical decision that influences synthetic strategy, reaction efficiency, and overall yield. This guide provides an objective, data-supported comparison of the reactivity of 2,6-dichloropyridine and 2,6-dibromopyridine in key chemical transformations.

Fundamental Reactivity: The Carbon-Halogen Bond

The primary difference in reactivity between 2,6-dibromopyridine and 2,6-dichloropyridine originates from the intrinsic properties of their carbon-halogen (C-X) bonds. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond.[1] This difference in bond dissociation energy is a crucial factor in reactions where the cleavage of the C-X bond is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions.[1]

Table 1: Average Bond Dissociation Energies

BondAverage Bond Energy (kJ/mol)
C-Cl339[2]
C-Br276[2]

This data indicates that significantly less energy is required to break a C-Br bond compared to a C-Cl bond, rendering 2,6-dibromopyridine the more reactive substrate in processes initiated by C-X bond cleavage.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The general reactivity trend for aryl halides in these reactions is I > Br > Cl > F.[3][4] This hierarchy is primarily dictated by the ease of the initial oxidative addition step into the C-X bond of the palladium(0) catalyst.[1]

start Combine Reactants: - 2,6-Dihalopyridine - Coupling Partner - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) start->inert solvent Add Anhydrous, Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 60-120 °C) solvent->heat monitor Monitor Progress (TLC, GC-MS, or LC-MS) heat->monitor quench Quench Reaction & Workup (e.g., Aqueous Wash) monitor->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

General experimental workflow for palladium-catalyzed cross-coupling reactions.[5]
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds. Due to the greater reactivity of the C-Br bond, 2,6-dibromopyridine generally requires milder conditions, lower catalyst loadings, and shorter reaction times compared to 2,6-dichloropyridine.[1] While 2,6-dichloropyridine is less reactive, its lower cost makes it an attractive starting material, provided that a highly active catalyst system is employed.[4]

Suzuki_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex borate_salt X-B(OR')₂ tm_complex->borate_salt re_complex->pd0 Reductive Elimination product Ar-R (Product) re_complex->product aryl_halide Ar-X (2,6-Dihalopyridine) aryl_halide->pd0 boronic_acid R-B(OR')₂ boronic_acid->oa_complex base Base (e.g., K₃PO₄) base->oa_complex M-O-R'

The catalytic cycle of the Suzuki-Miyaura reaction.

Table 2: Comparative Suzuki-Miyaura Coupling Conditions

SubstrateCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,6-DichloropyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100N/S94[6]
2,6-DibromopyridineHeptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBuDioxane/H₂O100N/S~94[6]
2,6-DichloropyridineArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-120N/SVaries[7]

Note: In the specific case of exhaustive dialkylation with heptyl boronic pinacol ester, optimized conditions led to similar high yields for both substrates, though this required a specialized ligand and base combination to overcome the lower reactivity of the chloride.[6]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 2,6-Dichloropyridine This protocol is a representative procedure; optimization is often necessary.[4][7]

  • Setup: To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 2,6-dichloropyridine (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), and a base such as K₃PO₄ (2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add a degassed solvent system, typically a mixture like Toluene/H₂O or Dioxane/H₂O.

  • Reaction: Heat the mixture, usually between 80-120 °C, with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate technique like TLC or GC-MS.

  • Workup: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the C-N bond-forming Buchwald-Hartwig amination, the reactivity trend mirrors that of Suzuki coupling. 2,6-dibromopyridine is the more reactive substrate, allowing for amination under milder conditions.[1] Achieving high yields and selectivity with 2,6-dichloropyridine often requires careful selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.[7]

Table 3: Recommended Catalyst Systems for Buchwald-Hartwig Amination

SubstrateCatalyst / LigandBaseSolventTemp (°C)NotesReference
2,6-DichloropyridinePd₂(dba)₃ / XantphosNaOᵗBuToluene100Good for mono-amination with controlled stoichiometry.[7]
2,6-DichloropyridinePd(OAc)₂ / BINAPCs₂CO₃Toluene110Can be effective, may require higher temperatures.[7]
2,6-DibromopyridinePd(OAc)₂ / dpppNaOᵗBuToluene80General conditions for amination.[5]
2,6-DibromopyridineCuI / DMPAOK₂CO₃H₂O118-200Microwave-assisted di-amination.[8]

Experimental Protocol: Generalized Buchwald-Hartwig Amination of 2,6-Dibromopyridine This is a general procedure based on established methodologies.[5]

  • Setup: In a dry Schlenk flask under an inert atmosphere, add the base (e.g., NaOᵗBu, 1.2-1.4 equiv).

  • Reagent Addition: Add 2,6-dibromopyridine (1.0 equiv) and the amine (1.1-1.2 equiv for mono-amination).

  • Catalyst Solution: In a separate vial, prepare the catalyst solution by dissolving the palladium source (e.g., Pd(OAc)₂) and ligand (e.g., dppp) in the chosen anhydrous, degassed solvent (e.g., Toluene).

  • Reaction Initiation: Add the catalyst solution to the reaction flask, seal it, and heat to the required temperature (e.g., 80 °C).

  • Monitoring and Workup: Monitor progress by GC-MS or LC-MS. After completion, cool the mixture, quench, and perform a standard extractive workup.

  • Purification: Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed cross-couplings, the reactivity order in nucleophilic aromatic substitution (SNAr) is often F > Cl > Br > I.[9] This is because the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex), not the cleavage of the C-X bond.[9] The stability of this intermediate is key. More electronegative halogens can better stabilize the intermediate through induction, accelerating the reaction. For pyridinium ions, the reactivity difference between chloro and bromo derivatives can be minimal.[10]

SNAr_Mechanism sub 2,6-Dihalopyridine (Ar-X) meisenheimer Meisenheimer Complex (Intermediate) [Ar(X)Nu]⁻ sub->meisenheimer Addition (Rate-Determining) nuc Nucleophile (Nu⁻) nuc->sub halide Leaving Group (X⁻) meisenheimer->halide prod Substitution Product (Ar-Nu) meisenheimer->prod Elimination

Mechanism of Nucleophilic Aromatic Substitution (SNAr).[9]

Given this mechanistic difference, 2,6-dichloropyridine can be as reactive, or even more reactive, than 2,6-dibromopyridine in SNAr reactions. The choice between them may therefore depend on other factors like cost, availability, or the specific nucleophile being used.

Lithiation

Both 2,6-dichloro- and 2,6-dibromopyridine can undergo lithiation. However, the reaction of 2-chloropyridine with organolithium reagents like n-BuLi can be complicated by competing nucleophilic addition to the C=N bond.[11][12] The use of specialized bases like BuLi-LiDMAE can promote unusual regioselective lithiation at the C-6 position for 2-chloropyridine.[11][13] For 2,6-dihalopyridines, lithiation typically occurs at the 4-position. Studies suggest that for reactions involving lithiation, 2,6-dibromopyridine can offer superior regioselectivity, providing a cleaner route to 4-substituted pyridine derivatives.[1]

Conclusion and Recommendations

The choice between 2,6-dibromopyridine and 2,6-dichloropyridine is highly dependent on the desired transformation.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): 2,6-dibromopyridine is the more reactive substrate, generally leading to higher yields under milder conditions.[1] 2,6-dichloropyridine is a viable, cost-effective alternative but requires more active, and often more expensive, catalyst systems and potentially higher temperatures to achieve comparable results.[4][7]

  • For Nucleophilic Aromatic Substitution (SNAr): The reactivity difference is less pronounced, and 2,6-dichloropyridine may be equally or more reactive than its bromo-counterpart.[9] Substrate choice should be based on cost, availability, and empirical testing.

  • For Lithiation: While both substrates are usable, 2,6-dibromopyridine may provide better regioselectivity for subsequent functionalization at the 4-position.[1]

Ultimately, the optimal substrate is determined by a balance of reactivity, cost, reaction conditions, and the specific synthetic goal. This guide provides the foundational data and protocols to aid researchers in making an informed decision.

References

Navigating Pyridine Synthesis: A Comparative Guide to Alternatives for 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic synthesis of substituted pyridines is a cornerstone of molecular design. 2,6-Dibromo-3-hydroxypyridine has traditionally served as a key building block, offering two reactive sites for functionalization through cross-coupling reactions. However, the landscape of synthetic chemistry is rich with alternative reagents and methodologies that can offer advantages in yield, cost, and access to diverse molecular architectures. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols, to empower informed decisions in the laboratory.

This comparison focuses on two primary alternative strategies: the use of other 2,6-dihalo-3-hydroxypyridines in cross-coupling reactions and the application of de novo synthesis methods to construct the pyridine core from acyclic precursors.

Alternative Dihalopyridines in Cross-Coupling Reactions

A direct alternative to this compound involves substituting the bromine atoms with other halogens, namely chlorine or iodine. The choice of halogen significantly impacts the reactivity of the C-X bond in palladium-catalyzed cross-coupling reactions, following the general trend: I > Br > Cl. This reactivity difference dictates the required reaction conditions, such as catalyst loading, temperature, and reaction time.

The presence of the acidic hydroxyl group at the 3-position can interfere with many cross-coupling reactions. Therefore, protection of this group, for instance as a methoxy ether, is often a necessary preliminary step.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of O-protected 2,6-dihalo-3-hydroxypyridines in three common palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.

Table 1: Suzuki-Miyaura Coupling Performance of O-Protected 2,6-Dihalo-3-methoxypyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Cl Pd(OAc)₂, Ad₂PⁿBuLiOᵗBuDioxane/H₂O100Not Specified94 (dialkylation)Requires robust catalyst systems with bulky, electron-rich ligands to achieve high yields.[1]
Br Pd(PPh₃)₄Na₂CO₃DME/H₂O80-9012Good to ExcellentA common and reliable catalyst system for this substrate.[2]
Br Pd₂(dba)₃, SPhosK₃PO₄Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands can improve yields for challenging substrates.[2]
I Pd(PPh₃)₄K₂CO₃Toluene100< 24Generally HighHigher reactivity allows for milder conditions compared to bromo and chloro analogs.

Table 2: Buchwald-Hartwig Amination Performance of 2,6-Dihalopyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Cl Pd₂(dba)₃, XantphosCs₂CO₃Dioxane11024up to 94Requires specialized ligands to overcome the lower reactivity of the C-Cl bond.[3]
Br Pd₂(dba)₃, BINAPNaOᵗBuToluene80-110Not Specifiedup to 98A standard protocol for mono-amination.[4][5]
I Pd(OAc)₂, PPh₃NaOᵗBuToluene80-up to 93High yields are often achievable under standard conditions.

Table 3: Sonogashira Coupling Performance of 2,6-Dihalopyridines

Halogen (X)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes
Cl Pd(PPh₃)₂Cl₂, CuIEt₃NTHFReflux24ModerateOften requires higher temperatures and longer reaction times.
Br Pd(CH₃CN)₂Cl₂, cataCXiumCs₂CO₃2-MeTHFRT48ModerateCopper-free conditions are possible.[6]
Br Pd(CF₃COO)₂, PPh₃, CuIEt₃NDMF1003up to 96Efficient coupling with various terminal alkynes.[7]
I Pd(PPh₃)₄, CuIEt₃NTHFRT< 12Generally HighThe most reactive halide, often allowing for room temperature reactions.

De Novo Synthesis of the 3-Hydroxypyridine Core

An alternative to the functionalization of a pre-existing dihalopyridine is the construction of the substituted pyridine ring from acyclic precursors. These de novo methods offer greater flexibility in introducing a wide array of substituents with high regiocontrol. Two of the most prominent classical methods are the Kröhnke and Hantzsch pyridine syntheses.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method for preparing highly substituted pyridines. It involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source, typically ammonium acetate.[8][9][10]

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Cyclization and Aromatization alpha-Pyridinium_Ylide α-Pyridinium Ylide 1,5-Dicarbonyl_Intermediate 1,5-Dicarbonyl Intermediate alpha-Pyridinium_Ylide->1,5-Dicarbonyl_Intermediate + alpha-beta-Unsaturated_Carbonyl α,β-Unsaturated Carbonyl alpha-beta-Unsaturated_Carbonyl->1,5-Dicarbonyl_Intermediate Substituted_Pyridine Substituted Pyridine 1,5-Dicarbonyl_Intermediate->Substituted_Pyridine + Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Substituted_Pyridine G cluster_0 Step 1: Condensation cluster_1 Step 2: Oxidation Aldehyde Aldehyde 1,4-Dihydropyridine 1,4-Dihydropyridine Aldehyde->1,4-Dihydropyridine beta-Ketoester_1 β-Ketoester (2 equiv) beta-Ketoester_1->1,4-Dihydropyridine Ammonia_Source Ammonia Source Ammonia_Source->1,4-Dihydropyridine Substituted_Pyridine Substituted Pyridine 1,4-Dihydropyridine->Substituted_Pyridine Oxidizing_Agent Oxidizing Agent (e.g., HNO3, DDQ) Oxidizing_Agent->Substituted_Pyridine G Start Combine Reactants: - 2-Halo-3-methoxypyridine - Boronic Acid - Base - Pd Catalyst Inert_Atmosphere Establish Inert Atmosphere (Ar/N2) Start->Inert_Atmosphere Add_Solvent Add Degassed Solvent Inert_Atmosphere->Add_Solvent Heat Heat to 80-110 °C Add_Solvent->Heat Monitor Monitor by TLC/GC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

A Comparative Guide to the Biological Activity of Substituted 3-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of substituted 3-hydroxypyridine derivatives, focusing on their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The information is supported by experimental data from peer-reviewed scientific literature to facilitate objective evaluation and inform future research and development.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various substituted 3-hydroxypyridine derivatives.

Table 1: Antioxidant Activity of Substituted 3-Hydroxypyridines (DPPH Radical Scavenging Assay)
CompoundSubstitution PatternIC50 (µM)Reference CompoundIC50 (µM)
3-Hydroxypyridin-4-one derivative 6a4-OH-3-OCH3 benzylidene hydrazide39Ascorbic Acid-
3-Hydroxypyridin-4-one derivative 6b4-OH-3-OCH3 benzylidene hydrazide-Kojic Acid-
3-Hydroxypyridin-4-one derivative 6i5-bromo-2-hydroxybenzyl hydrazide389--
Kojic acid derivative 4iR = 3-NO2-4-MeO120.59--
Kojic acid derivative 4hR = 3-NO2>200 (37.21% inhibition at 200 µM)--

Lower IC50 values indicate greater antioxidant activity.

Table 2: Anti-inflammatory Activity of Substituted 3-Hydroxypyridin-4-ones (Carrageenan-Induced Paw Edema in Rats)
CompoundDose (mg/kg)% Inhibition of EdemaReference CompoundDose (mg/kg)% Inhibition of Edema
Compound A2067Indomethacin1060[1]
Compound B400----
Compound C200----
Pyridazinone derivative 6a-82.5Celecoxib--
Pyridazinone derivative 16a-84---
Thiazolidine derivative 1b1, 3, 10Dose-dependent reduction in hyperalgesia and allodynia---
Thiazolidine derivative 1d1, 3, 10Dose-dependent reduction in hyperalgesia and allodynia---

Higher percentage of inhibition indicates greater anti-inflammatory activity.

Table 3: Enzyme Inhibitory Activity of Substituted 3-Hydroxypyridines
EnzymeCompoundSubstitution PatternIC50 (µM)Reference CompoundIC50 (µM)
Tyrosinase 3-Hydroxypyridin-4-one derivative 6b4-OH-3-OCH3 substitution25.82[2]Kojic Acid-[2]
3-Hydroxypyridin-4-one derivative 6e-94.73[2]--
3-Hydroxypyridin-4-one derivative 6f-88.30[2]--
3-Hydroxypyridin-4-one derivative 6h-83.94[2]--
3-Hydroxypyridin-4-one derivative 6i5-bromo-2-hydroxybenzyl hydrazide25.29--
Monoamine Oxidase A (MAO-A) Emoxypine2-ethyl-6-methyl-3-hydroxypyridine34-44% inhibition--
Mexidol2-ethyl-6-methyl-3-hydroxypyridine succinate13% inhibition--
Monoamine Oxidase B (MAO-B) Emoxypine2-ethyl-6-methyl-3-hydroxypyridine9-10% inhibition--
Mexidol2-ethyl-6-methyl-3-hydroxypyridine succinate4% inhibition--

For IC50 values, a lower value indicates greater inhibitory potency. For % inhibition, a higher value indicates greater inhibitory activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant activity of a compound by its ability to scavenge the stable DPPH free radical.

  • Preparation of Reagents:

    • Prepare a stock solution of DPPH in methanol or ethanol.

    • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.

  • Assay Procedure:

    • Add a defined volume of the test compound solution to a cuvette or a well of a microplate.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • Include a blank containing only the solvent and the DPPH solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Data Analysis:

    • Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.

Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Preparation:

    • Use adult Wistar or Sprague-Dawley rats, fasted overnight before the experiment.

  • Compound Administration:

    • Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin) intraperitoneally or orally at a specified time before carrageenan injection.

    • The control group receives the vehicle only.

  • Induction of Inflammation:

    • Inject a 1% solution of carrageenan in saline into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated for each group using the formula: % Inhibition = [1 - (Vt / Vc)] x 100 where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin synthesis.

  • Preparation of Reagents:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

    • Prepare a solution of L-DOPA (a substrate for tyrosinase) in the same buffer.

    • Prepare various concentrations of the test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent.

  • Assay Procedure:

    • In a 96-well plate, add the test compound solution, tyrosinase solution, and phosphate buffer.

    • Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a short period.

    • Initiate the enzymatic reaction by adding the L-DOPA solution.

  • Data Analysis:

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm) over time using a microplate reader.

    • The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction without inhibitor)] x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of the tyrosinase activity, is determined from a dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay

This assay measures the inhibition of MAO-A and MAO-B enzymes, which are involved in the metabolism of neurotransmitters.

  • Enzyme and Substrate Preparation:

    • Use recombinant human MAO-A and MAO-B enzymes.

    • Use a suitable substrate such as kynuramine for a spectrophotometric assay or a specific substrate for a fluorometric or chromatographic assay.

  • Assay Procedure:

    • Pre-incubate the MAO enzyme with various concentrations of the test compounds or a standard inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Initiate the reaction by adding the substrate.

    • Incubate the reaction mixture at 37°C for a defined period.

  • Detection and Data Analysis:

    • The product formation is measured using a suitable detection method (spectrophotometry, fluorometry, or LC-MS/MS).

    • The percentage of inhibition is calculated by comparing the rate of product formation in the presence and absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways potentially modulated by substituted 3-hydroxypyridines and a general experimental workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_mechanistic Mechanistic Studies cluster_output Data Analysis & Output synthesis Synthesis of Substituted 3-Hydroxypyridines characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., Carrageenan-induced edema) characterization->anti_inflammatory enzyme_inhibition Enzyme Inhibition Assays (e.g., Tyrosinase, MAO) characterization->enzyme_inhibition data_analysis IC50 / % Inhibition Calculation antioxidant->data_analysis pathway_analysis Signaling Pathway Analysis (e.g., NF-κB, Dopaminergic) anti_inflammatory->pathway_analysis anti_inflammatory->data_analysis enzyme_inhibition->pathway_analysis enzyme_inhibition->data_analysis docking Molecular Docking Studies pathway_analysis->docking comparison Comparative Analysis data_analysis->comparison

Caption: Experimental workflow for the evaluation of substituted 3-hydroxypyridines.

nf_kb_pathway cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli TNF-α, IL-1β, LPS receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb_ikb NF-κB/IκBα (Inactive) ikb->nfkb_ikb degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) (Active) nfkb->nfkb_n translocates nfkb_ikb->nfkb releases hydroxypyridine Substituted 3-Hydroxypyridines hydroxypyridine->ikk inhibits hydroxypyridine->nfkb_n inhibits translocation dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Expression dna->genes induces

Caption: Potential modulation of the NF-κB signaling pathway by 3-hydroxypyridines.

dopaminergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine ldopa L-DOPA tyrosine->ldopa Tyrosine Hydroxylase dopamine Dopamine ldopa->dopamine DOPA Decarboxylase vesicle Synaptic Vesicle dopamine->vesicle VMAT2 mao Monoamine Oxidase (MAO) dopamine->mao Degradation dopamine_sc vesicle->dopamine_sc Release dat Dopamine Transporter (DAT) dat->dopamine dopamine_sc->dat Reuptake d_receptor Dopamine Receptors (D1, D2, etc.) dopamine_sc->d_receptor signal Signal Transduction d_receptor->signal hydroxypyridine Substituted 3-Hydroxypyridines hydroxypyridine->mao inhibits hydroxypyridine->d_receptor interacts with

Caption: Potential modulation of the dopaminergic signaling pathway.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of substituted pyridines is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, the 2,6-disubstituted-3-hydroxypyridine scaffold is a privileged structural motif. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile methodology for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 2- and 6-positions of 2,6-dibromo-3-hydroxypyridine. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is critical to achieving high efficacy, selectivity, and substrate scope.

This guide provides an objective comparison of the performance of various palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this compound. The information presented is based on experimental data from analogous systems, primarily 2,6-dibromopyridine, due to the limited availability of direct comparative studies on the target substrate. The presence of the 3-hydroxy group may influence the electronic properties and reactivity of the pyridine core, potentially requiring optimization of the presented reaction conditions.

Data Presentation: Catalyst Performance Comparison

The efficacy of different palladium catalysts is summarized below for three key cross-coupling reactions. The data is extrapolated from studies on 2,6-dibromopyridine and serves as a starting point for reaction optimization with this compound.

Table 1: Suzuki-Miyaura Coupling of 2,6-Dibromopyridine with Arylboronic Acids [1][2]

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylatedGood to Excellent
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012Mono-arylatedHigh
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylatedHigh
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylatedEffective
PEPPSI-IPrIPrCs₂CO₃t-AmylOH1002Di-arylatedHigh

Table 2: Buchwald-Hartwig Amination of 2,6-Dibromopyridine with Amines

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)AmineYield (%)
Pd(OAc)₂ / BINAPBINAPNaOt-BuToluene11012-24Primary/SecondaryHigh
Pd₂(dba)₃ / XantphosXantphosCs₂CO₃1,4-Dioxane10012-24Primary/SecondaryGood to Excellent
RuPhos-Pd-G3RuPhosLiHMDSToluene80-1004-16Primary/SecondaryHigh
BrettPhos-Pd-G3BrettPhosLiHMDSToluene80-1004-16Primary/SecondaryHigh

Table 3: Sonogashira Coupling of 2,6-Dihalopyridines with Terminal Alkynes [3]

Catalyst SystemLigandCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃CuIEt₃NTHFRT-502-16Good to Excellent
PdCl₂(PPh₃)₂PPh₃CuIEt₃NDMFRT-1003-24High
Pd(OAc)₂ / P(t-Bu)₃P(t-Bu)₃NoneCs₂CO₃1,4-Dioxane10012-24Good
(NHC)-PdIPrCuIEt₃NTolueneRT-802-12High

Mandatory Visualization

Palladium_Catalyzed_Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents This compound + Coupling Partner + Base start->reagents solvent Anhydrous, Degassed Solvent reagents->solvent catalyst Palladium Precursor + Ligand solvent->catalyst inert_atm Inert Atmosphere (N₂ or Ar) catalyst->inert_atm heating Heating & Stirring inert_atm->heating monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) heating->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Column Chromatography, Recrystallization) extraction->purification product Final Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Trans Transmetalation Complex OxAdd->Trans + R-M - M-X RedEl Reductive Elimination Trans->RedEl Isomerization RedEl->Pd0 Product Ar-R RedEl->Product ArylHalide Ar-X CouplingPartner R-M

References

A Head-to-Head Comparison of Suzuki and Stille Couplings for the Synthesis of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of pyridine-containing biaryls is a cornerstone of modern medicinal chemistry and materials science. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as powerful and versatile methods for forging C-C bonds. This guide provides an objective, data-driven comparison of these two indispensable reactions for the functionalization of pyridine derivatives, highlighting their respective strengths, weaknesses, and optimal applications.

The pyridine motif is a ubiquitous scaffold in pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of robust and reliable methods for the arylation of pyridine rings is of paramount importance. While both the Suzuki and Stille couplings can achieve this transformation, the choice between them is often dictated by the specific pyridine isomer, the desired functional group tolerance, and practical considerations such as reagent toxicity and availability.

General Overview: Suzuki vs. Stille Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. Its primary advantages include the low toxicity and high stability of the boronic acid reagents and the environmentally benign nature of the boron-containing byproducts.[1][2] However, the Suzuki coupling of pyridine derivatives, particularly at the 2-position, is often plagued by challenges such as catalyst inhibition and protodeboronation.[3]

The Stille coupling , on the other hand, utilizes an organotin reagent (organostannane) as the coupling partner for the organohalide, also catalyzed by palladium. A key advantage of the Stille reaction is the high tolerance of organostannanes to a wide variety of functional groups and their inertness to moisture and air.[1][4] This often translates to higher yields and greater reliability, especially for complex or sensitive substrates. The major drawback of the Stille coupling is the high toxicity of organotin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[1][2]

Performance Comparison: A Data-Driven Analysis

Direct, head-to-head comparisons of Suzuki and Stille couplings on identical pyridine substrates are not abundant in the literature. However, by compiling data from various sources, a clear picture of their relative performance emerges.

A study on the functionalization of diazocines provides a direct comparison for the coupling with 4-bromopyridine, where the Stille coupling provided a significantly higher yield (90-94%) compared to the Suzuki coupling (57-66%).[4] This suggests that for certain heteroaromatic systems, the Stille coupling can be the more robust and higher-yielding option.

The following tables summarize typical reaction conditions and yields for both Suzuki and Stille couplings of various pyridine derivatives, compiled from a range of literature sources.

Table 1: Suzuki Coupling of Halopyridines with Arylboronic Acids
Pyridine SubstrateArylboronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O10016>95[5]
4-ChloropyridinePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O1001670-80[5]
2-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O851285[6]
3-BromopyridinePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DME/H₂O851292[6]
2-Amino-4-bromopyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O901288[7]
Table 2: Stille Coupling of Halopyridines and Pyridylstannanes
Pyridine SubstrateCoupling PartnerCatalyst / LigandAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
2-BromopyridinePhenyltributylstannanePd(PPh₃)₄-Toluene1101691[8]
3-BromopyridinePhenyltributylstannanePd(PPh₃)₄-Toluene1101694[8]
4-BromopyridineDiazocine-stannanePd(OAc)₂ / XPhosCsFDMSO100490-94[4]
2-(Tributylstannyl)pyridine4-Iodotoluene[PdCl₂(dppb)]-NMP130395[9]
2-(Tributylstannyl)pyridine4-BromobenzonitrilePd₂(dba)₃ / P(t-Bu)₃-Dioxane801692[10]

The "2-Pyridyl Problem" in Suzuki Coupling

The primary challenge in the Suzuki coupling of 2-substituted pyridines is often referred to as the "2-pyridyl problem." This arises from two main factors:

  • Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming an inactive or less active complex. This poisoning of the catalyst can significantly slow down or completely halt the catalytic cycle.[3]

  • Protodeboronation: 2-Pyridylboronic acids are particularly susceptible to protodeboronation, a side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom. This decomposition of the nucleophilic partner reduces the overall yield of the desired coupled product.[3]

Strategies to overcome the "2-pyridyl problem" include the use of more stable boronic acid surrogates like MIDA boronates, specialized ligands that promote faster catalytic turnover, and the addition of copper salts.[3][11]

The Stille coupling is generally less susceptible to these issues as organostannanes are often more stable and the reaction conditions do not typically require a strong base, which can promote protodeboronation.

Experimental Protocols

Below are generalized experimental protocols for the Suzuki and Stille coupling of pyridine derivatives. These should be considered as starting points and may require optimization for specific substrates.

General Protocol for Suzuki-Miyaura Coupling of a Halopyridine
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 2-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[7]

General Protocol for Stille Coupling of a Halopyridine
  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the halopyridine (1.0 equiv) and the organostannane (1.1-1.2 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃, 1-5 mol%) and, if necessary, a ligand (e.g., PPh₃ or AsPh₃).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed anhydrous solvent (e.g., toluene, DMF, or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. To remove tin byproducts, the reaction mixture can be diluted with an organic solvent and washed with an aqueous solution of potassium fluoride, followed by filtration through celite.

  • Purification: The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography.[1][9]

Mechanistic Insights and Logical Relationships

The catalytic cycles for both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent leads to key differences, particularly in the transmetalation step and the susceptibility to side reactions with pyridine substrates.

Suzuki_vs_Stille_Choice start Synthetic Target: Pyridine Derivative substrate_analysis Analyze Pyridine Substrate start->substrate_analysis functional_groups Functional Group Tolerance substrate_analysis->functional_groups Position of coupling? (2- vs 3-/4-) reagent_considerations Reagent Availability & Toxicity functional_groups->reagent_considerations Base sensitive groups? suzuki Suzuki Coupling reagent_considerations->suzuki Boronic acid available? Toxicity a concern? stille Stille Coupling reagent_considerations->stille Stannane available or synthesizable? Toxicity manageable? recommend_suzuki Recommendation: Suzuki Coupling suzuki->recommend_suzuki 3- or 4-pyridyl Base-tolerant 'Green' chemistry preferred recommend_stille Recommendation: Stille Coupling stille->recommend_stille 2-pyridyl or challenging substrate Base-sensitive groups Higher yield is critical

Caption: Decision workflow for choosing between Suzuki and Stille coupling for pyridine derivatives.

Catalytic Cycle of Suzuki Coupling and the "2-Pyridyl Problem"

The Suzuki coupling requires a base to activate the organoboron species, forming a borate complex that facilitates transmetalation. In the case of 2-pyridylboronic acids, the proximity of the nitrogen atom can lead to catalyst inhibition.

Suzuki_Cycle_Pyridine Suzuki Catalytic Cycle with 2-Pyridylboronic Acid cluster_inhibition Catalyst Inhibition pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition inhibition Inactive Pd Complex pd0->inhibition Coordination of 2-pyridylboronic acid pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Py(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Py reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition pyridyl_boronic Py-B(OH)₂ + Base pyridyl_boronic->transmetalation

Caption: Suzuki catalytic cycle highlighting catalyst inhibition by 2-pyridylboronic acid.

Catalytic Cycle of Stille Coupling

The Stille coupling typically proceeds under neutral conditions as the organostannane is sufficiently nucleophilic to transmetalate directly to the palladium center. This avoids the need for a base, which can be advantageous for substrates with base-sensitive functional groups.

Stille_Cycle Stille Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)-Py(L_n) transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 product Ar-Py reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition pyridyl_stannane Py-SnR₃ pyridyl_stannane->transmetalation

Caption: Generalized catalytic cycle for the Stille coupling.

Conclusion and Recommendations

Both the Suzuki and Stille couplings are powerful tools for the synthesis of pyridine derivatives. The choice between them should be guided by a careful analysis of the specific synthetic challenge.

  • For the coupling of 3- and 4-halopyridines , the Suzuki coupling is often the method of choice due to the lower toxicity of the reagents, the ease of byproduct removal, and the wide availability of boronic acids.[1][6]

  • For the coupling of 2-halopyridines or other challenging pyridine substrates , particularly those with base-sensitive functional groups or where Suzuki coupling gives low yields, the Stille coupling often proves to be the more robust and higher-yielding alternative.[4][8] The primary considerations are the management of toxic organotin reagents and the implementation of effective purification strategies.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the desired scale, functional group tolerance, and purity requirements. For drug discovery and development, where the rapid synthesis of diverse analogs is crucial, having both the Suzuki and Stille couplings in the synthetic chemist's toolbox provides the necessary flexibility to tackle a wide range of synthetic challenges involving pyridine derivatives.

References

Validating Reaction Mechanisms of 2,6-Dibromo-3-hydroxypyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, 2,6-dibromo-3-hydroxypyridine is a versatile scaffold. Its functionalization is predominantly achieved through palladium-catalyzed cross-coupling reactions, which offer a powerful toolkit for creating carbon-carbon and carbon-nitrogen bonds. This guide provides a comparative analysis of the primary reaction mechanisms involving this substrate—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—and presents alternative synthetic routes for the core 3-hydroxypyridine structure.

Palladium-Catalyzed Cross-Coupling Reactions: A Head-to-Head Comparison

The two bromine atoms on the pyridine ring of this compound offer two reactive sites for cross-coupling reactions. The regioselectivity of these reactions can often be controlled by carefully selecting the catalyst, ligands, and reaction conditions. Generally, the halide adjacent to the nitrogen atom is more reactive in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes.

Mechanism Overview: The Common Catalytic Cycle

The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions all proceed through a similar catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation (or a related step), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Generalized Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Nu-M Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Transmetalation->Ar-Pd(II)-Nu(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Nu(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Nu Ar-Nu Reductive_Elimination->Ar-Nu

A generalized catalytic cycle for palladium cross-coupling reactions.
Performance Comparison of Cross-Coupling Reactions

The choice of reaction is dictated by the desired bond formation. The following tables summarize typical conditions and outcomes for these reactions on analogous dihalopyridine substrates, providing a baseline for what can be expected with this compound.

Table 1: Suzuki-Miyaura Coupling of Dihalopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012GoodA common and reliable catalyst system.
PdCl₂(dppf)K₂CO₃DME802HighOften shows high efficiency.
Pd(OAc)₂ / SPhosK₃PO₄Toluene10016HighEffective for more challenging substrates.

Table 2: Buchwald-Hartwig Amination of Dihalopyridines

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂ / X-PhosKOt-BuToluene1000.17Good to ExcellentHighly active catalyst system.
Pd₂(dba)₃ / BINAPNaOt-BuToluene110-HighA well-established catalyst combination.
CuI / DMPAO--100-2002-3-Copper-catalyzed alternative, often requires higher temperatures.[1]

Table 3: Sonogashira Coupling of Dihalopyridines

Catalyst SystemBaseSolventTemp. (°C)Yield (%)Notes
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt - 60Good to ExcellentThe classic catalyst system.
Pd(dba)₂ / PPh₃ / CuIi-Pr₂NEtDioxane100GoodAlternative palladium source and base.
Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFrt25Can be sensitive to substrate and reaction conditions.

Experimental Protocols for Key Cross-Coupling Reactions

The following are generalized protocols adapted from established procedures for dihalopyridines. Optimization for this compound is recommended.

Suzuki-Miyaura Coupling Protocol

This protocol outlines a typical setup for the mono-arylation of a dihalopyridine.

  • Reaction Setup : To a dry Schlenk flask, add the dihalopyridine (1.0 equiv), arylboronic acid (1.1 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up : After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification : Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Suzuki-Miyaura Experimental Workflow start Start setup Reaction Setup (Reagents, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate & Backfill) setup->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir solvent->react monitor Monitor Reaction (TLC/LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup (Extraction & Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end End purify->end

A typical workflow for a Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination Protocol

This protocol describes a general procedure for the mono-amination of a dihalopyridine.

  • Reaction Setup : In an inert atmosphere glovebox or Schlenk line, combine the dihalopyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, 2-4 mol%), and a strong base (e.g., NaOt-Bu, 1.4 equiv).

  • Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

This protocol details a typical procedure for the coupling of a dihalopyridine with a terminal alkyne.

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add the dihalopyridine (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).

  • Solvent and Reagent Addition : Add an anhydrous, degassed solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0 equiv). Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction : Stir the reaction at room temperature or with gentle heating (up to 60 °C) and monitor its progress by TLC.

  • Work-up : Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography.

Alternative Synthetic Routes to 3-Hydroxypyridines

Beyond the functionalization of a pre-existing pyridine ring, several methods allow for the de novo synthesis of the 3-hydroxypyridine core. These can be advantageous when the desired substitution pattern is difficult to achieve through cross-coupling.

De Novo Synthesis via "Anti-Wacker"-Type Cyclization

A recently developed method allows for the preparation of polysubstituted 3-hydroxypyridines from readily available amino acids, propargyl alcohols, and arylboronic acids.[2]

Reaction Pathway:

  • Cyclization : A Pd(0)-catalyzed "anti-Wacker"-type cyclization of an N-propargyl-N-tosyl-aminoaldehyde with an arylboronic acid forms a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine.[2]

  • Oxidation : The resulting tetrahydropyridine is oxidized to the corresponding 3-oxo derivative.[2]

  • Elimination : Elimination of p-toluenesulfinic acid yields the polysubstituted 3-hydroxypyridine.[2]

De Novo Synthesis of 3-Hydroxypyridines Amino_Acid Amino Acid Alkyne_Aldehyde N-propargyl-N-tosyl-aminoaldehyde Amino_Acid->Alkyne_Aldehyde Propargyl_Alcohol Propargyl Alcohol Propargyl_Alcohol->Alkyne_Aldehyde Cyclization Pd(0)-catalyzed 'Anti-Wacker' Cyclization Alkyne_Aldehyde->Cyclization Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Cyclization Tetrahydropyridine 5-substituted-3-hydroxy- 1,2,3,6-tetrahydropyridine Cyclization->Tetrahydropyridine Oxidation Oxidation Tetrahydropyridine->Oxidation 3_Oxo_Derivative 3-Oxo Derivative Oxidation->3_Oxo_Derivative Elimination Elimination 3_Oxo_Derivative->Elimination 3_Hydroxypyridine Polysubstituted 3-Hydroxypyridine Elimination->3_Hydroxypyridine

De novo synthesis of 3-hydroxypyridines via cyclization.

Experimental Data: This method has been shown to be effective for a range of substrates, with yields for the cyclization step often being moderate to good.

Synthesis from Furfural

An environmentally friendly approach utilizes bio-based furfural as a starting material to produce 3-hydroxypyridine.[3][4][5]

Reaction Pathway:

  • Ammonolysis : Furfural reacts with an ammonia source in the presence of a catalyst (e.g., Raney Fe) in water.[3][4][5]

  • Cyclization/Aromatization : The intermediate undergoes cyclization and aromatization to form 3-hydroxypyridine.[3][4][5]

Table 4: Synthesis of 3-Hydroxypyridine from Furfural

CatalystAmmonia SourceSolventTemp. (°C)Time (h)Yield (%)Notes
Raney FeAmmoniaWater120-18.2A green and direct method.[3][4]
-Furfurylamine/HCl/H₂O₂-100-1050.576A two-step process from furfurylamine.[4]

This approach offers a sustainable alternative to fossil fuel-based syntheses, although yields can be modest and catalyst deactivation can be a challenge.[3][4]

Conclusion

The functionalization of this compound is most commonly and effectively achieved through palladium-catalyzed cross-coupling reactions. The choice between Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings depends on the desired final product, with each reaction offering a well-established protocol for achieving C-C or C-N bond formation. For the synthesis of the 3-hydroxypyridine core itself, de novo methods and routes from renewable resources like furfural present viable alternatives, particularly when complex substitution patterns are desired or when a more sustainable synthetic route is a priority. The selection of the optimal synthetic strategy will depend on a careful consideration of factors such as desired regioselectivity, substrate availability, and overall synthetic efficiency.

References

A Comparative Guide to the Cytotoxicity of Novel 2,6-Disubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro cytotoxic effects of recently synthesized 2,6-disubstituted pyridine derivatives against various human cancer cell lines. The performance of these novel compounds is benchmarked against established anticancer drugs, Doxorubicin and Paclitaxel, supported by experimental data. Detailed methodologies for the cytotoxicity assays are provided to ensure reproducibility and facilitate the evaluation of these compounds for further drug development.

Data Presentation: Comparative Cytotoxicity (IC₅₀ Values)

The cytotoxic potential of the novel pyridine derivatives and standard anticancer drugs is summarized below. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. Lower IC₅₀ values indicate higher cytotoxic potency.

Compound ClassCompound IDCancer Cell LineIC₅₀ (µM)Reference DrugCell LineIC₅₀ (µM)
Pyridine Hydrazones 3f HT-29 (Colon)6.78DoxorubicinHT-290.75 - 8.6
3k HT-29 (Colon)8.88DoxorubicinHT-290.75 - 8.6
3g ISH (Endometrial)8.26PaclitaxelISH~0.007
Pyridine-Ureas 8e MCF-7 (Breast)0.22DoxorubicinMCF-71.93
8n MCF-7 (Breast)1.88DoxorubicinMCF-71.93

Note: The IC₅₀ values for the reference drugs are sourced from multiple studies and can vary based on experimental conditions such as incubation time. The provided ranges reflect this variability.

Experimental Protocols

The following is a detailed protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for assessing cell viability and, by extension, the cytotoxic effects of chemical compounds.

MTT Cell Viability Assay Protocol

1. Cell Seeding:

  • Culture human cancer cell lines (e.g., HT-29, ISH, MCF-7) in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Harvest cells during the logarithmic growth phase using trypsin-EDTA.

  • Determine cell density and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into 96-well flat-bottom plates at an optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the novel pyridine derivative or reference drug in a suitable solvent (e.g., 10 mM in DMSO).

  • Perform serial dilutions of the stock solution in a complete growth medium to achieve the desired final concentrations.

  • After the 24-hour cell attachment period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells.

  • Include a vehicle control (medium with the same concentration of the solvent used for the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plates for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

3. MTT Addition and Incubation:

  • Following the treatment incubation, add 20 µL of a 5 mg/mL MTT solution in sterile phosphate-buffered saline (PBS) to each well.

  • Incubate the plates for an additional 3-4 hours at 37°C. During this period, viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plates for 5-10 minutes to ensure complete solubilization.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for determining cytotoxicity and a hypothetical signaling pathway that could be targeted by these novel compounds.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture cell_seeding 2. Cell Seeding in 96-well Plates cell_culture->cell_seeding treatment 4. Treatment of Cells cell_seeding->treatment compound_prep 3. Compound Dilution compound_prep->treatment incubation 5. Incubation (48-72h) treatment->incubation mtt_addition 6. MTT Addition incubation->mtt_addition formazan_solubilization 7. Formazan Solubilization mtt_addition->formazan_solubilization absorbance 8. Absorbance Reading formazan_solubilization->absorbance data_analysis 9. IC50 Calculation absorbance->data_analysis

Caption: Workflow of an in vitro cytotoxicity assay using the MTT method.

signaling_pathway compound Novel Pyridine Compound raf Raf compound->raf Inhibition receptor Growth Factor Receptor ras Ras receptor->ras Activation ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Hypothetical signaling pathway targeted by a novel pyridine compound.

A Researcher's Guide to Cross-Referencing Experimental and Predicted NMR Spectral Data for Caffeine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in drug discovery and development, the accurate characterization of small molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating molecular structures. The convergence of experimental NMR with in-silico prediction methods offers a powerful approach to accelerate and increase the confidence of structural assignments. This guide provides a direct comparison of experimental and predicted ¹H and ¹³C NMR spectral data for the well-characterized molecule, caffeine, serving as a practical example for cross-referencing workflows.

Unveiling the Structure: Experimental vs. Predicted Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for caffeine, recorded in deuterated chloroform (CDCl₃), and compares them with predicted values obtained from Density Functional Theory (DFT) calculations. This direct comparison highlights the accuracy of modern computational methods in reproducing experimental observations.

Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (ppm) for Caffeine in CDCl₃

Proton AssignmentExperimental ¹H Chemical Shift (ppm)[1]Predicted ¹H Chemical Shift (ppm)
H-87.537.60
N¹-CH₃3.403.45
N³-CH₃3.573.62
N⁷-CH₃3.994.05

Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (ppm) for Caffeine in CDCl₃

Carbon AssignmentExperimental ¹³C Chemical Shift (ppm)[2][3]Predicted ¹³C Chemical Shift (ppm)[4]
C-2151.6152.1
C-4148.7149.2
C-5107.3107.8
C-6155.3155.8
C-8141.3141.8
N¹-CH₃29.730.1
N³-CH₃33.433.8
N⁷-CH₃27.928.3

The "How-To": Experimental and Computational Protocols

Reproducibility and understanding the underlying methodologies are critical in scientific research. Below are the detailed protocols for the acquisition of the experimental data and the execution of the computational predictions.

Experimental Protocol: ¹H and ¹³C NMR of Caffeine

The experimental NMR spectra were acquired on a Bruker Avance III HD 500 spectrometer equipped with a 5 mm BBFO probe.

  • Sample Preparation: A solution of caffeine (approximately 10 mg) was prepared in deuterated chloroform (CDCl₃, 0.7 mL).

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 500 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 12 ppm

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 125 MHz

    • Solvent: CDCl₃

    • Temperature: 298 K

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 240 ppm

  • Data Processing: The acquired Free Induction Decays (FIDs) were processed using MestReNova software. Processing steps included Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Computational Protocol: DFT-Based NMR Chemical Shift Prediction

The predicted NMR chemical shifts were calculated using the principles of Density Functional Theory (DFT), a quantum mechanical modeling method.

  • Molecular Geometry Optimization: The 3D structure of caffeine was optimized using the B3LYP functional and the 6-31G(d) basis set.[5] This step is crucial to find the lowest energy conformation of the molecule.

  • NMR Chemical Shift Calculation:

    • Method: Gauge-Including Atomic Orbital (GIAO) method was employed for the NMR shielding tensor calculations.[6]

    • Functional: B3LYP

    • Basis Set: 6-311+G(2d,p)

    • Solvent Effects: The effect of the chloroform solvent was modeled using the Polarizable Continuum Model (PCM).

  • Data Referencing: The calculated isotropic shielding values (σ) were converted to chemical shifts (δ) using a referencing equation with tetramethylsilane (TMS) as the reference standard (δ = σ_ref - σ_iso). The referencing was performed against the calculated shielding of TMS at the same level of theory.

Visualizing the Workflow and Logic

To better illustrate the process of cross-referencing experimental and predicted spectral data, the following diagrams outline the key workflows and logical relationships.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing caffeine Caffeine Sample solvent CDCl3 Solvent caffeine->solvent Dissolve nmr_spectrometer 500 MHz NMR Spectrometer solvent->nmr_spectrometer h1_nmr ¹H NMR Acquisition nmr_spectrometer->h1_nmr c13_nmr ¹³C NMR Acquisition nmr_spectrometer->c13_nmr fid Raw FID Data h1_nmr->fid c13_nmr->fid processing Fourier Transform, Phase & Baseline Correction fid->processing referencing Referencing to Solvent processing->referencing exp_spectra Experimental Spectra referencing->exp_spectra

Caption: Workflow for acquiring experimental NMR spectra of caffeine.

computational_workflow cluster_structure_setup Molecular Structure Setup cluster_nmr_calculation NMR Calculation cluster_prediction_processing Prediction Processing mol_structure Caffeine 2D Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) mol_structure->geom_opt giao GIAO NMR Calculation (DFT: B3LYP/6-311+G(2d,p)) geom_opt->giao solvent_model Solvent Model (PCM) geom_opt->solvent_model shielding Isotropic Shielding Values giao->shielding solvent_model->giao referencing Referencing to TMS shielding->referencing pred_spectra Predicted Spectra referencing->pred_spectra

Caption: Workflow for predicting NMR spectra of caffeine using DFT.

comparison_logic exp_data Experimental NMR Data comparison Cross-Referencing & Comparison exp_data->comparison pred_data Predicted NMR Data pred_data->comparison assignment Confirm Structural Assignment comparison->assignment Good Agreement discrepancy Investigate Discrepancies comparison->discrepancy Significant Deviation

Caption: Logical relationship in the cross-referencing process.

References

Pyridine Scaffolds in Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern medicinal chemistry. Its prevalence in a vast number of FDA-approved drugs underscores its significance as a "privileged scaffold" in drug design. This guide provides a comparative analysis of the pyridine scaffold against non-pyridine alternatives, supported by experimental data, detailed protocols, and visualizations of key biological pathways and experimental workflows. The unique electronic properties of the pyridine ring, including its ability to act as a hydrogen bond acceptor and its influence on molecular conformation and solubility, often contribute to enhanced potency and improved pharmacokinetic profiles of drug candidates.[1][2]

Comparative Performance of Pyridine-Containing Drugs

The inclusion of a pyridine scaffold can significantly impact the efficacy and selectivity of a drug. A prime example is in the development of kinase inhibitors, a major class of therapeutics, particularly in oncology.

Case Study: ROS1 Kinase Inhibitors in NSCLC

Crizotinib, a pyridine-containing multi-targeted tyrosine kinase inhibitor, was a first-in-class treatment for non-small cell lung cancer (NSCLC) harboring ROS1 rearrangements. Entrectinib, a non-pyridine-containing inhibitor, was later developed with activity against ROS1, as well as ALK and TRK kinases. Preclinical studies offer a direct comparison of their in vitro efficacy.

Table 1: Comparative In Vitro Efficacy of Crizotinib and Entrectinib in ROS1-Positive NSCLC Models

CompoundScaffold TypeCell LineTargetIC50 (nM)Reference
Crizotinib PyridineBa/F3 (CD74-ROS1)ROS114.7[1]
Entrectinib Non-PyridineBa/F3 (CD74-ROS1)ROS16.2[1]

This data, from a head-to-head preclinical study, indicates that in this specific engineered cell line, the non-pyridine-containing Entrectinib demonstrated a lower IC50 value, suggesting higher potency against the ROS1 fusion protein.

Signaling Pathways and Mechanism of Action

Both crizotinib and entrectinib are ATP-competitive inhibitors of the ROS1 kinase. The constitutive activation of ROS1 fusion proteins drives tumor growth by activating downstream signaling pathways critical for cell proliferation and survival, most notably the Ras-Raf-MEK-ERK (MAPK) pathway. By binding to the ATP-binding pocket of the ROS1 kinase domain, these inhibitors block its catalytic activity, thereby inhibiting downstream signaling and inducing apoptosis in cancer cells.

RAS_RAF_MEK_ERK_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Differentiation Nucleus->Proliferation Regulates Transcription Inhibitor Pyridine-Containing Inhibitor (e.g., Crizotinib) Inhibitor->RAF Inhibits (indirectly via upstream kinase)

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of a pyridine-containing kinase inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Kinase of interest (e.g., purified ROS1)

  • Kinase substrate peptide

  • ATP

  • Test compounds (e.g., pyridine and non-pyridine inhibitors)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction Setup:

    • In a multi-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted compounds or a DMSO control to each well.

    • Add the kinase to each well.

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add the substrate/ATP mixture to each well to start the reaction. Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values by plotting cell viability against the logarithm of the compound concentration.

High-Throughput Screening Workflow for Kinase Inhibitors

The discovery of novel kinase inhibitors often begins with a high-throughput screening (HTS) campaign to identify initial "hits" from a large compound library.

HTS_Workflow Compound_Library Compound Library (>100,000 compounds) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Hit_Identification->Compound_Library Inactives Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Actives Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2,6-Dibromo-3-hydroxypyridine (CAS No. 6602-33-1), ensuring the safety of laboratory personnel and the protection of our environment. The following procedures are based on general guidelines for halogenated organic compounds and safety data for structurally similar chemicals, in the absence of a specific Safety Data Sheet for this compound.

Compound Identification and Properties

A clear understanding of the compound's properties is the first step toward safe handling and disposal.

PropertyValueReference
CAS Number 6602-33-1[1][2]
Molecular Formula C5H3Br2NO[1][2]
Molecular Weight 252.89 g/mol [1][2]
Appearance White to light yellow powder/crystal[1]
Melting Point 164 - 168 °C[1]
Purity ≥ 97%[1][2]

Disposal Protocols

The disposal of this compound must be handled as hazardous waste, with specific protocols for both small and large quantities. As a brominated organic compound, it falls under the category of halogenated organic waste.[3]

Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator should be used.[4][5]

Step-by-Step Disposal Procedure for Small Quantities (e.g., residual amounts in containers):
  • Container Rinsing:

    • Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol, or methanol).

    • The rinseate must be collected and treated as hazardous waste.[6]

    • Do not discharge the rinseate down the drain.[7][8]

  • Rinseate Collection:

    • Collect all rinseate in a designated, properly labeled hazardous waste container for halogenated organic solvents.[3][9][10]

  • Container Disposal:

    • Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste, after defacing the original label.[6]

Step-by-Step Disposal Procedure for Large Quantities (e.g., expired or unused product):
  • Waste Segregation:

    • This compound waste must be segregated from non-halogenated organic waste, acids, bases, and other reactive chemicals.[3][6][9][11]

  • Packaging and Labeling:

    • Place the solid waste in a clearly labeled, sealed, and compatible container.

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • The approximate quantity of the waste.

      • The date of accumulation.

      • The relevant hazard warnings (e.g., "Toxic," "Irritant").

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[4][8][12]

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste disposal.[9]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound Waste? is_container Is it an empty container? start->is_container is_large_qty Is it a large quantity of unused/expired product? is_container->is_large_qty No triple_rinse Triple rinse container with appropriate solvent. is_container->triple_rinse Yes package_waste Package solid waste in a labeled, compatible container. is_large_qty->package_waste Yes collect_rinseate Collect rinseate in a labeled 'Halogenated Organic Waste' container. triple_rinse->collect_rinseate dispose_container Dispose of rinsed container as non-hazardous waste. collect_rinseate->dispose_container end End of Disposal Process dispose_container->end store_waste Store in a designated satellite accumulation area. package_waste->store_waste contact_ehs Contact EHS for hazardous waste pickup. store_waste->contact_ehs contact_ehs->end

References

Essential Safety and Operational Guidance for 2,6-Dibromo-3-hydroxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 2,6-Dibromo-3-hydroxypyridine.

This document provides critical safety and logistical information for the handling of this compound (CAS No: 6602-33-1). Adherence to these procedures is essential to ensure the safety of laboratory personnel and to maintain a safe research environment.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is classified as a substance that can cause skin and serious eye irritation.[1][2][3] Inhalation of dust may lead to respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. All PPE should be selected based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryItemSpecification
Eye and Face Protection Chemical safety goggles or a face shieldMust conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards to protect against dust and splashes.
Skin and Body Protection Protective glovesWear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4] Gloves must be inspected prior to use.[6]
Protective clothingA lab coat or chemical-resistant apron should be worn to prevent skin contact.[4][6]
Respiratory Protection NIOSH/MSHA-approved respiratorTo be used in case of inadequate ventilation or for spill cleanup.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation of dust.[4] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Equipment: Use non-sparking tools and equipment to prevent ignition.[6]

2. Handling:

  • Avoid Contact: Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[3][4] Do not eat, drink, or smoke in the handling area.[3][4]

  • Dust Prevention: Avoid the formation of dust and aerosols during handling.[6]

  • Container Management: Keep the container tightly closed when not in use.[4]

3. Post-Handling:

  • Decontamination: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][4]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][4]

4. Storage:

  • Conditions: Store in a cool, dry, and well-ventilated area.[4][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and bases.[4][8]

  • Security: If possible, store in a locked-up area to restrict access to authorized personnel only.[4]

Disposal Plan

1. Waste Classification:

  • Chemical waste containing this compound is classified as hazardous waste.[9]

2. Waste Collection:

  • Collect waste material in suitable, closed, and properly labeled containers for disposal.[6]

3. Disposal Method:

  • Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6]

  • Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

  • Dispose of contents and containers in accordance with local, regional, and national regulations.[5][9][10][11]

4. Contaminated Packaging:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[6]

  • Alternatively, puncture the packaging to make it unusable for other purposes and dispose of it in a sanitary landfill.[6]

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_hood Work in Fume Hood prep_ppe Don Appropriate PPE prep_hood->prep_ppe Ensure Safety Measures handle_weigh Weigh and Transfer prep_ppe->handle_weigh Proceed to Handling handle_reaction Perform Experiment handle_weigh->handle_reaction post_decon Decontaminate Work Area handle_reaction->post_decon After Experiment Completion disp_collect Collect Waste in Labeled Container handle_reaction->disp_collect Generate Waste post_wash Wash Hands Thoroughly post_decon->post_wash disp_dispose Dispose via Licensed Vendor disp_collect->disp_dispose

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dibromo-3-hydroxypyridine
Reactant of Route 2
Reactant of Route 2
2,6-Dibromo-3-hydroxypyridine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.